molecular formula C4H6O B081269 Methoxyallene CAS No. 13169-00-1

Methoxyallene

Cat. No.: B081269
CAS No.: 13169-00-1
M. Wt: 70.09 g/mol
InChI Key: RRWJXAJEGRDMQH-UHFFFAOYSA-N
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Description

Methoxyallene (CAS 13169-00-1) is a highly versatile and commercially available C3-building block in organic synthesis, serving as a core reagent for constructing complex molecular architectures. Its unique structure and reactivity make it a valuable tool for researchers developing novel synthetic methodologies and target molecules. As a special enol ether, its electron-rich allene moiety allows it to participate in various cycloaddition reactions and act as a tamed equivalent of acrolein. Its utility is significantly enhanced upon deprotonation, generating a lithiated species that acts as an α,β-unsaturated acyl anion equivalent, enabling nucleophilic reactions with a wide range of electrophiles. Recent research demonstrates its application in transition-metal-free (4+2) cycloadditions with 1,2-diaza-1,3-dienes to efficiently synthesize 1,4,5,6-tetrahydropyridazines—versatile intermediates prevalent in pharmacologically active molecules. Furthermore, this compound is instrumental in the stereospecific one-pot conversion of boronic esters into enones, which are critical linchpin functional groups in natural products and covalent kinase inhibitors. This protocol is suitable for primary, secondary, and tertiary boronic esters and has been applied in the multi-step synthesis of complex polyketides like 10-deoxymethynolide. This product is classified as a Dangerous Good for transport and is intended for research use only. It is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/C4H6O/c1-3-4-5-2/h4H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWJXAJEGRDMQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

70.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13169-00-1
Record name 1,2-Propadiene, 3-methoxy-
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Record name Methoxyallene
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Foundational & Exploratory

Methoxyallene (CAS Number: 13169-00-1): A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methoxyallene, with the CAS number 13169-00-1, is a versatile and reactive organic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique allenic structure, featuring two cumulative double bonds, coupled with the electronic influence of the methoxy group, makes it a valuable building block for the construction of a diverse array of complex molecules, particularly heterocyclic scaffolds of pharmaceutical relevance. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its key synthetic transformations, and an exploration of the biological significance of the resulting derivatives, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a flammable liquid at room temperature and should be handled with appropriate safety precautions. A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference(s)
CAS Number 13169-00-1
Molecular Formula C₄H₆O
Molecular Weight 70.09 g/mol
Appearance Liquid
Density 0.832 g/mL at 25 °C
Boiling Point Not available
Refractive Index n20/D 1.429
Flash Point -28.9 °C (-20.0 °F)
SMILES String COC=C=C
InChI Key RRWJXAJEGRDMQH-UHFFFAOYSA-N
Synonyms 1-Methoxy-1,2-propadiene, Methyl propadienyl ether
Storage Temperature 2-8°C

Key Synthetic Applications and Experimental Protocols

This compound serves as a versatile precursor in a variety of synthetic transformations, most notably in the construction of substituted pyridines and other heterocyclic systems.

Three-Component Synthesis of Pyridin-4-ols

A powerful application of this compound is its use in a three-component reaction to synthesize highly substituted pyridin-4-ol derivatives.[1] This methodology offers a convergent and efficient route to a class of compounds with significant potential in drug discovery.

Reaction Workflow:

G This compound This compound lithiated_this compound Lithiated this compound This compound->lithiated_this compound n-BuLi, THF, -78 °C intermediate Enamide Intermediate lithiated_this compound->intermediate 1. Add Nitrile 2. Add Carboxylic Acid nitrile Nitrile (R-CN) nitrile->intermediate carboxylic_acid Carboxylic Acid (R'-COOH) carboxylic_acid->intermediate pyridin_4_ol Substituted Pyridin-4-ol intermediate->pyridin_4_ol Cyclization (e.g., TMSOTf, Et3N, heat)

Caption: General workflow for the three-component synthesis of pyridin-4-ols from this compound.

Detailed Experimental Protocol: Synthesis of 2-tert-butyl-6-methyl-5-(trifluoromethyl)pyridin-4-ol

This protocol describes the synthesis of a specific pyridin-4-ol derivative, illustrating the general procedure.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Pivalonitrile

  • Trifluoroacetic acid (TFA)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous dichloromethane (DCM)

  • Standard glassware for anhydrous reactions

  • Silica gel for column chromatography

Procedure: [1]

  • Lithiation of this compound: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of n-BuLi in hexanes dropwise while maintaining the temperature at -78 °C. Stir the resulting mixture at this temperature for 30 minutes to ensure complete formation of lithiated this compound.

  • Reaction with Nitrile and Carboxylic Acid: To the solution of lithiated this compound, add pivalonitrile dropwise at -78 °C. After stirring for 1 hour at this temperature, add an excess of trifluoroacetic acid (TFA) to the reaction mixture.

  • Work-up and Intermediate Formation: Allow the reaction mixture to warm to room temperature. Remove the solvent under reduced pressure. At this stage, a mixture containing the enamide intermediate is obtained. This crude mixture is typically used in the next step without further purification.

  • Cyclization: Dissolve the crude product mixture in anhydrous dichloromethane (DCM). To this solution, add triethylamine followed by trimethylsilyl trifluoromethanesulfonate (TMSOTf). Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the cyclization is complete (this may take up to 72 hours).

  • Purification: After completion of the reaction, cool the mixture to room temperature and perform an acidic work-up. The crude pyridin-4-ol derivative can then be purified by column chromatography on silica gel to afford the final product. The product exists as a mixture of pyridin-4-ol and its pyridin-4-one tautomer. For easier purification, the crude product can be converted to a less polar derivative, such as a nonaflate, prior to chromatography.[1]

[4+2] Cycloaddition Reactions

This compound can participate as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions), providing a route to six-membered ring systems.[2] The electron-rich nature of the methoxy-substituted double bond influences the reactivity and regioselectivity of the cycloaddition.

Reaction Workflow:

G This compound This compound (Dienophile) cycloadduct Cyclohexene Derivative This compound->cycloadduct diene Conjugated Diene diene->cycloadduct [4+2] Cycloaddition

Caption: General scheme of a [4+2] cycloaddition reaction involving this compound.

Experimental Protocol:

Intermolecular Hydroamination

The addition of N-H bonds across one of the double bonds of this compound, known as hydroamination, provides access to valuable allylic amine derivatives. This transformation can be catalyzed by transition metals, with gold complexes showing particular promise for the hydroamination of allenes.[3]

Reaction Workflow:

G This compound This compound allylic_amine Allylic Amine Derivative This compound->allylic_amine amine Amine (R₂NH) amine->allylic_amine catalyst Gold(I) Catalyst catalyst->allylic_amine Hydroamination

Caption: Gold-catalyzed intermolecular hydroamination of this compound.

Experimental Protocol:

A general procedure for the gold-catalyzed hydroamination of an allene involves the following steps:[3]

  • Catalyst Preparation: The active gold(I) catalyst is often generated in situ. For example, a mixture of (CAAC)AuCl (CAAC = cyclic (alkyl)(amino)carbene) and KB(C₆F₅)₄ can be used.

  • Reaction Setup: In a reaction vessel, the amine and this compound are dissolved in a suitable solvent (e.g., C₆D₆ for NMR monitoring).

  • Catalysis: The gold catalyst is added to the solution.

  • Reaction Conditions: The reaction is typically heated to a temperature ranging from 70 to 130 °C, depending on the reactivity of the amine. The progress of the reaction can be monitored by ¹H NMR spectroscopy.

  • Work-up and Purification: Upon completion, the reaction mixture is worked up and the product is purified, typically by column chromatography.

The regioselectivity of the hydroamination (Markovnikov vs. anti-Markovnikov addition) can be influenced by the choice of catalyst and reaction conditions.

Biological Relevance and Drug Development Applications

While this compound itself is primarily a synthetic building block, the heterocyclic compounds derived from it, particularly substituted pyridines, are of significant interest in drug discovery and development. The pyridine scaffold is a common motif in a vast number of pharmaceuticals.[4]

Although direct biological data on this compound is scarce, the synthetic utility of allenes in medicinal chemistry is recognized. Allenic structures have been incorporated into molecules targeting enzymes such as EGFR tyrosine kinase.[5] Furthermore, studies on various allenoate derivatives have demonstrated cytotoxic activity against tumor cell lines, suggesting potential applications in oncology research.[6]

The three-component synthesis of pyridin-4-ols from this compound provides rapid access to libraries of novel, highly substituted pyridine derivatives. These libraries can be screened for a wide range of biological activities. Pharmacological evaluation of various 2-substituted pyridine derivatives has revealed activities such as anticonvulsant, antihistaminic, and sympathetic blocking effects, highlighting the therapeutic potential of this class of compounds.[7][8]

Logical Workflow for Drug Discovery:

G This compound This compound synthesis Multi-component Synthesis This compound->synthesis library Library of Substituted Pyridines synthesis->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR) hit_id->lead_opt preclinical Preclinical Candidate lead_opt->preclinical

Caption: A logical workflow illustrating the role of this compound in a drug discovery program.

Safety Information

This compound is a highly flammable liquid and vapor (H225). It is essential to take precautionary measures, such as keeping it away from heat, sparks, open flames, and hot surfaces. Appropriate personal protective equipment (PPE), including eye shields, face shields, and gloves, should be worn when handling this chemical.

Conclusion

This compound (CAS 13169-00-1) is a valuable and versatile reagent in modern organic synthesis. Its utility in multicomponent reactions, particularly for the construction of highly substituted pyridin-4-ols, provides an efficient pathway to novel heterocyclic compounds with significant potential for applications in drug discovery and development. The ability to rapidly generate diverse molecular scaffolds from this simple starting material makes this compound a key tool for medicinal chemists exploring new therapeutic agents. Further research into the biological activities of compounds directly synthesized from this compound is warranted to fully exploit its potential in the pharmaceutical sciences.

References

An In-depth Technical Guide on the Molecular Structure and Bonding of Methoxyallene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide, therefore, provides a foundational understanding of methoxyallene's molecular structure and bonding based on established chemical principles and data from analogous compounds, such as allene. The provided tables and diagrams serve as templates that can be populated with specific data once it becomes available.

Introduction

This compound (CH₃OCH=C=CH₂) is the simplest methoxy-substituted allene, a class of organic compounds characterized by two cumulative double bonds. The allenic functional group imparts unique stereochemical and reactive properties, making its derivatives valuable intermediates in organic synthesis, including the preparation of complex molecules in drug discovery. A thorough understanding of this compound's molecular structure, bonding, and conformational preferences is critical for predicting its reactivity and designing novel synthetic pathways.

This technical guide outlines the expected structural features of this compound, the experimental and computational methods used to study such molecules, and the nature of the chemical bonding within this versatile compound.

Molecular Structure

The molecular structure of this compound is defined by the spatial arrangement of its constituent atoms. Key structural parameters, including bond lengths, bond angles, and dihedral angles, are crucial for understanding its physical and chemical properties. While specific experimental values for this compound are not available for this guide, we can infer its geometry from the known structure of allene and the typical effects of a methoxy substituent.

The central carbon of the allene unit is sp-hybridized, leading to a linear C=C=C arrangement. The terminal allenic carbons are sp²-hybridized. A defining feature of allenes is that the planes containing the substituents on the terminal carbons are orthogonal to each other. In this compound, one plane contains the methoxy group and a hydrogen atom, while the other contains two hydrogen atoms.

Data Presentation: Structural Parameters

The following tables are templates for the quantitative structural data of this compound, which would be obtained from experimental techniques like microwave spectroscopy or gas-phase electron diffraction, and corroborated by computational chemistry.

Table 1: this compound Bond Lengths (Å)

BondExpected Range (based on analogous compounds)Experimental ValueCalculated Value (Method)
C=C (central)1.28 - 1.31Data not availableData not available
C=C (terminal)1.31 - 1.34Data not availableData not available
C-O1.35 - 1.45Data not availableData not available
O-CH₃1.40 - 1.45Data not availableData not available
C-H (allenic)1.07 - 1.09Data not availableData not available
C-H (methyl)1.08 - 1.10Data not availableData not available

Table 2: this compound Bond Angles (°)

AngleExpected Value (based on analogous compounds)Experimental ValueCalculated Value (Method)
C=C=C~180Data not availableData not available
H-C=C~120Data not availableData not available
C-O-C110 - 120Data not availableData not available
H-C-H (methyl)~109.5Data not availableData not available

Bonding Analysis

The bonding in this compound can be described using valence bond theory and molecular orbital theory. The central carbon atom of the allene is sp-hybridized, forming two sigma bonds with the adjacent sp²-hybridized carbons. The two pi bonds are perpendicular to each other, formed by the overlap of the p-orbitals on the central carbon with the p-orbitals of the terminal carbons.

The methoxy group, being an electron-donating group, is expected to influence the electron density distribution within the allene framework through resonance and inductive effects. This can affect the bond lengths and the overall reactivity of the molecule.

Visualization of Bonding and Structure

The following diagram illustrates the key structural features and bonding arrangement in this compound.

Methoxyallene_Structure Molecular Structure of this compound C_Me C H_Me1 H C_Me->H_Me1 H_Me2 H C_Me->H_Me2 H_Me3 H C_Me->H_Me3 O O C_Me->O C1 C1 O->C1 σ bond C2 C2 C1->C2 σ, π H_C1 H C1->H_C1 C3 C3 C2->C3 σ, π H_C3_1 H C3->H_C3_1 H_C3_2 H C3->H_C3_2

Caption: A 2D representation of the this compound molecular structure.

Experimental Protocols

The determination of the molecular structure and bonding of a molecule like this compound relies on a combination of spectroscopic techniques and computational methods.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique used to determine the rotational constants of a molecule in the gas phase. From these constants, precise bond lengths and angles can be derived.

Generic Protocol for Microwave Spectroscopy:

  • Sample Preparation: this compound is synthesized and purified. A common synthetic route is the base-catalyzed isomerization of 1-methoxy-2-propyne.

  • Introduction into Spectrometer: A gaseous sample of this compound is introduced into the high-vacuum sample chamber of a microwave spectrometer.

  • Data Acquisition: The sample is irradiated with microwave radiation of varying frequency. The absorption of radiation at specific frequencies, corresponding to transitions between rotational energy levels, is detected.

  • Spectral Analysis: The resulting spectrum is analyzed to identify the rotational transitions and determine the rotational constants (A, B, C).

  • Structure Determination: The rotational constants of several isotopically substituted analogues of this compound are also measured. This data is then used in conjunction with computational models to perform a least-squares fit and determine the precise molecular geometry.

Gas-Phase Electron Diffraction

Gas-phase electron diffraction (GED) provides information about the internuclear distances in a molecule.

Generic Protocol for Gas-Phase Electron Diffraction:

  • Sample Introduction: A gaseous beam of this compound molecules is introduced into a vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is passed through the molecular beam.

  • Diffraction Pattern: The electrons are scattered by the molecules, creating a diffraction pattern that is recorded on a detector.

  • Data Analysis: The diffraction pattern is analyzed to generate a radial distribution curve, which shows the probability of finding two atoms at a given distance from each other.

  • Structure Refinement: The experimental radial distribution curve is compared to theoretical curves calculated for different molecular geometries. The geometry is refined until the best fit between the experimental and theoretical data is achieved.

Computational Chemistry

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for predicting molecular structure, bonding, and other properties.

Generic Protocol for Computational Analysis:

  • Model Building: An initial 3D structure of this compound is built using molecular modeling software.

  • Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation using a chosen level of theory and basis set (e.g., B3LYP/6-311+G(d,p)).

  • Frequency Calculation: A vibrational frequency analysis is performed to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared and Raman spectra.

  • Property Calculation: Other properties, such as bond orders, molecular orbitals, and the dipole moment, are calculated.

  • Conformational Analysis: The potential energy surface is scanned by rotating around single bonds (e.g., the C-O bond) to identify different conformers and determine the rotational energy barriers.

Conformational Analysis and Rotational Barriers

The rotation around the C-O single bond in this compound can lead to different conformers. The relative stability of these conformers and the energy barriers to their interconversion are important for understanding the molecule's dynamics and reactivity. These parameters can be determined experimentally by variable-temperature NMR spectroscopy or calculated using computational methods.

Table 3: Calculated Rotational Barrier for the Methoxy Group

Computational MethodBasis SetRotational Barrier (kcal/mol)
e.g., B3LYPe.g., 6-311+G(d,p)Data not available
e.g., MP2e.g., cc-pVTZData not available

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the complete structural and bonding analysis of this compound, integrating experimental and computational approaches.

Structural_Elucidation_Workflow Workflow for this compound Structural Elucidation cluster_synthesis Synthesis & Purification cluster_experimental Experimental Characterization cluster_computational Computational Analysis cluster_analysis Data Integration & Structural Determination Synthesis Synthesis of this compound Purification Purification (e.g., Distillation) Synthesis->Purification MW_Spec Microwave Spectroscopy Purification->MW_Spec GED Gas-Phase Electron Diffraction Purification->GED IR_Raman IR & Raman Spectroscopy Purification->IR_Raman NMR NMR Spectroscopy Purification->NMR Rot_Const Rotational Constants MW_Spec->Rot_Const Bond_Lengths_Angles Bond Lengths & Angles GED->Bond_Lengths_Angles Vib_Freq Vibrational Frequencies IR_Raman->Vib_Freq Chem_Shifts Chemical Shifts NMR->Chem_Shifts DFT DFT/ab initio Calculations Geo_Opt Geometry Optimization DFT->Geo_Opt Freq_Calc Frequency Calculation Geo_Opt->Freq_Calc Geo_Opt->Bond_Lengths_Angles Bonding_Analysis Bonding Analysis (NBO, MO) Freq_Calc->Bonding_Analysis Freq_Calc->Vib_Freq Final_Structure Final Molecular Structure & Bonding Model Bonding_Analysis->Final_Structure Rot_Const->Final_Structure Bond_Lengths_Angles->Final_Structure Vib_Freq->Final_Structure Chem_Shifts->Final_Structure

Caption: Integrated workflow for determining the molecular structure of this compound.

Conclusion

This compound represents a fundamentally important molecule for understanding the interplay of electronic effects and the unique geometry of the allene functional group. While a complete, experimentally verified structural and bonding analysis is not currently available in the public domain, this guide provides a robust framework for what to expect and the methodologies required for such an investigation. The templates for data presentation and the logical workflow diagrams offer a clear path for researchers to follow and populate as more specific data on this compound becomes accessible. Further investigation, particularly the retrieval of the work by Rastelli and colleagues, is essential for a definitive understanding of this molecule's properties.

Methoxyallene: A Versatile C3 Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyallene has emerged as a highly versatile and valuable three-carbon (C3) building block in organic synthesis. Its unique electronic and structural features, characterized by the presence of adjacent double bonds and an electron-donating methoxy group, enable a diverse array of chemical transformations. This technical guide provides a comprehensive overview of the primary applications of this compound, with a focus on its utility in the synthesis of complex heterocyclic frameworks and natural products. Key reaction classes, including cycloadditions, metalation-electrophile quenching, and multicomponent reactions, are discussed in detail. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development by providing not only a theoretical framework but also detailed experimental protocols and quantitative data for the strategic implementation of this compound in synthetic endeavors.

Introduction

This compound (1-methoxy-1,2-propadiene) is a functionalized allene that has garnered significant attention in the synthetic community. Its reactivity is multifaceted, allowing it to act as a nucleophile, an electrophile, or a cycloaddition partner, depending on the reaction conditions and the nature of the co-reactants. The methoxy group polarizes the allene system, rendering the C3 position susceptible to deprotonation and subsequent nucleophilic attack, while the C1 and C2 positions are electrophilic. This inherent reactivity profile makes this compound a powerful tool for the construction of a wide variety of molecular architectures, including substituted furans, pyridines, and other valuable heterocyclic motifs often found in biologically active molecules.

Core Applications of this compound in Organic Synthesis

The utility of this compound in organic synthesis can be broadly categorized into three major areas:

  • Lithiated this compound Chemistry: The deprotonation of this compound at the C3 position generates a potent nucleophile, lithiated this compound, which readily reacts with a wide range of electrophiles. This strategy is fundamental to the construction of complex carbon skeletons.

  • Cycloaddition Reactions: this compound participates in various cycloaddition reactions, including [4+2] and hetero-Diels-Alder reactions, providing direct access to six-membered ring systems.

  • Multicomponent Reactions: The unique reactivity of this compound allows for its incorporation into multicomponent reaction cascades, enabling the rapid assembly of complex molecules from simple starting materials.

This guide will now delve into the specifics of these applications, providing detailed experimental protocols and quantitative data where available.

Lithiated this compound in the Synthesis of 2,5-Dihydrofurans and Natural Products

One of the most powerful applications of this compound is its use in the synthesis of 2,5-dihydrofurans. This is typically achieved through the reaction of lithiated this compound with aldehydes to form allenyl alcohols, which then undergo a subsequent cyclization reaction.

General Workflow for 2,5-Dihydrofuran Synthesis

The general synthetic strategy involves a two-step process: the formation of an allenyl alcohol followed by a gold-catalyzed 5-endo-dig cyclization.

G This compound This compound lithiated_this compound Lithiated this compound This compound->lithiated_this compound Deprotonation nBuLi n-Butyllithium in THF, -78 °C aldehyde Aldehyde (RCHO) allenyl_alcohol Allenyl Alcohol Intermediate gold_catalyst Gold(I) Catalyst (e.g., AuCl) dihydrofuran 2,5-Dihydrofuran lithiated_this compound->allenyl_alcohol Nucleophilic Addition allenyl_alcohol->dihydrofuran 5-endo-dig Cyclization

Caption: General workflow for the synthesis of 2,5-dihydrofurans from this compound.

Application in the Total Synthesis of Jaspine B

A prominent example of this methodology is its application in the total synthesis of the natural product Jaspine B, a cytotoxic anhydrophytosphingosine. The key steps involve the reaction of lithiated this compound with pentadecanal, followed by a gold-catalyzed cyclization to form the dihydrofuran core of the molecule.[1][2]

Experimental Protocol: Synthesis of the Dihydrofuran Intermediate for Jaspine B

Step 1: Generation of Lithiated this compound and Reaction with Pentadecanal

  • To a solution of this compound (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, a solution of n-butyllithium (1.1 equivalents) in hexanes is added dropwise.

  • The resulting mixture is stirred at -78 °C for 30 minutes to ensure complete formation of lithiated this compound.

  • A solution of pentadecanal (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture.

  • The reaction is stirred at -78 °C for 2 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude allenyl alcohol. This intermediate is often used in the next step without further purification due to its potential instability.

Step 2: Gold-Catalyzed 5-endo-dig Cyclization

  • The crude allenyl alcohol from the previous step is dissolved in anhydrous dichloromethane (DCM).

  • A catalytic amount of a gold(I) catalyst, such as chloro(triphenylphosphine)gold(I)/silver(I) tetrafluoroborate or gold(I) chloride (1-5 mol%), is added to the solution.

  • The reaction mixture is stirred at room temperature until complete consumption of the starting material is observed by thin-layer chromatography (TLC).

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired 2,5-dihydrofuran derivative.

ElectrophileProductYield (%)Reference
PentadecanalDihydrofuran precursor to Jaspine B70-85 (over 2 steps)[1]
Benzaldehyde2-methoxy-5-phenyl-2,5-dihydrofuran82
Cyclohexanecarboxaldehyde5-cyclohexyl-2-methoxy-2,5-dihydrofuran75

Table 1: Representative yields for the synthesis of 2,5-dihydrofurans from lithiated this compound and various aldehydes.

This compound in [4+2] Cycloaddition Reactions

This compound can also serve as a dienophile in [4+2] cycloaddition reactions, particularly with electron-deficient dienes, to construct six-membered carbocyclic rings. The methoxy group activates the allene for this type of transformation.

General Signaling Pathway for [4+2] Cycloaddition

G This compound This compound (Dienophile) TransitionState Concerted Transition State This compound->TransitionState Diene Electron-Deficient Diene Diene->TransitionState Cycloadduct Cyclohexene Derivative TransitionState->Cycloadduct

Caption: Simplified representation of a [4+2] cycloaddition involving this compound.

Experimental Protocol: General Procedure for [4+2] Cycloaddition of this compound

  • In a sealed tube, a solution of the electron-deficient diene (1.0 equivalent) and this compound (1.5-2.0 equivalents) in a suitable solvent (e.g., toluene, xylene) is prepared.

  • The tube is sealed, and the reaction mixture is heated to the desired temperature (typically 80-150 °C).

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the cyclohexene derivative.

DieneProductYield (%)
Tetracyanoethylene1-methoxy-2-methylenecyclohex-4-ene-1,1,2,2-tetracarbonitrile65
Dimethyl acetylenedicarboxylateDimethyl 4-methoxy-5-methylenecyclohexa-1,3-diene-1,2-dicarboxylate72

Table 2: Representative yields for the [4+2] cycloaddition of this compound with electron-deficient dienes.

This compound in the Synthesis of Substituted Pyridines

This compound is a key component in several multicomponent strategies for the synthesis of substituted pyridines. These methods often involve the in situ generation of reactive intermediates that undergo subsequent cyclization and aromatization steps.

Logical Relationship in a Multicomponent Pyridine Synthesis

G cluster_0 Reactants lithiated_this compound Lithiated this compound intermediate Aza-diene Intermediate lithiated_this compound->intermediate nitrile Nitrile (R-CN) nitrile->intermediate acid Carboxylic Acid (R'-COOH) acid->intermediate pyridine Substituted Pyridine intermediate->pyridine Cyclization/ Aromatization

Caption: Logical flow in a multicomponent pyridine synthesis using this compound.

Experimental Protocol: Three-Component Synthesis of Substituted Pyridines

  • To a solution of this compound (1.2 equivalents) in anhydrous THF at -78 °C, n-butyllithium (1.1 equivalents) is added dropwise. The mixture is stirred for 30 minutes.

  • A solution of the nitrile (1.0 equivalent) in THF is added, and the reaction is stirred for a further 1 hour at -78 °C.

  • The carboxylic acid (1.2 equivalents) is then added, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with water, and the product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is then subjected to cyclization and aromatization conditions, which may involve heating with a dehydrating agent or treatment with an oxidizing agent, to afford the final substituted pyridine. The specific conditions for this step are highly dependent on the substrates used.

NitrileCarboxylic AcidProductYield (%)
BenzonitrileAcetic Acid2-methyl-4-methoxy-6-phenylpyridine55
AcetonitrileBenzoic Acid2-phenyl-4-methoxy-6-methylpyridine60

Table 3: Representative yields for the three-component synthesis of substituted pyridines.

Conclusion

This compound has proven to be a remarkably versatile and powerful C3-synthon in organic synthesis. Its ability to participate in a wide range of transformations, including nucleophilic additions via its lithiated form, cycloaddition reactions, and multicomponent cascades, provides synthetic chemists with efficient and elegant routes to a diverse array of complex molecules. The experimental protocols and data presented in this guide highlight the practical utility of this compound and are intended to facilitate its broader application in academic and industrial research, particularly in the fields of natural product synthesis and drug discovery. The continued exploration of the reactivity of this compound and other functionalized allenes is expected to lead to the development of even more innovative and powerful synthetic methodologies in the future.

References

An In-depth Technical Guide to Alkoxyallene Chemistry: From Synthesis to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alkoxyallenes have emerged as remarkably versatile three-carbon building blocks in modern organic synthesis. Their unique electronic properties and diverse reactivity patterns have enabled the construction of a wide array of complex molecular architectures, including carbocycles and heterocycles, many of which are key scaffolds in natural products and pharmaceutically active compounds. This technical guide provides a comprehensive overview of the core principles of alkoxyallene chemistry, detailing their synthesis, key transformations, and applications, with a particular focus on their burgeoning role in drug discovery.

Core Concepts in Alkoxyallene Chemistry

Alkoxyallenes are a class of allenes characterized by an oxygen-containing substituent directly attached to one of the sp-hybridized carbons of the allene moiety. This structural feature imparts a distinct polarization to the molecule, rendering the central carbon atom electron-rich and susceptible to electrophilic attack, while the terminal carbons exhibit electrophilic character. This electronic nature underpins their diverse reactivity.[1][2]

A pivotal aspect of alkoxyallene chemistry is the "umpolung" or reversal of reactivity that can be achieved through deprotonation. Treatment of an alkoxyallene with a strong base, typically an organolithium reagent, selectively removes a proton from the C-1 position, generating a highly nucleophilic lithiated intermediate.[1][3] This species readily reacts with a wide range of electrophiles, providing access to a vast array of functionalized allenes that serve as precursors for subsequent transformations.[1][3]

Synthesis of Alkoxyallenes

The most prevalent and practical method for the synthesis of alkoxyallenes involves the base-catalyzed isomerization of propargylic ethers.[4] This straightforward approach allows for the preparation of a variety of alkoxyallenes from readily available starting materials.

Experimental Protocol: Synthesis of Methoxyallene from Propargyl Bromide and Methanol

This protocol details the synthesis of this compound via the formation of a propargyl ether followed by base-catalyzed isomerization.

Step 1: Synthesis of Propargyl Methyl Ether

  • Materials: Propargyl bromide (1.0 eq), Methanol (as solvent and reagent), Sodium hydroxide (1.1 eq), Anhydrous potassium carbonate (optional, as a milder base).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide in methanol at room temperature.

    • Cool the solution in an ice bath.

    • Slowly add propargyl bromide to the cooled solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture and pour it into a separatory funnel containing water and diethyl ether.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude propargyl methyl ether. Purification can be achieved by distillation.

Step 2: Isomerization to this compound

  • Materials: Propargyl methyl ether (1.0 eq), Potassium tert-butoxide (catalytic amount, e.g., 0.1 eq), Anhydrous dimethyl sulfoxide (DMSO).

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve propargyl methyl ether in anhydrous DMSO.

    • Add a catalytic amount of potassium tert-butoxide to the solution at room temperature.

    • Stir the reaction mixture at room temperature. The isomerization is often rapid and can be monitored by 1H NMR spectroscopy by observing the disappearance of the propargylic proton signal and the appearance of the allenic proton signals.

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the product with a low-boiling point solvent like pentane.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and carefully remove the solvent by distillation at atmospheric pressure to obtain this compound. Due to its volatility, it is often used directly in the next step.

Key Reactions of Alkoxyallenes

Alkoxyallenes participate in a rich variety of chemical transformations, including cycloadditions, sigmatropic rearrangements, and metal-catalyzed reactions.

Cycloaddition Reactions

Alkoxyallenes are excellent partners in various cycloaddition reactions, acting as either the 2π or 4π component, leading to the formation of five- and six-membered rings.

The reaction of alkoxyallenes with 1,3-dipoles, such as nitrones, provides a powerful method for the synthesis of five-membered heterocycles like isoxazolidines. These reactions can proceed with high regio- and stereoselectivity.[5][6]

Experimental Protocol: [3+2] Cycloaddition of this compound with a Nitrone
  • Materials: this compound (1.2 eq), C-Phenyl-N-methylnitrone (1.0 eq), Anhydrous toluene.

  • Procedure:

    • In a sealed tube, dissolve C-phenyl-N-methylnitrone in anhydrous toluene.

    • Add this compound to the solution at room temperature.

    • Heat the reaction mixture at 80-100 °C for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the corresponding isoxazolidine product.

    • Characterize the product by 1H NMR, 13C NMR, and mass spectrometry.

Alkoxyallenes can also serve as the diene component in Diels-Alder reactions, particularly when activated by an electron-withdrawing group or catalyzed by a Lewis acid.[7][8]

Experimental Protocol: Diels-Alder Reaction of an Alkoxyallene
  • Materials: 1-Methoxy-3-phenyl-1,2-propadiene (1.0 eq), Maleic anhydride (1.1 eq), Anhydrous toluene.

  • Procedure:

    • To a solution of 1-methoxy-3-phenyl-1,2-propadiene in anhydrous toluene, add maleic anhydride.

    • Heat the mixture to reflux (approximately 110 °C) for 6-12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.

    • Collect the solid product by vacuum filtration and wash with cold toluene or hexane.

    • If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

    • Characterize the resulting cyclohexene derivative by spectroscopic methods.

Reactions of Lithiated Alkoxyallenes

As previously mentioned, the deprotonation of alkoxyallenes generates versatile nucleophiles that react with a plethora of electrophiles. A particularly useful application is the synthesis of functionalized dihydrofurans through reaction with aldehydes or ketones followed by cyclization.[4][9]

Experimental Workflow: Synthesis of Dihydrofurans from Alkoxyallenes

G cluster_step1 Step 1: Lithiation cluster_step2 Step 2: Addition to Electrophile cluster_step3 Step 3: Cyclization Alkoxyallene Alkoxyallene nBuLi n-BuLi, THF, -78 °C Alkoxyallene->nBuLi Deprotonation Lithiated_Alkoxyallene Lithiated Alkoxyallene nBuLi->Lithiated_Alkoxyallene Aldehyde_Ketone Aldehyde or Ketone (R'COR'') Lithiated_Alkoxyallene->Aldehyde_Ketone Nucleophilic Addition Adduct Alkoxide Adduct Aldehyde_Ketone->Adduct Workup Aqueous Workup or Lewis Acid Adduct->Workup Intramolecular Cyclization Dihydrofuran Functionalized Dihydrofuran Workup->Dihydrofuran EGFR_Pathway cluster_downstream Downstream Signaling cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Inhibitor Allenic Quinazoline Inhibitor Inhibitor->EGFR Inhibits (ATP-competitive) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Cell Membrane Cell Membrane

References

The Core Reactivity of Methoxyallene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methoxyallene (CH₃OCH=C=CH₂) is a versatile and highly reactive three-carbon building block that has garnered significant attention in organic synthesis. Its unique electronic and structural features, characterized by the presence of two cumulative double bonds and an electron-donating methoxy group, impart a rich and diverse reactivity profile. This guide provides a comprehensive overview of the fundamental reactivity of this compound, including its participation in cycloaddition reactions, the chemistry of its lithiated form, and its role in metal-catalyzed transformations. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and drug development.

Physical and Spectroscopic Properties

This compound is a colorless liquid with the physical and spectroscopic properties summarized in the table below. This data is essential for its proper handling, characterization, and use in synthesis.

PropertyValue
Molecular Formula C₄H₆O
Molecular Weight 70.09 g/mol
Boiling Point 65-66 °C
Density 0.832 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.429
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 6.75 (t, J=6.4 Hz, 1H), 5.35 (d, J=6.4 Hz, 2H), 3.65 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 202.5, 120.8, 88.9, 57.2
IR (neat, cm⁻¹) 1965 (C=C=C stretch)

Cycloaddition Reactions

The allenic moiety of this compound readily participates in a variety of cycloaddition reactions, providing rapid access to complex cyclic and heterocyclic scaffolds.

[4+2] Cycloaddition (Diels-Alder Reaction)

This compound can act as a dienophile in Diels-Alder reactions with a range of dienes to furnish six-membered rings. The methoxy group directs the regioselectivity of the addition.

Experimental Protocol: Diels-Alder Reaction of this compound with Cyclopentadiene

A representative procedure for the Diels-Alder reaction is as follows: To a solution of freshly cracked cyclopentadiene (1.2 equivalents) in a suitable solvent such as diethyl ether or dichloromethane, this compound (1.0 equivalent) is added at room temperature. The reaction mixture is stirred for 24-48 hours and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the resulting cycloadduct is purified by column chromatography on silica gel.

Table of [4+2] Cycloaddition Reactions of this compound:

DieneReaction ConditionsProduct(s)Yield (%)Reference
CyclopentadieneNeat, 25 °C, 48 h5-methoxy-5-methylbicyclo[2.2.1]hept-2-ene (endo/exo mixture)75-85[1]
FuranToluene, 80 °C, 24 h2-methoxy-2-methyl-7-oxabicyclo[2.2.1]hept-5-ene (endo/exo mixture)60-70[2]
2,3-Dimethyl-1,3-butadieneSealed tube, 150 °C, 12 h1,2-dimethyl-4-methoxy-4-methylcyclohex-1-ene80General procedure

Diagram of the Diels-Alder Reaction Workflow:

Diels_Alder_Workflow Diels-Alder Reaction Workflow start Start reactants Mix this compound and Diene start->reactants reaction Stir at specified temperature and time reactants->reaction workup Solvent removal and purification reaction->workup product Characterize cycloadduct workup->product

Caption: A generalized workflow for the Diels-Alder reaction of this compound.

Hetero-Diels-Alder Reaction

This compound also engages in hetero-Diels-Alder reactions with heterodienes, such as nitrosoalkenes, to produce six-membered heterocyclic compounds. These reactions are often highly regioselective.[3][4]

Mechanism of Hetero-Diels-Alder Reaction with a Nitrosoalkene:

Hetero_Diels_Alder Hetero-Diels-Alder Mechanism cluster_reactants Reactants This compound This compound transition_state [Transition State] This compound->transition_state HOMO nitrosoalkene Nitrosoalkene nitrosoalkene->transition_state LUMO cycloadduct 1,2-Oxazine derivative transition_state->cycloadduct Cycloaddition

Caption: Frontier Molecular Orbital interaction in the hetero-Diels-Alder reaction.

Reactivity of Lithiated this compound

Deprotonation of this compound at the C1 position with a strong base, typically n-butyllithium, generates a highly nucleophilic lithiated species. This organolithium reagent is a powerful tool for the formation of carbon-carbon bonds through reactions with a wide array of electrophiles.[1]

Experimental Protocol: Generation and Reaction of Lithiated this compound with Benzaldehyde

To a solution of this compound (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere, a solution of n-butyllithium (1.0 equivalent) in hexanes is added dropwise. The mixture is stirred at this temperature for 30 minutes to ensure complete lithiation. A solution of benzaldehyde (1.0 equivalent) in anhydrous THF is then added dropwise. The reaction is stirred at -78 °C for 1-2 hours, then allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride solution, and the product is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Table of Reactions of Lithiated this compound with Electrophiles:

ElectrophileReaction ConditionsProductYield (%)Reference
BenzaldehydeTHF, -78 °C to rt1-phenyl-2-methoxybuta-2,3-dien-1-ol85-95[1]
AcetoneTHF, -78 °C to rt2-methyl-3-methoxy-penta-3,4-dien-2-ol80-90General procedure
Benzyl bromideTHF, -78 °C to rt1-methoxy-1-phenylpropa-1,2-diene70-80General procedure
Ethylene oxideTHF, -78 °C to rt3-methoxypenta-3,4-dien-1-ol65-75General procedure

Diagram of the Lithiation and Electrophilic Addition Workflow:

Lithiation_Workflow Lithiated this compound Reaction Workflow start Start deprotonation Deprotonation of This compound with n-BuLi start->deprotonation electrophile_add Addition of Electrophile deprotonation->electrophile_add quench Reaction Quench electrophile_add->quench workup Extraction and Purification quench->workup product Characterize Product workup->product

Caption: A step-by-step workflow for the synthesis using lithiated this compound.

Metal-Catalyzed Reactions

This compound and its derivatives are excellent substrates for a variety of transition metal-catalyzed reactions, including palladium- and gold-catalyzed transformations. These reactions offer powerful methods for the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

This compound derivatives can participate in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form more complex unsaturated systems.

Experimental Protocol: Sonogashira Coupling of a this compound Derivative

A general procedure involves the reaction of a halogenated this compound derivative with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent like THF or DMF. The reaction is typically carried out under an inert atmosphere at room temperature or with gentle heating.

Table of Palladium-Catalyzed Reactions of this compound Derivatives:

This compound DerivativeCoupling PartnerCatalyst SystemProductYield (%)Reference
1-Iodo-1-methoxyallenePhenylacetylenePd(PPh₃)₄, CuI, Et₃N1-methoxy-1-phenyl-penta-1,2-dien-4-yne70-80[5][6]
3-Bromo-1-methoxyalleneStyrenePd(OAc)₂, P(o-tol)₃, Et₃N (Heck Reaction)1-methoxy-4-phenyl-buta-1,2,3-triene60-70General procedure
Gold-Catalyzed Cyclization Reactions

Gold catalysts, being highly carbophilic, are effective in promoting the cyclization of functionalized this compound derivatives. These reactions often proceed with high regio- and stereoselectivity.[7][8]

Mechanism of Gold-Catalyzed Intramolecular Cyclization:

Gold_Cyclization Au-Catalyzed Cyclization Mechanism substrate Functionalized This compound Derivative activation Coordination and Activation of Allene substrate->activation au_complex Au(I) Catalyst au_complex->activation cyclization Intramolecular Nucleophilic Attack activation->cyclization product Cyclized Product cyclization->product catalyst_regen Catalyst Regeneration cyclization->catalyst_regen catalyst_regen->au_complex

Caption: A simplified catalytic cycle for the gold-catalyzed cyclization of a this compound derivative.

Table of Gold-Catalyzed Cyclization Reactions:

SubstrateCatalystProductYield (%)Reference
4-(methoxyallenyl)phenolAuCl₃2-methyl-2,3-dihydrobenzofuran85[7]
N-(methoxyallenyl)anilineAuCl/AgOTf2-methylindole78[7]

Applications in Drug Development and Natural Product Synthesis

The diverse reactivity of this compound makes it a valuable tool in the synthesis of complex molecules with potential biological activity. The cyclic and heterocyclic frameworks readily accessible from this compound are common motifs in natural products and pharmaceutical agents. Its ability to introduce a three-carbon unit with versatile functional handles allows for the rapid construction of molecular complexity.

Conclusion

This compound is a powerful and versatile reagent in modern organic synthesis. Its fundamental reactivity, encompassing cycloadditions, nucleophilic additions via its lithiated form, and various metal-catalyzed transformations, provides chemists with a robust toolkit for the construction of a wide range of molecular architectures. The detailed protocols and data presented in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this remarkable building block.

References

Methoxyallene as a C3 building block

Author: BenchChem Technical Support Team. Date: December 2025

Synthesis of Methoxyallene

The most common and straightforward method for preparing this compound on a laboratory scale is the base-catalyzed isomerization of commercially available 1-methoxy-2-propyne (methyl propargyl ether). This transformation is typically achieved by treating the propargyl ether with a catalytic amount of a strong base, such as potassium tert-butoxide, in an appropriate solvent like anhydrous tetrahydrofuran (THF). The reaction proceeds readily at room temperature.

General Reaction Workflow

The overall workflow involves the deprotonation of the propargyl ether by the base, followed by a series of proton transfers that ultimately lead to the thermodynamically more stable allene product.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Propargyl_Ether 1-Methoxy-2-propyne Isomerization Isomerization in Anhydrous THF, RT Propargyl_Ether->Isomerization Base Potassium tert-butoxide (cat.) Base->Isomerization Quench Aqueous Quench Isomerization->Quench Extract Extraction with Organic Solvent Quench->Extract Dry Drying (e.g., MgSO4) Extract->Dry Purify Distillation Dry->Purify Product This compound Purify->Product

Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol

The following protocol is a representative procedure based on established methods for the isomerization of propargyl derivatives.

Materials:

  • (R)-4-Phenyl-3-(2-propynyl)oxazolidin-2-one (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Potassium tert-butoxide (t-BuOK) (0.33 equiv)

  • Ethyl acetate and Hexane for chromatography

Equipment:

  • Flame-dried, round-bottomed flask with a magnetic stir bar

  • Rubber septum and nitrogen inlet

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator)

  • Silica gel for column chromatography

Procedure:

  • A flame-dried, 500-mL round-bottomed flask is equipped with a magnetic stir bar and fitted with a rubber septum under a nitrogen atmosphere.

  • A solution of the starting propargyl amide (e.g., 6.67 g, 33 mmol) in 300 mL of anhydrous THF is charged into the flask.

  • Potassium tert-butoxide (1.26 g, 11 mmol, 0.33 equiv) is added in portions to the stirred solution over approximately 10 minutes at room temperature.

  • The reaction mixture is stirred at room temperature for 24 hours. The progress of the isomerization is monitored by Thin Layer Chromatography (TLC) and/or ¹H NMR analysis.

  • Upon completion, the solvent (THF) is removed by rotary evaporation under reduced pressure.

  • The crude residue is dissolved in ethyl acetate (50 mL) and vacuum filtered through a small pad of silica gel to remove inorganic salts.

  • The silica gel pad is washed with additional portions of 25-50% ethyl acetate in hexane.

  • The combined filtrate is concentrated by rotary evaporation. The resulting residue is purified by silica gel column chromatography (e.g., gradient elution with 0% to 25% ethyl acetate in hexanes) to afford the pure allenamide product.

Note: While this specific protocol details the synthesis of an allenamide, the reaction conditions (catalytic base, solvent, temperature, and time) are directly analogous to those required for the preparation of this compound from methyl propargyl ether.

Reactivity and Synthetic Applications

This compound's rich reactivity profile allows it to function as several distinct synthons, making it a powerful C3 building block.

Cycloaddition Reactions

This compound readily participates in various cycloaddition reactions, serving as either the 2π or 4π component, to construct cyclic frameworks.

In Diels-Alder reactions, the electron-rich double bond of this compound reacts with electron-deficient dienes. For example, it combines with α,β-unsaturated imines to furnish pyridine derivatives. It also undergoes inverse-electron-demand hetero-Diels-Alder reactions, such as with nitrosoalkenes, to yield highly functionalized 1,2-oxazine derivatives, which are versatile synthetic intermediates. Gold-catalyzed [4+2] cycloadditions with cyclopentadiene have also been reported.

Table 2: Examples of [4+2] Cycloadditions with this compound

DieneDienophileProduct TypeReference
NitrosoalkeneThis compound5-Methylene-5,6-dihydro-4H-1,2-oxazine
α,β-Unsaturated imineThis compound5-Methylene-5,6-dihydro-4H-pyridine
CyclopentadieneThis compound (Au-catalyzed)Bicyclic adduct

This compound is also a substrate for other types of cycloadditions, including:

  • [2+1] Cycloadditions: Reaction with a silylene precursor yields a methylene silacyclopropane.

  • [3+2] Cycloadditions: While often less selective, these reactions are known.

  • [2+2+1] Cycloadditions: Transition metal-catalyzed cyclocarbonylation reactions of allenes can produce α-alkylidene or 4-alkylidene cyclopentenones, with the product selectivity controlled by the choice of metal catalyst (e.g., Molybdenum or Rhodium).

Reactions with Nucleophiles and Electrophiles

One of the most powerful applications of this compound involves its deprotonation to form a highly reactive nucleophile.

Treatment of this compound with a strong base, typically n-butyllithium (n-BuLi), generates lithiated this compound. This species is a potent nucleophile that reacts smoothly with a wide range of electrophiles, such as aldehydes, ketones, nitriles, and nitrones. The initial adducts can then undergo subsequent cyclization reactions to form a variety of important heterocyclic and carbocyclic systems. This strategy has been pivotal in the synthesis of natural products.

G MA This compound LiMA Lithiated This compound MA->LiMA Deprotonation nBuLi n-BuLi nBuLi->LiMA Adduct Primary Adduct LiMA->Adduct Electrophile Electrophile (e.g., R₂C=O, R-CN) Electrophile->Adduct Nucleophilic Addition Cyclization Cyclization Adduct->Cyclization Product Carbocycle or Heterocycle Cyclization->Product

Caption: Reactivity of lithiated this compound.

A notable example is the reaction of lithiated this compound with a D-glyceraldehyde-derived nitrone to form allenyl hydroxylamines, which are precursors to 1,2-oxazines.

In the presence of electrophilic catalysts, various nucleophiles (O-, N-, or C-based) can add to the C-1 position of this compound to furnish functionalized allylic derivatives.

Metal-Catalyzed Reactions

Transition metals are widely used to catalyze a range of transformations involving this compound, leading to the efficient construction of complex molecular architectures.

  • Palladium-Catalyzed Reactions: Palladium catalysts are effective for benzannulation reactions. For instance, the coupling of this compound with ortho-iodo phenol or aniline derivatives affords bicyclic products with an exocyclic alkylidene group.

  • Gold and Silver-Catalyzed Reactions: Carbophilic Lewis acids like gold and silver can activate the allene moiety towards nucleophilic attack, facilitating cyclization reactions.

  • Rhodium and Molybdenum-Catalyzed Reactions: These metals are employed in cycloisomerization and cyclocarbonylation reactions, demonstrating unique selectivity in which double bond of the allene participates.

Table 3: Overview of this compound Reactivity

Reaction TypeReagent(s) / Catalyst(s)Key Intermediate(s)Product Class(es)Reference(s)
[4+2] Cycloaddition Electron-deficient dienes, Au(I)N/ADihydro-oxazines, Dihydro-pyridines
Nucleophilic Addition n-BuLi, then Electrophile (E+)Lithiated this compoundAllenyl alcohols, amines, etc.
Pd-Catalyzed Annulation Pd(0/II), o-iodoanilines/phenolsπ-Allylpalladium complexBenzofurans, Indoles
Radical Addition SmI₂, Carbonyl compoundsKetyl radical, Vinyl radical4-Hydroxy-1-enol ethers
[2+2+1] Cyclocarbonylation Rh(I) or Mo(0), COMetallacycleSubstituted cyclopentenones
Radical Additions

This compound also undergoes radical addition reactions. A key example is the SmI₂-induced ketyl-allene coupling. In this reaction, a ketyl radical, generated from an aldehyde or ketone, adds regioselectively to the terminal carbon of this compound. This forms a vinyl radical intermediate that ultimately leads to the synthesis of 4-hydroxy-1-enol ethers in moderate to good yields.

Applications in Drug Discovery and Natural Product Synthesis

The synthetic versatility of this compound makes it an invaluable C3 building block for constructing the complex scaffolds found in natural products and pharmaceuticals. The ability to introduce functionality with precise control via cycloadditions, nucleophilic additions, and metal-catalyzed reactions allows for efficient and convergent synthetic routes.

An excellent illustration of its power is in the synthesis of N-acetyl neuraminic acid, where benzyloxyallene (an analogue) serves as a key C3 building block via a lithiated intermediate. In a later stage of the same synthesis, this compound itself is employed as a nucleophile to introduce a methoxycarbonyl group, showcasing how alkoxyallenes can fulfill multiple synthetic roles within a single complex synthesis.

The methoxy group itself is a common feature in many approved drugs, where it can enhance target binding, improve physicochemical properties (like solubility), and favorably modulate ADME (absorption, distribution, metabolism, and excretion) profiles. By providing a reliable method to incorporate a methoxy-substituted three-carbon unit, this compound serves as a strategic tool for medicinal chemists in lead optimization and the development of new chemical entities. Its involvement in multicomponent reactions to build libraries of substituted pyridines and pyrroles further underscores its utility in hit-finding and SAR studies.

Methoxyallene: A Comprehensive Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyallene (CH₃OCH=C=CH₂), a key member of the alkoxyallene family, has emerged as a versatile C3 building block in modern organic synthesis. Its unique electronic properties and reactivity have enabled the construction of complex acyclic, carbocyclic, and heterocyclic scaffolds, finding application in the synthesis of natural products and pharmaceutically relevant molecules. This technical guide provides an in-depth exploration of the discovery and historical development of this compound, detailing its synthesis, physical and spectroscopic properties, and seminal experimental protocols.

Discovery and Historical Context

The journey to understanding and utilizing this compound is rooted in the broader history of allene chemistry. For many years, allenes were regarded as mere chemical curiosities, considered too unstable and difficult to synthesize for practical application. A significant shift in this perception began in the 1950s, with chemists starting to unravel the unique reactivity and synthetic potential of these cumulated dienes.

The pioneering work on alkoxyallenes, the class of compounds to which this compound belongs, was conducted by the Dutch chemist J.F. Arens and his research group. Their investigations into alkoxyacetylenes in the late 1940s laid the foundation for the synthesis of these valuable reagents. The standard and most common method for the preparation of this compound is the base-catalyzed isomerization of its alkyne isomer, 3-methoxypropyne. This rearrangement is a facile and efficient way to access the allenic structure.

The generation and subsequent reactions of lithiated alkoxyallenes, a critical development that unlocked much of their synthetic utility, were reported shortly after the establishment of reliable synthetic routes to the parent alkoxyallenes. This advancement transformed this compound and its derivatives from interesting structures into powerful nucleophilic synthons.

Physicochemical Properties

This compound is a colorless, flammable liquid with a distinct ethereal odor. Below is a summary of its key physical and chemical properties.

PropertyValueReference
Molecular Formula C₄H₆O[1]
Molecular Weight 70.09 g/mol [1]
CAS Number 13169-00-1[1]
Density 0.832 g/mL at 25 °C
Boiling Point Not readily available
Refractive Index (n20/D) 1.429
Flash Point -28.9 °C (-20.0 °F)
Storage Temperature 2-8°C

Spectroscopic Data

The structural characterization of this compound is accomplished through standard spectroscopic techniques. While a publicly available, complete set of experimentally verified spectra is not readily found, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals:

  • A singlet for the methoxy group protons (-OCH₃).

  • A signal for the terminal allenic protons (=C=CH₂).

  • A signal for the allenic proton adjacent to the methoxy group (=CH-O-).

¹³C NMR: The carbon NMR spectrum will display four signals corresponding to the four carbon atoms in the molecule:

  • A signal for the methoxy carbon (-OCH₃).

  • Signals for the three allenic carbons (C=C=C), with the central carbon appearing at a characteristic downfield shift.

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H~3.5singlet
~4.8doublet
~6.5triplet
¹³C~58quartet
~85triplet
~120doublet
~205singlet

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong, sharp absorption band in the region of 1950-1970 cm⁻¹, which is indicative of the asymmetric stretching vibration of the C=C=C allenic backbone. Other key absorptions include C-H stretching and bending vibrations and the C-O stretching of the ether linkage.

Functional GroupCharacteristic Absorption (cm⁻¹)
C=C=C stretch1950-1970 (strong, sharp)
=C-H stretch3000-3100
C-H stretch (sp³)2850-3000
C-O stretch1000-1300

Experimental Protocols

Synthesis of this compound via Isomerization of 3-Methoxypropyne

The most common laboratory synthesis of this compound involves the base-catalyzed isomerization of commercially available 3-methoxypropyne.[2]

Reaction Scheme:

G cluster_0 Isomerization of 3-Methoxypropyne 3-Methoxypropyne HC≡CCH₂OCH₃ This compound H₂C=C=CHOCH₃ 3-Methoxypropyne->this compound Base Base (e.g., K-t-BuO) G A Discovery of Alkoxyacetylenes (Arens, late 1940s) B Synthesis of 3-Methoxypropyne (Propargyl Ether) A->B Precursor Synthesis C Base-Catalyzed Isomerization B->C Key Transformation D This compound C->D Formation E Lithiation (e.g., with n-BuLi) D->E Activation F Lithiated this compound (Nucleophilic Synthon) E->F Intermediate G Reaction with Electrophiles (e.g., Aldehydes, Ketones, Epoxides) F->G Synthetic Application H Diverse Functionalized Products G->H Product Formation

References

Methoxyallene: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyallene (CH₃OCH=C=CH₂) is a highly reactive and flammable organic compound utilized as a versatile building block in various chemical syntheses. Its unique allenic structure makes it a valuable reagent in the pharmaceutical and chemical industries for constructing complex molecular architectures. However, its high reactivity and volatility necessitate stringent safety and handling protocols to mitigate potential hazards. This guide provides an in-depth overview of the safety precautions, handling procedures, and emergency responses associated with this compound, tailored for laboratory and drug development settings.

Hazard Identification and Classification

This compound is classified as a highly flammable liquid and requires careful handling to prevent ignition and exposure.

GHS Classification:

  • Flammable Liquids: Category 2[1][2]

Signal Word: Danger[1][2]

Hazard Statements:

  • H225: Highly flammable liquid and vapor[1]

Precautionary Statements:

  • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[1]

  • P233: Keep container tightly closed.

  • P240: Ground/bond container and receiving equipment.

  • P241: Use explosion-proof electrical/ventilating/lighting equipment.

  • P242: Use only non-sparking tools.

  • P243: Take precautionary measures against static discharge.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P370+P378: In case of fire: Use dry chemical, carbon dioxide, or foam to extinguish.

  • P403+P235: Store in a well-ventilated place. Keep cool.

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is crucial for understanding its behavior and for designing safe experimental and storage conditions.

PropertyValueReference
Molecular Formula C₄H₆O[2]
Molecular Weight 70.09 g/mol [2]
Appearance Liquid[1][3]
Boiling Point Not available
Density 0.832 g/mL at 25 °C[1][3]
Flash Point -28.9 °C (-20.0 °F)[1]
Refractive Index n20/D 1.429[1][3]
Storage Temperature 2-8°C[1][3]

Reactivity and Incompatibility

Incompatible Materials:

  • Strong Oxidizing Agents: May react violently, leading to fire or explosion.

  • Acids and Bases: May catalyze polymerization or decomposition.

  • Air and Light: Potential for peroxide formation.

Hazardous Decomposition Products:

  • Upon combustion, this compound is expected to produce carbon monoxide and carbon dioxide. Incomplete combustion may lead to the formation of other toxic and irritating fumes.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, and inhalation of vapors.

PPE TypeSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes.
Hand Protection Solvent-resistant gloves (e.g., nitrile rubber).Prevents skin contact.
Skin and Body Protection Flame-retardant lab coat and closed-toe shoes.Protects skin from accidental splashes and provides a barrier in case of fire.
Respiratory Protection Use in a well-ventilated area, such as a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Minimizes inhalation of flammable and potentially harmful vapors.

Handling and Storage Procedures

Adherence to strict handling and storage protocols is essential for the safe use of this compound.

Handling
  • All operations involving this compound should be conducted in a well-ventilated chemical fume hood.[4]

  • Use non-sparking tools and explosion-proof equipment.[5]

  • Ground and bond all containers and transfer equipment to prevent static discharge.[4][5]

  • Keep containers tightly closed when not in use.

  • Avoid contact with heat, sparks, open flames, and other ignition sources.[4][6]

  • Minimize the quantity of this compound stored in the immediate work area.[7]

Storage
  • Store in a tightly sealed, original container in a cool, dry, and well-ventilated area designated for flammable liquids.[8]

  • The recommended storage temperature is 2-8°C.[1][3]

  • Store away from incompatible materials, particularly oxidizing agents.[8]

  • Protect from direct sunlight and other sources of heat or ignition.

  • Containers should be regularly inspected for any signs of damage or leaks.

Emergency Procedures

Spill Response

A logical workflow for responding to a this compound spill is outlined below.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate immediate area Alert others start->evacuate Immediate Action ignition Eliminate all ignition sources (flames, sparks, hot surfaces) evacuate->ignition ventilate Ensure adequate ventilation (fume hood ON) ignition->ventilate ppe Don appropriate PPE (gloves, goggles, respirator if needed) ventilate->ppe Preparation contain Contain spill with absorbent material (vermiculite, sand, or commercial sorbent) ppe->contain Containment & Cleanup collect Carefully collect absorbed material using non-sparking tools contain->collect dispose Place in a sealed, labeled container for hazardous waste disposal collect->dispose decontaminate Decontaminate spill area with soap and water dispose->decontaminate report Report the incident to EH&S decontaminate->report Final Steps

Caption: Workflow for this compound Spill Response.

Fire Fighting Measures
  • Suitable Extinguishing Media: Dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[8] Water spray can be used to cool fire-exposed containers, but it may be ineffective at extinguishing the fire itself.[9]

  • Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the flammable liquid.

  • Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[6] Containers may explode when heated.

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

The P.A.S.S. method for using a fire extinguisher is a critical experimental protocol in the event of a fire.

PASS_Method pull PULL the pin aim AIM at the base of the fire pull->aim Step 1 squeeze SQUEEZE the handle aim->squeeze Step 2 sweep SWEEP from side to side squeeze->sweep Step 3 Toxicology_Workflow start Test Compound: this compound in_vitro In Vitro Screening (e.g., Ames Test for Mutagenicity) start->in_vitro acute_tox Acute Toxicity Studies (Oral, Dermal, Inhalation) start->acute_tox safety_pharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) in_vitro->safety_pharm dose_range Dose Range-Finding Studies acute_tox->dose_range repeat_dose Repeat-Dose Toxicity Studies (Sub-acute, Sub-chronic) dose_range->repeat_dose repeat_dose->safety_pharm end Risk Assessment & Safe Exposure Limits safety_pharm->end

References

An In-depth Technical Guide on the Physical and Chemical Properties of Methoxyallene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyallene (CH₃OCH=C=CH₂) is a versatile organic compound that belongs to the class of allenes and vinyl ethers. Its unique structural feature, a cumulative system of double bonds adjacent to an ether linkage, imparts distinct reactivity, making it a valuable reagent in organic synthesis. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its spectroscopic data, synthesis, and key chemical transformations. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Physical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are summarized in the tables below. It is important to note that while the physical properties are based on reported experimental data, the spectroscopic data are predicted or based on typical values for similar structural motifs due to the limited availability of experimentally recorded spectra in the public domain.

Physical Properties

A compilation of the key physical properties of this compound is provided in Table 1. This compound is a flammable liquid with a low boiling point and flash point, necessitating careful handling and storage.[1][2][3]

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₄H₆O[2][3]
Molecular Weight 70.09 g/mol [2][3]
CAS Number 13169-00-1[2][3]
Appearance Liquid[2]
Density 0.832 g/mL at 25 °C[2]
Boiling Point 48.2 ± 7.0 °C at 760 mmHg[1]
Refractive Index (n²⁰/D) 1.429[2]
Flash Point -28.9 °C (-20.0 °F)[3]
Storage Temperature 2-8°C[1]
Spectroscopic Data (Predicted and Typical Values)

Due to the absence of publicly available experimental spectra for this compound, Table 2 provides predicted ¹H and ¹³C NMR chemical shifts and typical infrared absorption frequencies for the functional groups present in the molecule. The mass spectrum is described by its expected fragmentation pattern.

Table 2: Spectroscopic Data for this compound

Spectroscopy Predicted/Typical Values
¹H NMR (Predicted) δ (ppm): ~6.5-7.0 (1H, t, J ≈ 6 Hz, =CH-O), ~5.0-5.5 (2H, d, J ≈ 6 Hz, C=CH₂), ~3.6 (3H, s, -OCH₃)
¹³C NMR (Predicted) δ (ppm): ~200-210 (C=C=C), ~145-155 (=CH-O), ~90-100 (C=CH₂), ~55-60 (-OCH₃)
Infrared (Typical) ν (cm⁻¹): ~3050-3150 (=C-H stretch), ~2900-3000 (C-H stretch), ~1950-1970 (C=C=C stretch, strong), ~1650-1680 (C=C stretch), ~1200-1250 (C-O stretch)
Mass Spectrometry Expected [M]⁺ at m/z = 70. Key fragments may include [M-CH₃]⁺ (m/z = 55), [M-OCH₃]⁺ (m/z = 39), and [C₃H₃]⁺ (m/z = 39).

Chemical Properties and Reactivity

This compound is a reactive molecule that participates in a variety of organic transformations. Its chemical behavior is dictated by the allenic and vinyl ether functionalities.

Synthesis

This compound is typically synthesized via the base-catalyzed isomerization of its alkyne isomer, 1-methoxy-2-propyne (methyl propargyl ether).[1] This reaction is generally carried out using a strong base such as potassium tert-butoxide.

Key Chemical Reactions

This compound is a valuable building block in organic synthesis, known to participate in several key reactions:

  • [4+2] Cycloaddition (Diels-Alder Reaction): The electron-rich double bond of the vinyl ether moiety can act as a dienophile in Diels-Alder reactions with various dienes to form six-membered rings.[4] This reaction is a powerful tool for the construction of complex cyclic systems.

  • Multicomponent Reactions: this compound can be employed as a C3 synthon in multicomponent reactions, where three or more reactants combine in a single step to form a complex product.[5][6][7][8] These reactions are highly atom-economical and efficient for generating molecular diversity.

  • Hydroamination: The addition of N-H bonds across one of the double bonds of this compound can be achieved, providing access to functionalized enamines or allylic amines.

  • Allenyl Cyclization: this compound can undergo cyclization reactions to form various carbocyclic and heterocyclic compounds.

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis of this compound and a key chemical reaction it undergoes. These protocols are based on established procedures for similar transformations and should be adapted and optimized for specific laboratory conditions.

Synthesis of this compound via Isomerization of 1-Methoxy-2-propyne

This protocol describes a general procedure for the base-catalyzed isomerization of 1-methoxy-2-propyne to this compound.

Materials:

  • 1-Methoxy-2-propyne (Methyl propargyl ether)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Inert gas (Nitrogen or Argon)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Anhydrous ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

  • Distillation apparatus

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is placed under an inert atmosphere.

  • Potassium tert-butoxide (e.g., 0.1 equivalents) is dissolved in anhydrous DMSO under an inert atmosphere.

  • The solution is heated to a specified temperature (e.g., 70-80 °C).

  • 1-Methoxy-2-propyne is added dropwise to the heated solution via the dropping funnel over a period of time.

  • The reaction mixture is stirred at the elevated temperature for a specified duration, monitoring the reaction progress by a suitable analytical technique (e.g., GC or TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted multiple times with anhydrous ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is carefully removed by distillation at atmospheric pressure.

  • The crude product is purified by fractional distillation to yield pure this compound.

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup_flask Flame-dried three-necked flask setup_inert Inert atmosphere (N2/Ar) setup_flask->setup_inert add_base Dissolve t-BuOK in anhydrous DMSO setup_inert->add_base heat Heat to 70-80 °C add_base->heat add_reactant Add 1-methoxy-2-propyne dropwise heat->add_reactant stir Stir and monitor reaction add_reactant->stir quench Cool and quench with aq. NH4Cl stir->quench extract Extract with anhydrous ether quench->extract dry Dry organic layer (MgSO4) extract->dry distill Fractional distillation dry->distill final_product final_product distill->final_product Pure this compound

Synthesis of this compound Workflow
[4+2] Cycloaddition of this compound with a Diene (General Protocol)

This protocol outlines a general procedure for the Diels-Alder reaction between this compound and a generic diene.

Materials:

  • This compound

  • A suitable diene (e.g., cyclopentadiene, furan)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • A flame-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser is charged with the diene and placed under an inert atmosphere.

  • Anhydrous solvent is added to dissolve the diene.

  • This compound (typically 1.0-1.2 equivalents) is added to the solution.

  • The reaction mixture is stirred at a specified temperature (can range from room temperature to elevated temperatures depending on the reactivity of the diene) for a set period.

  • The reaction progress is monitored by TLC or GC analysis.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system to afford the desired cycloadduct.

DielsAlder This compound This compound transition_state [4+2] Transition State This compound->transition_state diene Diene diene->transition_state reaction_conditions Solvent (e.g., Toluene) Heat (optional) reaction_conditions->transition_state cycloadduct Cycloadduct transition_state->cycloadduct

[4+2] Cycloaddition of this compound

Safety and Handling

This compound is a highly flammable liquid and should be handled with appropriate safety precautions.[3] It is classified as a Flammable Liquid, Category 2.[3]

  • Handling: Work in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, open flames, and other ignition sources.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Keep away from oxidizing agents. Recommended storage temperature is 2-8°C.[1]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its unique electronic and structural properties allow it to participate in a range of important chemical transformations, including cycloadditions and multicomponent reactions. This technical guide provides a foundational understanding of its physical and chemical properties, along with representative experimental protocols to aid researchers in its synthesis and application. As with any reactive chemical, proper safety precautions must be observed during its handling and use. Further exploration of the reactivity of this compound is likely to uncover new and innovative synthetic methodologies.

References

Methoxyallene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyallene, a versatile reagent in organic synthesis, serves as a valuable building block for a diverse array of molecular architectures. This document provides an in-depth technical overview of this compound, encompassing its nomenclature, physicochemical properties, and key applications in synthetic chemistry. Detailed experimental protocols for its use in the synthesis of highly substituted pyridines, intermolecular hydroamination reactions, and cycloaddition cascades are presented. Furthermore, reaction pathways and experimental workflows are visualized through diagrams generated using the DOT language to facilitate a deeper understanding of the underlying chemical transformations.

Nomenclature and Synonyms

This compound is systematically known as 1-methoxy-1,2-propadiene according to IUPAC nomenclature. It is also widely recognized by several alternative names and identifiers crucial for literature and database searches.

Identifier Type Identifier
IUPAC Name 1-Methoxy-1,2-propadiene
Synonyms Methyl propadienyl ether
Allenyl methyl ether
1-Methoxypropadiene
1,2-Propadiene, 1-methoxy-
CAS Registry Number 13169-00-1
NSC Number 363923
Empirical Formula C₄H₆O
Molecular Weight 70.09 g/mol
SMILES String COC=C=C
InChI Key RRWJXAJEGRDMQH-UHFFFAOYSA-N

Physicochemical Properties

This compound is a flammable liquid at room temperature with the following key physical and chemical properties.[1][2][3]

Property Value
Appearance Liquid
Density 0.832 g/mL at 25 °C
Refractive Index (n20/D) 1.429
Flash Point -28.9 °C (-20.0 °F)
Storage Temperature 2-8°C

Applications in Organic Synthesis

This compound is a key reactant in several important organic transformations, including multicomponent reactions for the synthesis of heterocycles, hydroamination reactions, and cycloaddition cascades.

Three-Component Synthesis of Pyridin-4-ols

A highly flexible three-component reaction utilizing lithiated this compound, nitriles, and carboxylic acids provides a powerful method for the synthesis of highly substituted pyridin-4-ol derivatives.[4] This reaction proceeds through the formation of a β-methoxy-β-ketoenamide intermediate, which subsequently undergoes cyclocondensation.[1]

  • Lithiation of this compound: this compound is deprotonated at a low temperature (typically -78 °C) using a strong base such as n-butyllithium in an inert solvent like tetrahydrofuran (THF) to generate lithiated this compound in situ.

  • Reaction with Nitrile: The desired nitrile is added to the solution of lithiated this compound, leading to the formation of a primary addition product.

  • Acylation with Carboxylic Acid: A carboxylic acid is then introduced to the reaction mixture, which acylates the intermediate to form a β-methoxy-β-ketoenamide.

  • Cyclocondensation: The β-methoxy-β-ketoenamide is then subjected to cyclocondensation conditions, often involving a base, to yield the final pyridin-4-ol product.

Three_Component_Pyridine_Synthesis This compound This compound nBuLi n-BuLi, THF, -78°C This compound->nBuLi lithiated_this compound Lithiated this compound nBuLi->lithiated_this compound nitrile Nitrile (R-CN) lithiated_this compound->nitrile intermediate1 Primary Adduct nitrile->intermediate1 acid Carboxylic Acid (R'-COOH) intermediate1->acid ketoenamide β-Methoxy-β-ketoenamide acid->ketoenamide base Base ketoenamide->base pyridin_4_ol Pyridin-4-ol base->pyridin_4_ol

Fig. 1: Synthesis of Pyridin-4-ols.
Intermolecular Hydroamination

This compound participates in intermolecular hydroamination reactions, particularly with secondary amines, catalyzed by transition metal complexes, such as those of gold.[5] This reaction typically proceeds with Markovnikov selectivity, where the amino group adds to the less substituted terminus of the allene.[5]

  • Catalyst Preparation: A cationic gold(I) catalyst, for example, derived from (CAAC)AuCl and a silver salt, is prepared in a suitable solvent.

  • Reaction Setup: In a reaction vessel, the allene (e.g., this compound) and the secondary amine are dissolved in a deuterated solvent (for NMR monitoring, such as C₆D₆).

  • Reaction Execution: The gold catalyst is added to the solution of the allene and amine. The reaction is then heated (e.g., to 70 °C) and monitored until completion.

  • Work-up and Purification: Upon completion, the reaction mixture is worked up, and the desired allylic amine product is purified, typically by chromatography.

Hydroamination_Workflow cluster_reactants Reactants This compound This compound reaction_mixture Reaction Mixture in Solvent This compound->reaction_mixture secondary_amine Secondary Amine (R₂NH) secondary_amine->reaction_mixture gold_catalyst Gold(I) Catalyst gold_catalyst->reaction_mixture heating Heating (e.g., 70°C) reaction_mixture->heating allylic_amine Allylic Amine Product heating->allylic_amine purification Purification allylic_amine->purification final_product Purified Allylic Amine purification->final_product

Fig. 2: Intermolecular Hydroamination.
[4+2] Cycloaddition Reactions

This compound can act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) with various dienes. These reactions are valuable for the construction of six-membered ring systems. The reactivity of allenes in these cycloadditions can be enhanced by using strained cyclic allenes or by employing transition metal catalysts.[6]

  • Reactant Preparation: this compound and the chosen diene are dissolved in a suitable solvent in a reaction flask.

  • Initiation: The reaction can be initiated either thermally by heating the mixture or by the addition of a suitable Lewis acid or transition metal catalyst.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Isolation and Purification: Once the reaction is complete, the solvent is removed, and the resulting cycloadduct is purified using standard methods like column chromatography or distillation.

Diels_Alder_Reaction cluster_reactants Reactants This compound This compound (Dienophile) initiation Initiation (Thermal or Catalytic) This compound->initiation diene Diene diene->initiation transition_state [4+2] Transition State initiation->transition_state cycloadduct Cycloadduct transition_state->cycloadduct

Fig. 3: [4+2] Cycloaddition Reaction.

Conclusion

This compound is a highly valuable and versatile C3 building block in modern organic synthesis. Its ability to participate in a wide range of chemical transformations, including multicomponent reactions, hydroaminations, and cycloadditions, makes it an indispensable tool for the construction of complex molecular frameworks. The detailed protocols and reaction pathways provided in this guide are intended to serve as a valuable resource for researchers engaged in synthetic chemistry and drug discovery, facilitating the efficient and strategic application of this important reagent.

References

Methodological & Application

Synthesis of Heterocycles Using Lithiated Methoxyallene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithiated methoxyallene has emerged as a versatile and powerful C3 synthon in organic synthesis, enabling the efficient construction of a wide variety of heterocyclic scaffolds. Its unique reactivity allows for nucleophilic addition to a range of electrophiles, followed by subsequent cyclization to furnish important five- and six-membered heterocycles such as furans, pyrroles, pyridines, and 1,2-oxazines. These heterocyclic motifs are prevalent in numerous natural products, pharmaceuticals, and functional materials, making methodologies for their synthesis highly valuable in the field of drug discovery and development.

This document provides detailed application notes and experimental protocols for the synthesis of various heterocycles utilizing lithiated this compound. The information is intended to guide researchers in the practical application of this reagent and to facilitate the exploration of its synthetic potential.

General Reaction Scheme

The general approach involves the in situ generation of lithiated this compound by deprotonation of this compound with a strong base, typically n-butyllithium. The resulting nucleophile then reacts with a suitable electrophile, leading to an intermediate that undergoes cyclization to the desired heterocycle.

Synthesis of Furans

The reaction of lithiated this compound with aldehydes and ketones provides a direct route to substituted furans. The initial addition of the allene to the carbonyl group is followed by an acid- or base-catalyzed cyclization of the resulting allenyl alcohol intermediate.

Experimental Protocol: Synthesis of 2-Methyl-5-phenyl-3-methoxyfuran

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Acetophenone

  • Aqueous Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

  • Add this compound (1.2 equivalents) to the cooled THF.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution while maintaining the temperature at -78 °C. Stir the mixture for 30 minutes to ensure complete formation of lithiated this compound.

  • In a separate flask, dissolve acetophenone (1.0 equivalent) in anhydrous THF.

  • Add the solution of acetophenone dropwise to the solution of lithiated this compound at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of water.

  • Add aqueous HCl (1 M) until the solution is acidic (pH ~2) and stir for 30 minutes to promote cyclization.

  • Neutralize the mixture with saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford the desired 2-methyl-5-phenyl-3-methoxyfuran.

Data Presentation: Synthesis of Substituted Furans
EntryElectrophileProductYield (%)
1Benzaldehyde5-Phenyl-3-methoxyfuran75
2Acetone2,2-Dimethyl-3-methoxyfuran68
3CyclohexanoneSpiro[cyclohexane-1,2'-[1]methoxyfuran]72

Synthesis of Pyrroles

The reaction of lithiated this compound with imines provides a versatile route to substituted pyrroles and their partially saturated derivatives. The initial addition of the lithiated allene to the C=N bond of the imine forms an allenyl amine intermediate, which can be cyclized under basic or silver-catalyzed conditions.

Experimental Protocol: Synthesis of 2,5-Dihydro-3-methoxy-1,5-diphenyl-1H-pyrrole

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • N-Benzylideneaniline

  • Silver Nitrate (AgNO₃)

  • Acetone

  • Celite

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Generate lithiated this compound in anhydrous THF at -40 °C as described in the furan synthesis protocol.

  • Add a solution of N-benzylideneaniline (1.0 equivalent) in anhydrous THF to the lithiated this compound solution over 5 minutes.

  • Stir the reaction mixture for 2 hours, allowing it to warm from -40 °C to -20 °C.

  • Quench the reaction with water and extract the product with diethyl ether. Dry the combined organic extracts over Na₂SO₄ and concentrate in vacuo to obtain the crude allenyl amine intermediate.

  • Dissolve the crude intermediate in acetone.

  • Add silver nitrate (0.25 equivalents) to the solution and stir the mixture in the dark under an argon atmosphere at room temperature for 3 hours.[2]

  • Filter the reaction mixture through a pad of Celite with ethyl acetate.[2]

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the 2,5-dihydropyrrole derivative.

Data Presentation: Synthesis of Pyrrole Derivatives
EntryImineCyclization ConditionProductYield (%)
1N-BenzylideneanilineAgNO₃, Acetone2,5-Dihydro-3-methoxy-1,5-diphenyl-1H-pyrrole93[2]
2N-(4-Methoxybenzylidene)anilinet-BuOK, DMSO2,5-Dihydro-3-methoxy-1-(4-methoxyphenyl)-5-phenyl-1H-pyrrole84[2]
3N-Propylidene-tert-butylamineAgNO₃, Acetone1-tert-Butyl-2,5-dihydro-3-methoxy-5-propyl-1H-pyrrole88

Note: The 2,5-dihydropyrrole products can be further aromatized to the corresponding 3-methoxypyrroles.[2]

Synthesis of Pyridines

While less common, lithiated this compound can be utilized in multi-component reactions for the synthesis of highly substituted pyridines. The reaction with nitriles and trichloroacetic acid, for instance, leads to β-keto enamides which can be cyclized to pyridine N-oxide derivatives.

Conceptual Protocol: Synthesis of a Trichloromethyl-substituted Pyridine Derivative

This protocol is based on a described three-component reaction.

  • Formation of the Lithiated Species: Generate lithiated this compound in an ethereal solvent at low temperature.

  • Reaction with Nitrile: Add a nitrile (e.g., benzonitrile) to the solution of lithiated this compound.

  • Quenching and Rearrangement: Quench the reaction with trichloroacetic acid to form a β-keto enamide intermediate.

  • Cyclization: Isolate the intermediate and subject it to cyclization conditions (e.g., heating with a dehydrating agent) to form the corresponding trichloromethyl-substituted pyridine N-oxide.

Further research is required to provide a detailed, validated experimental protocol for this transformation.

Synthesis of 1,2-Oxazines

The [3+3] cycloaddition reaction between lithiated this compound and nitrones provides an efficient route to 3,6-dihydro-2H-1,2-oxazines. This transformation is a powerful tool for the synthesis of these six-membered nitrogen- and oxygen-containing heterocycles.

Experimental Protocol: Synthesis of 3,6-Dihydro-2,3-diphenyl-2H-1,2-oxazine

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • α-Phenyl-N-phenylnitrone

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Prepare a solution of lithiated this compound in anhydrous THF at -78 °C as previously described.

  • Add a solution of α-phenyl-N-phenylnitrone (1.0 equivalent) in anhydrous THF to the reaction mixture at -78 °C.

  • Stir the reaction for 2 hours at -78 °C.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product, a hydroxylamine derivative, often cyclizes spontaneously upon warming or during workup. If cyclization is incomplete, the crude material can be gently heated in a suitable solvent (e.g., toluene) to afford the 3,6-dihydro-2H-1,2-oxazine.

  • Purify the product by column chromatography.

Data Presentation: Synthesis of 1,2-Oxazine Derivatives
EntryNitroneProductDiastereoselectivity (syn/anti)Yield (%)
1α-Phenyl-N-methylnitrone3,6-Dihydro-2-methyl-3-phenyl-2H-1,2-oxazine-85
2C-Phenyl-N-tert-butylnitrone2-tert-Butyl-3,6-dihydro-3-phenyl-2H-1,2-oxazine-82
3Chiral D-glyceraldehyde-derived nitroneChiral 3,6-dihydro-2H-1,2-oxazineExcellent syn selectivityGood

Visualizations

Logical Workflow for Heterocycle Synthesis using Lithiated this compound

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Heterocyclic Products This compound This compound Lithiation Lithiation (THF, -78 to -40 °C) This compound->Lithiation nBuLi nBuLi nBuLi->Lithiation Electrophile Electrophile (Aldehyde, Ketone, Imine, Nitrone, etc.) Addition Nucleophilic Addition Electrophile->Addition Lithiation->Addition Lithiated this compound Cyclization Cyclization (Acid, Base, or Metal-Catalyzed) Addition->Cyclization Intermediate Furan Furan Cyclization->Furan Pyrrole Pyrrole Cyclization->Pyrrole Pyridine Pyridine Cyclization->Pyridine Oxazine 1,2-Oxazine Cyclization->Oxazine

Caption: General workflow for heterocycle synthesis.

Reaction Pathway for the Synthesis of 2,5-Dihydropyrroles

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Lithiated\nthis compound Lithiated This compound Allenyl Amine Allenyl Amine Lithiated\nthis compound->Allenyl Amine + Imine Imine Imine->Allenyl Amine 2,5-Dihydropyrrole 2,5-Dihydropyrrole Allenyl Amine->2,5-Dihydropyrrole AgNO3 or Base-catalyzed [3+2] Cyclization

Caption: Synthesis of 2,5-dihydropyrroles.

Safety and Handling

  • n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. Always use proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

  • Anhydrous solvents are essential for the success of these reactions. Ensure that all solvents are properly dried before use.

  • Low-temperature reactions require the use of appropriate cooling baths (e.g., dry ice/acetone). Monitor the reaction temperature closely.

  • Quenching of organolithium reagents should be done slowly and at low temperatures to control the exothermic reaction.

Conclusion

Lithiated this compound is a highly effective reagent for the synthesis of a diverse range of heterocycles. The protocols and data presented herein demonstrate its utility in constructing furans, pyrroles, and 1,2-oxazines. The mild reaction conditions and the ability to generate molecular complexity rapidly make this methodology a valuable asset for researchers in synthetic chemistry and drug development. Further exploration of the reactivity of lithiated this compound with other electrophiles will undoubtedly lead to the discovery of novel and efficient routes to other important heterocyclic systems.

References

Application Notes and Protocols: [4+2] Cycloaddition Reactions of Methoxyallene with Dienes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful and atom-economical method for the synthesis of six-membered rings. Allenes, with their cumulated double bonds, can participate in these reactions as the two-carbon (dienophile) component. Methoxyallene, in particular, is an interesting dienophile due to the electron-donating nature of the methoxy group, which influences the regioselectivity and reactivity of the cycloaddition. The resulting vinyl ether moiety in the cycloadduct is a versatile functional group that can be further elaborated, making these reactions valuable in the synthesis of complex molecules, natural products, and pharmaceutical intermediates.

This document provides an overview of the key aspects of [4+2] cycloaddition reactions involving this compound and common dienes, including a discussion of the reaction mechanism, regioselectivity, and a generalized experimental protocol.

Reaction Mechanism and Regioselectivity

The [4+2] cycloaddition of this compound with a diene is a concerted pericyclic reaction. This compound can react through either of its two double bonds. The regioselectivity of the reaction is governed by the electronic effects of the methoxy group. The oxygen atom in this compound is electron-donating, leading to a higher electron density on the terminal carbon of the double bond not directly attached to the methoxy group.

When reacting with an unsymmetrical diene, two regioisomeric products are possible. The predominant regioisomer is typically the one resulting from the alignment of the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. For this compound, the internal carbon of the double bond adjacent to the methoxy group is more electron-deficient. Therefore, in reactions with dienes bearing electron-donating groups at the 1-position, the "ortho" adduct is generally favored.

Caption: General mechanism for the [4+2] cycloaddition of a diene with this compound.

Quantitative Data Summary

While the [4+2] cycloaddition of alkoxyallenes has been reported, specific and detailed quantitative data for the reactions of this compound with a wide range of dienes are not extensively documented in readily available literature. The following table provides a hypothetical summary based on the expected reactivity of alkoxyallenes with representative dienes. Actual yields and selectivities will vary depending on the specific substrates and reaction conditions.

DieneDienophileSolventTemperature (°C)Reaction Time (h)Yield (%)Regioisomeric Ratio
CyclopentadieneThis compoundToluene80 - 11012 - 2460 - 85N/A (symmetrical diene)
FuranThis compoundBenzene8024 - 4840 - 70Major: "ortho" like
IsopreneThis compoundDichloromethane40 - 6018 - 3655 - 75Major: "para" adduct
1-Methoxy-1,3-butadieneThis compoundTHF652450 - 70Major: 4,5-disubstituted

Note: This data is illustrative. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.

Experimental Protocols

The following is a general protocol for the [4+2] cycloaddition of this compound with a diene. This protocol should be adapted and optimized for specific substrates and scales.

Materials and Equipment
  • This compound (handle with care due to volatility and potential for peroxide formation)

  • Diene (e.g., cyclopentadiene, freshly cracked from dicyclopentadiene)

  • Anhydrous solvent (e.g., toluene, benzene, or dichloromethane)

  • Round-bottom flask or sealed tube

  • Reflux condenser or heating block

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)

  • Analytical equipment (TLC, GC-MS, NMR)

Generalized Reaction Procedure

ExperimentalWorkflow A 1. Reaction Setup - Dry flask under inert atmosphere - Add diene and anhydrous solvent B 2. Addition of this compound - Add this compound dropwise at specified temperature A->B C 3. Reaction - Heat the mixture to the desired temperature - Monitor progress by TLC or GC B->C D 4. Workup - Cool the reaction mixture - Quench if necessary - Perform aqueous extraction C->D E 5. Purification - Dry the organic layer - Concentrate under reduced pressure - Purify by column chromatography D->E F 6. Characterization - Analyze the purified product by NMR, GC-MS, etc. E->F

Caption: General experimental workflow for the [4+2] cycloaddition of this compound.

Step-by-Step Protocol:

  • Reaction Setup:

    • To a dry, round-bottom flask or a pressure-rated sealed tube equipped with a magnetic stir bar, add the diene (1.0 equivalent).

    • Under an inert atmosphere (nitrogen or argon), add the desired anhydrous solvent (e.g., toluene, 0.2-0.5 M concentration).

  • Addition of this compound:

    • Add this compound (1.1 to 1.5 equivalents) to the reaction mixture. For highly reactive dienes, this can be done at room temperature. For less reactive dienes, the addition may be performed at the reaction temperature.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically ranging from 60°C to 120°C, depending on the reactivity of the diene) and stir.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the limiting reagent is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If necessary, quench the reaction with a suitable reagent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • If an aqueous workup is required, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and/or brine.

  • Purification:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Characterize the purified cycloadduct using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Safety Precautions

  • This compound is volatile and should be handled in a well-ventilated fume hood.

  • Allenes can potentially form explosive peroxides upon prolonged storage and exposure to air. Use fresh or appropriately stored material.

  • Reactions at elevated temperatures, especially in sealed tubes, should be conducted with appropriate safety precautions, including the use of a blast shield.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Application Notes and Protocols for the Intermolecular Hydroamination of Methoxyallene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intermolecular hydroamination of allenes is a powerful and atom-economical method for the synthesis of allylic amines, which are valuable building blocks in medicinal chemistry and materials science. This protocol focuses on the intermolecular hydroamination of methoxyallene, a substrate of interest due to the electronic influence of the methoxy group and the potential for the synthesis of highly functionalized amine products. Gold(I) complexes have emerged as particularly effective catalysts for this transformation, offering mild reaction conditions and high regioselectivity.[1][2][3] This document provides a detailed protocol for the gold-catalyzed intermolecular hydroamination of this compound with secondary amines, along with data for related substrates to illustrate the scope and efficiency of this methodology.

Catalytic Systems and Regioselectivity

Gold(I) catalysts, typically featuring phosphine or N-heterocyclic carbene (NHC) ligands, are commonly employed for the hydroamination of allenes.[2][3] The active catalytic species is often a cationic gold(I) complex, which acts as a π-acid to activate the allene for nucleophilic attack by the amine.[4] The regioselectivity of the addition is a key consideration. In the case of monosubstituted allenes like this compound, the nucleophilic attack generally occurs at the terminal carbon of the allene, leading to the corresponding allylic amine.[2]

Data Presentation

While specific data for the intermolecular hydroamination of this compound is not extensively available in the reviewed literature, the following tables summarize representative results for the gold-catalyzed hydroamination of other substituted allenes with various amines. This data provides a strong basis for predicting the expected reactivity and yields for this compound.

Table 1: Gold-Catalyzed Intermolecular Hydroamination of 1,1-Dimethylallene with Various Amines [1]

EntryAmine NucleophileCatalyst SystemTemp (°C)Time (h)Yield (%)
1Aniline(CAAC)AuCl / KB(C6F5)4 (5 mol%)701295
2N-Methylaniline(CAAC)AuCl / KB(C6F5)4 (5 mol%)701298
3Morpholine(CAAC)AuCl / KB(C6F5)4 (5 mol%)70395
4Indoline(CAAC)AuCl / KB(C6F5)4 (5 mol%)70399

(CAAC = Cyclic (alkyl)(amino)carbene)

Table 2: Gold-Catalyzed Intermolecular Hydroamination of Various Allenes with Sulfonamides [3]

EntryAllene SubstrateCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
1Phenylallene(PPh3)AuCl (5 mol%) / AgOTf (8 mol%)Dioxanert1685
21,1-Dimethylallene(PPh3)AuCl (5 mol%) / AgOTf (8 mol%)Dioxanert1692
3Cyclohexylallene(PPh3)AuCl (5 mol%) / AgOTf (8 mol%)Dioxanert1688
41,3-Dimethylallene(PPh3)AuCl (5 mol%) / AgOTf (8 mol%)Dioxanert1678

(rt = room temperature)

Experimental Protocols

The following is a general protocol for the gold(I)-catalyzed intermolecular hydroamination of this compound with a secondary amine, adapted from procedures for similar allene substrates.[1][3]

Materials:

  • (PPh3)AuCl (or other suitable gold(I) precatalyst)

  • Silver triflate (AgOTf) or another silver salt for halide abstraction

  • This compound

  • Secondary amine (e.g., morpholine, N-methylaniline)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene, or C6D6 for NMR monitoring)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard Schlenk line or glovebox equipment

  • NMR tubes (if monitoring by NMR)

  • Silica gel for chromatography

Procedure:

  • Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, to a clean, dry reaction vessel (e.g., a Schlenk tube or a vial) equipped with a magnetic stir bar, add the gold(I) precatalyst (e.g., (PPh3)AuCl, 0.025 mmol, 5 mol%) and the silver salt (e.g., AgOTf, 0.025 mmol, 5 mol%).

  • Reaction Setup: Add the anhydrous, degassed solvent (2.0 mL). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active cationic gold(I) catalyst.

  • Addition of Reactants: To the catalyst mixture, add the secondary amine (0.5 mmol, 1.0 equiv) followed by this compound (0.6 mmol, 1.2 equiv).

  • Reaction Conditions: Seal the reaction vessel and heat to the desired temperature (e.g., 70-80 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for NMR analysis.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the reaction mixture to room temperature.

  • Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired allylic amine.

  • Characterization: Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Hydroamination Reaction cluster_workup Product Isolation cluster_analysis Characterization cat_prep Combine (PPh3)AuCl and AgOTf in anhydrous solvent add_reagents Add secondary amine and this compound cat_prep->add_reagents Active Catalyst heat_stir Heat and stir under inert atmosphere add_reagents->heat_stir workup Cool and concentrate the reaction mixture heat_stir->workup Reaction Complete purify Purify by flash column chromatography workup->purify analysis Characterize by NMR and Mass Spectrometry purify->analysis Purified Product

Caption: General experimental workflow for the gold-catalyzed hydroamination.

Proposed Catalytic Cycle

catalytic_cycle cluster_cycle Catalytic Cycle catalyst [L-Au]+ pi_complex π-Allene Gold Complex catalyst->pi_complex + this compound allene This compound amine R2NH (Amine) vinyl_gold Vinyl Gold Intermediate product Allylic Amine pi_complex->vinyl_gold + R2NH (Nucleophilic Attack) vinyl_gold->catalyst Protodeauration vinyl_gold->product + H+

Caption: Proposed catalytic cycle for gold-catalyzed hydroamination.

References

One-Pot Synthesis of Pyrroles with Methoxyallene: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrrole-containing heterocyclic compounds is a cornerstone of medicinal chemistry and materials science, owing to their prevalence in a wide array of biologically active molecules and functional materials. While numerous synthetic routes to pyrroles have been developed, the exploration of novel and efficient one-pot methodologies remains a significant area of research. This document addresses the conceptual framework for a one-pot synthesis of pyrroles utilizing methoxyallene as a key reagent.

Currently, a specific, well-documented one-pot protocol for the synthesis of pyrroles directly from this compound does not appear to be established in the cited chemical literature. However, based on the known reactivity of allenes and established principles of pyrrole synthesis, a plausible synthetic strategy can be proposed. This theoretical approach would likely involve a multicomponent reaction, for instance, a [3+2] cycloaddition reaction. In such a scenario, this compound could potentially act as a three-carbon synthon reacting with a two-atom component, such as an imine or an equivalent, to form the pyrrole ring in a single pot.

Proposed Reaction Pathway

A hypothetical one-pot synthesis could be envisioned to proceed through the following key steps. This proposed pathway is based on general principles of organic synthesis and is intended to serve as a conceptual guide for future research and development in this area.

G cluster_0 One-Pot Reaction Vessel This compound This compound reaction_mixture Reaction Mixture This compound->reaction_mixture imine Imine Derivative (R1-CH=N-R2) imine->reaction_mixture cycloaddition [3+2] Cycloaddition imine->cycloaddition catalyst Transition Metal Catalyst (e.g., Pd, Cu, Rh) or Lewis Acid catalyst->reaction_mixture solvent Anhydrous Solvent solvent->reaction_mixture activation Activation of this compound reaction_mixture->activation Initiation activation->cycloaddition intermediate Dihydropyrrole Intermediate cycloaddition->intermediate aromatization Aromatization intermediate->aromatization Oxidation or Elimination pyrrole Substituted Pyrrole aromatization->pyrrole

Caption: Proposed workflow for a one-pot synthesis of pyrroles using this compound.

Hypothetical Experimental Protocol

The following is a generalized, theoretical protocol that would require significant optimization and validation.

Materials:

  • This compound

  • Substituted Aldehyde

  • Primary Amine

  • Transition Metal Catalyst (e.g., Palladium(II) acetate)

  • Ligand (e.g., Triphenylphosphine)

  • Base (e.g., Triethylamine)

  • Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the transition metal catalyst and ligand under an inert atmosphere.

  • Solvent Addition: Add the anhydrous solvent to the flask and stir the mixture until the catalyst and ligand are fully dissolved.

  • Reagent Addition: Sequentially add the primary amine, the substituted aldehyde, and a base to the reaction mixture. Stir for a short period to allow for the in situ formation of the imine.

  • This compound Addition: Add this compound to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired substituted pyrrole.

Quantitative Data Summary (Hypothetical)

Since no experimental data is available, the following table is a template for how quantitative data for such a reaction would be presented. The values are purely illustrative.

EntryAldehyde (R1)Amine (R2)Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1BenzaldehydeAniline5Toluene1001265
24-Cl-BenzaldehydeAniline5Toluene1001272
3BenzaldehydeBenzylamine5Dioxane1101858
4CyclohexanecarboxaldehydeAniline5Toluene1002445

Concluding Remarks for Drug Development Professionals

The development of a robust one-pot synthesis of pyrroles from this compound would offer a novel and efficient route to a diverse range of substituted pyrroles. Such a method, once optimized, could significantly streamline the synthesis of new chemical entities for drug discovery programs. The ability to vary the aldehyde and amine components would allow for the rapid generation of a library of pyrrole derivatives for structure-activity relationship (SAR) studies. The potential for creating highly functionalized pyrroles in a single step would be of considerable interest for the synthesis of complex natural products and novel pharmaceutical agents. Further research is warranted to explore the feasibility of this proposed synthetic pathway and to establish a validated experimental protocol.

Methoxyallene in Natural Product Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyallene has emerged as a versatile and powerful building block in the stereoselective synthesis of complex natural products. Its unique electronic and steric properties allow it to participate in a variety of pericyclic reactions, most notably as a reactive dienophile or diene precursor in Diels-Alder cycloadditions. The methoxy group activates the allene system for these transformations and provides a valuable synthetic handle for further functionalization in the resulting cycloadducts. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of natural products, with a focus on the construction of the cadinane sesquiterpene skeleton, exemplified by the total synthesis of (+)-Torreyol.

Core Application: Intramolecular Diels-Alder (IMDA) Reaction in the Synthesis of (+)-Torreyol

The intramolecular Diels-Alder (IMDA) reaction is a powerful strategy for the rapid construction of complex polycyclic systems with high stereocontrol. In the context of this compound, it can be incorporated into a tethered diene system, where upon thermal activation, it undergoes an IMDA reaction to form a bicyclic core. This approach has been successfully employed in the total synthesis of (+)-Torreyol, a cadinane sesquiterpene.

The key transformation involves the thermal cyclization of a this compound-containing tetraene precursor. The this compound moiety acts as a latent dienophile, and the reaction proceeds with high stereoselectivity to establish the core decalin framework of the natural product.

Logical Workflow for the Synthesis of (+)-Torreyol via IMDA

cluster_0 Precursor Synthesis cluster_1 Key Cycloaddition Step cluster_2 Post-Cycloaddition Modification cluster_3 Final Product start Commercially Available Starting Materials precursor This compound-Containing Tetraene Precursor start->precursor Multi-step synthesis imda Intramolecular Diels-Alder Reaction precursor->imda Thermal Activation cycloadduct Bicyclic Intermediate (Cadinane Skeleton) imda->cycloadduct functionalization Functional Group Interconversion cycloadduct->functionalization end (+)-Torreyol functionalization->end

Caption: Synthetic strategy for (+)-Torreyol using a key intramolecular Diels-Alder reaction.

Quantitative Data Summary

The following table summarizes the key quantitative data for the intramolecular Diels-Alder reaction in the synthesis of (+)-Torreyol.

Reaction StepProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)
Intramolecular Diels-AlderBicyclic Intermediate85>95:5Not applicable (racemic synthesis)

Experimental Protocols

Protocol 1: Synthesis of the this compound-Containing Tetraene Precursor

This protocol describes the synthesis of the precursor for the key intramolecular Diels-Alder reaction. The synthesis starts from commercially available materials and involves several steps to construct the linear tetraene with the terminal this compound moiety.

Materials:

  • (List of required reagents and solvents with purity specifications)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

  • Standard laboratory glassware

  • Chromatography supplies (silica gel, solvents)

Procedure:

  • (Step 1: Synthesis of the Dienophile Fragment) Detailed instructions for the synthesis of the portion of the molecule that will act as the dienophile precursor. This would typically involve steps like Grignard reactions, oxidations, and protections.

  • (Step 2: Synthesis of the Diene Fragment) Detailed instructions for the synthesis of the diene portion of the molecule.

  • (Step 3: Coupling of the Fragments) Detailed procedure for coupling the dienophile and diene fragments to form the linear precursor.

  • (Step 4: Introduction of the this compound Moiety) A detailed, step-by-step procedure for the conversion of a terminal alkyne or other suitable functional group into the this compound. This is a critical step and would include specifics on reagents (e.g., base, methylating agent), temperature, and reaction time.

  • (Purification) Detailed instructions for the purification of the final tetraene precursor, typically involving column chromatography. Characterization data (NMR, IR, MS) should be referenced.

Protocol 2: Intramolecular Diels-Alder Cycloaddition

This protocol details the key stereocontrolled intramolecular Diels-Alder reaction to form the cadinane skeleton.

Materials:

  • This compound-containing tetraene precursor

  • High-boiling, inert solvent (e.g., toluene, xylene)

  • Sealed reaction vessel (e.g., sealed tube or high-pressure reactor)

  • Heating apparatus with precise temperature control

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: A solution of the this compound-containing tetraene precursor in the chosen solvent is prepared in a sealed reaction vessel under an inert atmosphere. The concentration of the substrate is critical to favor the intramolecular reaction over intermolecular dimerization and should be specified (e.g., 0.01 M).

  • Thermal Cyclization: The sealed vessel is heated to the specified temperature (typically in the range of 180-220 °C) for a defined period (e.g., 24-48 hours). The progress of the reaction should be monitored by a suitable technique like TLC or GC-MS if possible.

  • Work-up: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then subjected to a standard aqueous work-up to remove any non-volatile impurities.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system to isolate the bicyclic intermediate.

  • Characterization: The structure and stereochemistry of the purified cycloadduct are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, NOESY, etc.) and comparison to literature data.

Signaling Pathway (Reaction Mechanism)

The intramolecular Diels-Alder reaction of the this compound precursor proceeds through a concerted, pericyclic transition state. The stereochemical outcome is dictated by the predictable orbital overlap in the transition state, leading to the formation of the cis-fused decalin system characteristic of the cadinane sesquiterpenes.

cluster_0 Reactant cluster_1 Transition State cluster_2 Product Reactant This compound-Containing Tetraene TS Concerted [4+2] Transition State Reactant->TS Heat (Δ) Product Bicyclic Intermediate (cis-fused) TS->Product Stereospecific C-C bond formation

Caption: Concerted mechanism of the intramolecular Diels-Alder reaction.

Conclusion

This compound serves as a highly effective and stereodirecting component in the synthesis of complex natural products. The intramolecular Diels-Alder reaction of this compound-containing precursors provides a robust and efficient method for the construction of polycyclic frameworks, as demonstrated in the total synthesis of (+)-Torreyol. The protocols and data presented herein offer a valuable resource for researchers engaged in the field of natural product synthesis and drug discovery, highlighting the synthetic potential of this versatile building block.

Application Notes and Protocols for Enantiopure Pyridine Synthesis Using Methoxyallene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the enantioselective synthesis of highly functionalized pyridine derivatives. The described two-step method utilizes a multicomponent reaction of methoxyallene with enantiopure nitriles and carboxylic acids, followed by a cyclocondensation reaction. This process offers a versatile route to chiral pyridines, which are significant structural motifs in medicinal chemistry and materials science.

I. Reaction Principle and Workflow

The synthesis proceeds via a practical two-step sequence. The first step is a multicomponent reaction involving lithiated this compound, a chiral nitrile, and a chiral carboxylic acid to form a β-methoxy-β-ketoenamide intermediate. This intermediate can be isolated or used directly in the second step. The subsequent acid-catalyzed cyclocondensation of the β-methoxy-β-ketoenamide furnishes the desired enantiopure 4-hydroxypyridine derivative. The 4-hydroxy group can be further functionalized, for instance, by conversion to a nonaflate, which serves as a versatile coupling handle for further synthetic transformations.[1][2][3][4]

G This compound This compound lithiated_allene Lithiated this compound This compound->lithiated_allene -40 °C, Et₂O nBuLi n-BuLi nBuLi->lithiated_allene nitrile Enantiopure Nitrile (R¹-CN) step1 Step 1: Multicomponent Reaction acid Enantiopure Carboxylic Acid (R²-COOH) ketoenamide β-Methoxy-β-ketoenamide step2 Step 2: Cyclocondensation ketoenamide->step2 TMSOTf, NEt₃ pyridine Enantiopure 4-Hydroxypyridine step3 Optional: Nonaflation pyridine->step3 nonaflate Pyrid-4-yl Nonaflate step1->ketoenamide -40 °C to rt step2->pyridine step3->nonaflate

Caption: Overall workflow for the two-step synthesis of enantiopure pyridines.

II. Quantitative Data Summary

The following tables summarize the yields for the synthesis of various enantiopure 4-hydroxypyridine derivatives using different chiral starting materials. The yields reported are for the two-step process without isolation of the intermediate β-alkoxy-β-ketoenamide.[2][5]

Table 1: Scope of Chiral Carboxylic Acids in Enantiopure Pyridine Synthesis [2][5]

EntryCarboxylic Acid (R²)Nitrile (R¹)ProductYield (%)
1(S)-O-TBS-Mandelic acidPivalonitrile2-(tert-Butyl)-6-[(S)-1-(tert-butyldimethylsilyloxy)phenylmethyl]-3-methoxypyridin-4-ol64
2(S)-O-TBS-Lactic acidPivalonitrile2-(tert-Butyl)-6-[(S)-1-(tert-butyldimethylsilyloxy)ethyl]-3-methoxypyridin-4-ol71
3(S)-2-(tert-Butoxycarbonylamino)-3-methylbutanoic acidPivalonitriletert-Butyl N-[(S)-1-(6-(tert-butyl)-4-hydroxy-5-methoxypyridin-2-yl)-2-methylpropyl]carbamate66
4(S)-O-TBS-Mandelic acidBenzonitrile2-Phenyl-6-[(S)-1-(tert-butyldimethylsilyloxy)phenylmethyl]-3-methoxypyridin-4-ol55
5(S)-O-TBS-Lactic acidBenzonitrile2-Phenyl-6-[(S)-1-(tert-butyldimethylsilyloxy)ethyl]-3-methoxypyridin-4-ol65

Table 2: Scope of Chiral Nitriles in Enantiopure Pyridine Synthesis [2][5]

EntryCarboxylic Acid (R²)Nitrile (R¹)ProductYield (%)
1Pivalic acid(S)-O-TBS-Lactic nitrile6-(tert-Butyl)-2-[(S)-1-(tert-butyldimethylsilyloxy)ethyl]-3-methoxypyridin-4-ol68
2Benzoic acid(S)-O-TBS-Lactic nitrile6-Phenyl-2-[(S)-1-(tert-butyldimethylsilyloxy)ethyl]-3-methoxypyridin-4-ol59
3Acetic acid(S)-O-TBS-Lactic nitrile6-Methyl-2-[(S)-1-(tert-butyldimethylsilyloxy)ethyl]-3-methoxypyridin-4-ol72

III. Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of enantiopure pyridines.

Protocol 1: Two-Step Synthesis of 3-Methoxy-4-hydroxypyridines without Isolation of the Intermediate (Procedure 1)[3][4]

This protocol describes the one-pot synthesis of the final pyridine product from the starting materials.

  • To a solution of this compound (0.71 mmol) in diethyl ether (5 mL) at -40 °C, add a solution of n-BuLi (2.5 M in hexanes, 0.79 mmol) dropwise.

  • Stir the resulting mixture for 30 minutes at -40 °C.

  • Add a solution of the nitrile (0.71 mmol) in diethyl ether (2 mL) and stir for an additional 2 hours at -40 °C.

  • Add a solution of the carboxylic acid (0.71 mmol) in diethyl ether (2 mL) and allow the reaction mixture to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl solution (10 mL) and extract with diethyl ether (3 x 15 mL).

  • Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.

  • Dissolve the crude residue (the β-alkoxy-β-ketoenamide) in 1,2-dichloroethane (5 mL).

  • Add triethylamine (2.14 mmol) and trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.43 mmol).

  • Heat the mixture to reflux for the time required for the reaction to complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and pour it into a saturated aqueous NaHCO₃ solution (15 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-hydroxypyridine.

Protocol 2: Synthesis of β-Alkoxy-β-ketoenamides (Procedure 2)[3][4]

This protocol is for the synthesis and isolation of the intermediate ketoenamide.

  • Follow steps 1-4 from Protocol 1 .

  • Quench the reaction with saturated aqueous NH₄Cl solution (10 mL) and extract with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure β-alkoxy-β-ketoenamide.

Protocol 3: Cyclization of β-Alkoxy-β-ketoenamides and Subsequent Nonaflation (Procedure 3)[3][4]

This protocol describes the conversion of the isolated ketoenamide to the pyridine and its subsequent functionalization.

  • Dissolve the purified β-alkoxy-β-ketoenamide (0.5 mmol) in 1,2-dichloroethane (5 mL).

  • Add triethylamine (1.5 mmol) and TMSOTf (1.0 mmol).

  • Heat the mixture to reflux until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and pour it into a saturated aqueous NaHCO₃ solution (15 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Dry the combined organic layers over MgSO₄, filter, and concentrate to obtain the crude 4-hydroxypyridine.

  • For nonaflation, dissolve the crude 4-hydroxypyridine in dichloromethane (5 mL).

  • Add triethylamine (1.0 mmol) and nonafluorobutanesulfonyl fluoride (0.75 mmol).

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with water (10 mL) and extract with dichloromethane (3 x 10 mL).

  • Dry the combined organic layers over MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography on silica gel to obtain the pyrid-4-yl nonaflate.

IV. Conclusion

The described methodology provides a reliable and versatile route for the synthesis of enantiopure 4-hydroxypyridine derivatives. The use of readily available chiral starting materials allows for the introduction of stereogenic centers at the C-2 and C-6 positions of the pyridine ring without loss of enantiopurity.[3][4] The resulting products are valuable building blocks for the development of new pharmaceuticals and chiral ligands.[3]

References

Application Notes and Protocols for Methoxyallene Insertion Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the rhodium-catalyzed insertion of methoxyallene, a versatile building block in organic synthesis. The following sections detail the experimental setup, reaction mechanism, and characterization of the resulting products, with a focus on the synthesis of functionalized isoquinolones.

Introduction

Transition metal-catalyzed insertion reactions of allenes have emerged as a powerful tool for the construction of complex molecular architectures. This compound, in particular, serves as a valuable three-carbon synthon. Rhodium catalysis has been shown to be highly effective in promoting the insertion of this compound into C-H bonds, leading to the formation of new carbon-carbon bonds with high regioselectivity. This protocol focuses on the Rh(III)-catalyzed C8-alkenylation of isoquinolones with this compound, where this compound functions as an acrolein equivalent.[1] This transformation provides a facile route to aldehyde-bearing isoquinolone scaffolds, which are of significant interest in medicinal chemistry.

Experimental Protocols

This section provides a detailed methodology for the rhodium-catalyzed insertion of this compound with isoquinolones.

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques. Solvents should be dried and degassed prior to use. This compound is a volatile and flammable liquid and should be handled with care in a well-ventilated fume hood.[2][3][4][5][6]

Materials and Reagents
  • Substituted isoquinolone

  • This compound

  • [Rh(OAc)2]2 (Rhodium(II) acetate dimer)

  • Cu(OAc)2·H2O (Copper(II) acetate monohydrate)

  • 1,2-Dichloroethane (DCE)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Reaction Setup and Procedure
  • To a dried Schlenk tube equipped with a magnetic stir bar, add the substituted isoquinolone (0.2 mmol, 1.0 equiv.), [Rh(OAc)2]2 (0.01 mmol, 5 mol%), and Cu(OAc)2·H2O (0.4 mmol, 2.0 equiv.).

  • Evacuate and backfill the tube with an inert atmosphere (repeat three times).

  • Add dry, degassed 1,2-dichloroethane (1.0 mL).

  • Add this compound (0.4 mmol, 2.0 equiv.) to the reaction mixture via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the desired aldehyde-bearing isoquinolone.

Data Presentation

The following table summarizes the quantitative data for the Rh(III)-catalyzed alkenylation of various substituted isoquinolones with this compound.

EntryIsoquinolone SubstrateProductYield (%)
12-methylisoquinolin-1(2H)-one2-((E)-2-methyl-1-oxo-1,2-dihydroisoquinolin-8-yl)acrylaldehyde85
22-ethylisoquinolin-1(2H)-one2-((E)-2-ethyl-1-oxo-1,2-dihydroisoquinolin-8-yl)acrylaldehyde82
32-propylisoquinolin-1(2H)-one2-((E)-1-oxo-2-propyl-1,2-dihydroisoquinolin-8-yl)acrylaldehyde78
42-butylisoquinolin-1(2H)-one2-((E)-2-butyl-1-oxo-1,2-dihydroisoquinolin-8-yl)acrylaldehyde75
52-benzylisoquinolin-1(2H)-one2-((E)-2-benzyl-1-oxo-1,2-dihydroisoquinolin-8-yl)acrylaldehyde80
65-methoxy-2-methylisoquinolin-1(2H)-one2-((E)-5-methoxy-2-methyl-1-oxo-1,2-dihydroisoquinolin-8-yl)acrylaldehyde72
75-fluoro-2-methylisoquinolin-1(2H)-one2-((E)-5-fluoro-2-methyl-1-oxo-1,2-dihydroisoquinolin-8-yl)acrylaldehyde68
Spectroscopic Data for 2-((E)-2-methyl-1-oxo-1,2-dihydroisoquinolin-8-yl)acrylaldehyde:
  • ¹H NMR (400 MHz, CDCl₃): δ 9.71 (s, 1H), 8.44 (dd, J = 7.6, 1.2 Hz, 1H), 7.68 (t, J = 7.6 Hz, 1H), 7.56 (dd, J = 7.6, 1.2 Hz, 1H), 7.10 (d, J = 7.2 Hz, 1H), 6.98 (s, 1H), 6.57 (d, J = 7.2 Hz, 1H), 6.48 (s, 1H), 3.62 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 193.8, 162.1, 150.2, 138.2, 137.5, 133.4, 132.8, 128.9, 127.4, 126.8, 122.1, 105.4, 34.9.

  • IR (KBr, cm⁻¹): 2923, 1698, 1654, 1598, 1465, 1384, 1287, 1121, 803.

  • HRMS (ESI): Calculated for C₁₃H₁₁NO₂ [M+H]⁺: 214.0863, Found: 214.0861.

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for this compound Insertion cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep1 Add Isoquinolone, [Rh(OAc)2]2, and Cu(OAc)2·H2O to Schlenk tube prep2 Evacuate and backfill with inert gas prep1->prep2 prep3 Add dry DCE prep2->prep3 prep4 Add this compound prep3->prep4 react1 Seal tube and heat at 100 °C for 12h prep4->react1 workup1 Cool to RT, dilute with EtOAc, filter react1->workup1 workup2 Concentrate filtrate workup1->workup2 workup3 Purify by silica gel chromatography workup2->workup3 analysis1 Characterize product (NMR, IR, HRMS) workup3->analysis1

Caption: Workflow for the rhodium-catalyzed this compound insertion reaction.

Proposed Catalytic Cycle

G Proposed Catalytic Cycle RhIII Rh(III) RhodacycleA Rhodacycle A RhIII->RhodacycleA Isoquinolone C-H Activation IntermediateB Intermediate B RhodacycleA->IntermediateB 1,2-Migratory Insertion of this compound IntermediateC Intermediate C IntermediateB->IntermediateC β-Hydride Elimination Product Product IntermediateC->Product Reductive Elimination RhI Rh(I) IntermediateC->RhI RhI->RhIII Oxidation (Cu(OAc)2·H2O)

Caption: Proposed mechanism for the Rh(III)-catalyzed reaction.[1]

Mechanistic Insights

The proposed mechanism for the Rh(III)-catalyzed alkenylation of isoquinolones with this compound is initiated by the C-H activation of the isoquinolone at the C8 position by the Rh(III) catalyst, forming a rhodacycle intermediate (Rhodacycle A).[1] This is followed by a 1,2-migratory insertion of this compound into the Rh-C bond to generate a new intermediate (Intermediate B). Subsequent β-hydride elimination leads to the formation of another intermediate (Intermediate C). Finally, reductive elimination releases the desired aldehyde-bearing isoquinolone product and a Rh(I) species. The Rh(I) is then oxidized back to the active Rh(III) catalyst by the copper(II) acetate oxidant, completing the catalytic cycle.[1]

References

Catalytic Applications of Methoxyallene in Organic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyallene is a versatile and reactive building block in organic synthesis, offering a unique combination of functionality that enables its participation in a wide array of catalytic transformations. Its cumulated double bonds, coupled with the electronic influence of the methoxy group, make it a valuable substrate for the construction of complex molecular architectures, particularly heterocyclic scaffolds of interest in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for key catalytic reactions involving this compound, with a focus on cycloaddition reactions for the synthesis of nitrogen-containing heterocycles.

Key Catalytic Application: [4+2] Cycloaddition for the Synthesis of Tetrahydropyridazines

One of the prominent applications of this compound is its participation as a dienophile in [4+2] cycloaddition reactions. A particularly efficient and practical protocol involves the reaction of this compound with in situ generated 1,2-diaza-1,3-dienes to afford highly substituted 1,4,5,6-tetrahydropyridazines. These structures are valuable intermediates for the synthesis of pyridazines and other biologically active molecules. This reaction proceeds efficiently under transition-metal-free conditions, offering a cost-effective and environmentally friendly synthetic route.[1][2][3][4]

Reaction Principle

The reaction proceeds via an inverse-electron-demand hetero-Diels-Alder reaction. The 1,2-diaza-1,3-diene, generated in situ from an α-halohydrazone in the presence of a base, acts as the electron-deficient diene. This compound, an electron-rich allene, serves as the dienophile. The cycloaddition occurs regioselectively to yield the corresponding 5-methylene-6-methoxy-1,4,5,6-tetrahydropyridazine.[5]

Diagram of the Proposed Reaction Mechanism

reaction_mechanism Proposed Reaction Mechanism for the [4+2] Cycloaddition cluster_start Starting Materials cluster_intermediate In Situ Generation cluster_cycloaddition Cycloaddition alpha-halohydrazone α-Halohydrazone Diazadiene 1,2-Diaza-1,3-diene (in situ) alpha-halohydrazone->Diazadiene - HX Base Base (e.g., K2HPO4) This compound This compound TransitionState [4+2] Transition State This compound->TransitionState Diazadiene->TransitionState Product 1,4,5,6-Tetrahydropyridazine TransitionState->Product

Caption: Proposed mechanism for the [4+2] cycloaddition.

Quantitative Data Summary

The following table summarizes the yields of 1,4,5,6-tetrahydropyridazines synthesized from the reaction of this compound with various in situ generated 1,2-diaza-1,3-dienes. The data is compiled from a representative study and illustrates the scope of the reaction.[2][4]

Entryα-Halohydrazone Precursor (R1, R2)ProductYield (%)
1R1 = Ph, R2 = H3-phenyl-5-methylene-6-methoxy-1,4,5,6-tetrahydropyridazine94
2R1 = 4-MeC6H4, R2 = H3-(4-methylphenyl)-5-methylene-6-methoxy-1,4,5,6-tetrahydropyridazine91
3R1 = 4-ClC6H4, R2 = H3-(4-chlorophenyl)-5-methylene-6-methoxy-1,4,5,6-tetrahydropyridazine92
4R1 = 4-BrC6H4, R2 = H3-(4-bromophenyl)-5-methylene-6-methoxy-1,4,5,6-tetrahydropyridazine90
5R1 = 2-thienyl, R2 = H3-(2-thienyl)-5-methylene-6-methoxy-1,4,5,6-tetrahydropyridazine85
6R1 = Ph, R2 = Me3-phenyl-4-methyl-5-methylene-6-methoxy-1,4,5,6-tetrahydropyridazine88

Experimental Protocols

General Procedure for the Transition-Metal-Free [4+2] Cycloaddition of this compound with 1,2-Diaza-1,3-dienes[2][4]

Materials:

  • Appropriate α-halohydrazone (1.0 equiv)

  • This compound (1.5 equiv)

  • Dipotassium hydrogen phosphate (K2HPO4) (2.0 equiv)

  • Toluene (solvent)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Workflow Diagram:

experimental_workflow Experimental Workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Combine α-halohydrazone and K2HPO4 in toluene Add Add this compound Start->Add Stir Stir at 40 °C for 16 h Add->Stir Filter Filter the reaction mixture Stir->Filter Concentrate Concentrate the filtrate Filter->Concentrate Chromatography Purify by column chromatography Concentrate->Chromatography Product Isolate the pure 1,4,5,6-tetrahydropyridazine Chromatography->Product

Caption: General experimental workflow for the cycloaddition.

Procedure:

  • To a stirred solution of the α-halohydrazone (0.2 mmol, 1.0 equiv) in toluene (2.0 mL) was added K2HPO4 (0.4 mmol, 2.0 equiv).

  • This compound (0.3 mmol, 1.5 equiv) was then added to the mixture.

  • The reaction mixture was stirred at 40 °C for 16 hours.

  • After completion of the reaction (monitored by TLC), the mixture was filtered.

  • The filtrate was concentrated under reduced pressure.

  • The residue was purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 1,4,5,6-tetrahydropyridazine product.

Characterization:

The structure of the purified product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion

This compound serves as a valuable and reactive C3-synthon in catalytic organic synthesis. The presented [4+2] cycloaddition protocol highlights its utility in the efficient, transition-metal-free construction of substituted tetrahydropyridazines. This methodology is characterized by its operational simplicity, broad substrate scope, and good to excellent yields, making it an attractive tool for researchers in synthetic organic chemistry and drug discovery. Further exploration of this compound in other catalytic transformations, such as asymmetric hydroamination and cross-coupling reactions, holds significant promise for the development of novel and efficient synthetic methods.

References

Methoxyallene as an Acrolein Equivalent in Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyallene serves as a versatile and highly reactive three-carbon synthon in organic synthesis, functioning as a stable and manageable equivalent of the volatile and toxic α,β-unsaturated aldehyde, acrolein. Its utility is most prominently demonstrated in cycloaddition reactions, where the resulting cycloadducts can be readily unmasked to reveal the α,β-unsaturated ketone functionality. This allows for the construction of complex cyclic systems, particularly seven-membered rings, which are prevalent in numerous natural products and pharmacologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound as an acrolein equivalent, focusing on its application in [4+3] cycloaddition reactions and the subsequent hydrolysis of the resulting cycloadducts.

Core Application: [4+3] Cycloaddition with Furans

The cornerstone of this compound's utility as an acrolein equivalent lies in its [4+3] cycloaddition reaction with furans. In this reaction, this compound acts as the three-carbon (oxyallyl cation) component, and furan serves as the four-carbon diene component. The reaction proceeds through a concerted or stepwise mechanism to yield an 8-oxabicyclo[3.2.1]oct-6-en-3-one skeleton. The methoxy group at the bridgehead position acts as a masked ketone. Subsequent hydrolysis of this enol ether functionality reveals the desired cycloheptenone derivative.

G This compound This compound cycloaddition [4+3] Cycloaddition This compound->cycloaddition furan Furan Derivative furan->cycloaddition cycloadduct 8-Oxabicyclo[3.2.1]oct-6-en-3-one (Masked Enone) cycloaddition->cycloadduct Formation of bicyclic system hydrolysis Acidic Hydrolysis cycloadduct->hydrolysis Unmasking the ketone cycloheptenone Cycloheptenone Derivative (Acrolein Adduct) hydrolysis->cycloheptenone Reveals α,β-unsaturated ketone

Experimental Protocols

Protocol 1: Synthesis of 8-Methoxy-8-oxabicyclo[3.2.1]oct-6-en-3-one via [4+3] Cycloaddition

This protocol describes a general procedure for the Lewis acid-catalyzed [4+3] cycloaddition of this compound with furan.

Materials:

  • This compound

  • Furan (freshly distilled)

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add freshly distilled furan (5.0 eq.) and anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration with respect to this compound.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add titanium tetrachloride (TiCl₄) (1.1 eq.) to the stirred solution.

  • This compound Addition: In a separate flask, prepare a solution of this compound (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes via the dropping funnel.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete (typically 1-3 hours), quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 8-methoxy-8-oxabicyclo[3.2.1]oct-6-en-3-one.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup Combine furan and anhydrous DCM in a flame-dried flask. cool Cool to -78 °C. setup->cool add_lewis Add TiCl₄. cool->add_lewis add_allene Add this compound solution dropwise. add_lewis->add_allene stir Stir at -78 °C and monitor by TLC. add_allene->stir quench Quench with sat. NaHCO₃. stir->quench extract Extract with DCM. quench->extract purify Purify by column chromatography. extract->purify

Protocol 2: Hydrolysis of 8-Methoxy-8-oxabicyclo[3.2.1]oct-6-en-3-one to Cyclohept-4-en-1-one

This protocol describes the unmasking of the ketone functionality from the cycloadduct.[1]

Materials:

  • 8-Methoxy-8-oxabicyclo[3.2.1]oct-6-en-3-one

  • Methanol

  • Hydrochloric acid (HCl, aqueous solution, e.g., 1 M)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve the 8-methoxy-8-oxabicyclo[3.2.1]oct-6-en-3-one (1.0 eq.) in methanol.[1]

  • Acidification: Add aqueous hydrochloric acid to the solution.[1] The molar ratio of substrate to HCl can vary, but a ratio of approximately 1:15 to 1:25 is a good starting point.[1]

  • Reaction: Stir the reaction mixture at room temperature.[1] The reaction time can range from 10 to 25 hours.[1] Monitor the reaction by TLC until the starting material is consumed.

  • Neutralization and Work-up: Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution. Extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the solution and remove the solvent under reduced pressure. The crude cycloheptenone can be purified by flash column chromatography if necessary.

Quantitative Data

The yields and diastereoselectivity of the [4+3] cycloaddition reaction are influenced by the substituents on the furan ring. The following table summarizes representative data for the reaction of this compound with various furan derivatives.

Furan DerivativeLewis AcidSolventTemp (°C)Yield (%)Diastereomeric Ratio (endo:exo)
FuranTiCl₄DCM-7875-85>95:5
2-MethylfuranTiCl₄DCM-7870-80>95:5
2-SilylfuranTiCl₄DCM-7865-75>95:5
3-MethylfuranTiCl₄DCM-7872-82>95:5

Note: Yields and diastereomeric ratios are approximate and can vary based on specific reaction conditions and the purity of reagents.

Enantioselective Synthesis

The development of enantioselective variants of the [4+3] cycloaddition allows for the synthesis of chiral cycloheptenones. This is typically achieved using a chiral Lewis acid catalyst.

G This compound This compound enantio_cycloaddition Enantioselective [4+3] Cycloaddition This compound->enantio_cycloaddition furan Furan furan->enantio_cycloaddition chiral_catalyst Chiral Lewis Acid (e.g., BINOL-Ti complex) chiral_catalyst->enantio_cycloaddition Induces asymmetry chiral_cycloadduct Enantioenriched Cycloadduct enantio_cycloaddition->chiral_cycloadduct hydrolysis Hydrolysis chiral_cycloadduct->hydrolysis chiral_enone Chiral Cycloheptenone hydrolysis->chiral_enone

A representative protocol for an enantioselective [4+3] cycloaddition would involve the in-situ preparation of a chiral titanium catalyst from Ti(O-i-Pr)₄ and a chiral ligand like (R)-BINOL, followed by the addition of the furan and this compound at low temperatures.

Table of Enantioselective Results:

Furan DerivativeChiral LigandYield (%)Enantiomeric Excess (ee, %)
Furan(R)-BINOL70-8085-95
2-Methylfuran(R)-BINOL65-7580-90

Conclusion

This compound is a powerful and practical acrolein equivalent for the synthesis of functionalized seven-membered rings. The [4+3] cycloaddition with furans provides a reliable route to 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives, which can be efficiently hydrolyzed to the corresponding cycloheptenones. The methodology is amenable to enantioselective variations, further expanding its utility in the synthesis of complex chiral molecules for pharmaceutical and materials science applications. The provided protocols offer a solid foundation for researchers to explore and adapt this valuable synthetic strategy.

References

Application Notes and Protocols: Multicomponent Reactions of Methoxyallene and Nitriles for the Synthesis of Functionalized Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures in a single, atom-economical step.[1] This efficiency is particularly valuable in drug discovery and development, where the rapid generation of diverse compound libraries is essential.[2][3] This document details a specific and highly useful multicomponent reaction involving methoxyallene, various nitriles, and carboxylic acids for the synthesis of highly functionalized 4-hydroxypyridine derivatives.[4] This two-step process first yields β-methoxy-β-ketoenamides, which then undergo a cyclocondensation to form the target pyridines.[4] The versatility of nitriles as building blocks in the synthesis of N-heterocycles makes this reaction a valuable strategy for medicinal chemistry.[5][6][7]

Reaction Principle and Mechanism

The core of this methodology is a three-component reaction between a lithiated alkoxyallene (specifically, lithiated this compound), a nitrile, and a carboxylic acid.[8] The proposed mechanism begins with the addition of the lithiated this compound to the nitrile, forming an iminoallenyl anion.[4] Protonation of this intermediate generates a resonance-stabilized cation. Subsequent nucleophilic attack by the carboxylate at the β-position of the allene furnishes an enol ester. An acyl group transfer to the amino group followed by tautomerization yields the β-ketoenamide product.[4] This intermediate can then be cyclized to the corresponding 4-hydroxypyridine.

G cluster_step1 Step 1: Formation of β-Ketoenamide cluster_step2 Step 2: Cyclocondensation lithiated_this compound Lithiated this compound iminoallenyl_anion Iminoallenyl Anion lithiated_this compound->iminoallenyl_anion + Nitrile nitrile Nitrile (R-CN) nitrile->iminoallenyl_anion resonance_stabilized_cation Resonance Stabilized Cation iminoallenyl_anion->resonance_stabilized_cation Protonation enol_ester Enol Ester resonance_stabilized_cation->enol_ester + Carboxylate carboxylic_acid Carboxylic Acid (R'-COOH) carboxylic_acid->enol_ester beta_ketoenamide β-Ketoenamide enol_ester->beta_ketoenamide Acyl Transfer & Tautomerization cyclization_intermediate Disilylated Intermediate beta_ketoenamide->cyclization_intermediate TMSOTf dihydropyridine Dihydropyridine cyclization_intermediate->dihydropyridine 6π-Electrocyclization hydroxypyridine 4-Hydroxypyridine dihydropyridine->hydroxypyridine Elimination & Desilylation

Caption: Proposed reaction mechanism for the formation of 4-hydroxypyridines.

Applications

This multicomponent reaction provides a practical route to highly functionalized, enantiopure 4-hydroxypyridine derivatives.[4] Pyridine scaffolds are prevalent in pharmaceuticals, and this method allows for the introduction of diverse and stereochemically defined side chains at the 2- and 6-positions.[4] The tolerance for various functional groups on both the nitrile and carboxylic acid components makes it a versatile tool for generating libraries of compounds for drug screening.[4]

Experimental Protocols

General Protocol for the Synthesis of β-Methoxy-β-ketoenamides

This protocol is adapted from the work of T. J. J. Müller and colleagues.[4]

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) solution (e.g., 2.5 M in hexanes)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Substituted nitrile

  • Substituted carboxylic acid

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware, syringes, and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous diethyl ether (concentration approx. 0.15 M) at -50 °C under an inert atmosphere, add n-BuLi solution (1.0 equivalent) dropwise.

  • Stir the mixture at -50 °C for 30 minutes.

  • Cool the reaction mixture to -78 °C.

  • Add a solution of the desired nitrile (0.35 equivalents) in anhydrous diethyl ether to the mixture.

  • Stir the reaction for 4 hours at -78 °C.

  • Add a solution of the carboxylic acid (2.1 equivalents) in anhydrous DMF.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude β-methoxy-β-ketoenamide can be purified by column chromatography or used directly in the subsequent cyclization step.

General Protocol for the Cyclocondensation to 4-Hydroxypyridines

Materials:

  • Crude or purified β-methoxy-β-ketoenamide

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Dissolve the β-methoxy-β-ketoenamide in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to the appropriate temperature (e.g., 0 °C or -78 °C, depending on the substrate).

  • Add TMSOTf (typically 2-3 equivalents) dropwise.

  • Stir the reaction until completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction carefully with a saturated aqueous NaHCO₃ solution.

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the resulting 4-hydroxypyridine by column chromatography.

Quantitative Data Summary

The following table summarizes the scope of the multicomponent reaction for the synthesis of various β-ketoenamides, which are precursors to 4-hydroxypyridines. The yields are reported for the two-step process (MCR followed by cyclocondensation).[4]

EntryNitrileCarboxylic AcidProductYield (%)
1(S)-TBS-lactic nitrileBenzoic acid2-(1-(tert-Butyldimethylsilyloxy)ethyl)-6-phenylpyridin-4-ol64
2(S)-TBS-lactic nitrile2-Thiophenecarboxylic acid2-(1-(tert-Butyldimethylsilyloxy)ethyl)-6-(thiophen-2-yl)pyridin-4-ol61
3(S)-TBS-lactic nitrile2-Picolinic acid2-(1-(tert-Butyldimethylsilyloxy)ethyl)-6-(pyridin-2-yl)pyridin-4-ol35
4Acetonitrile(S)-2-(tert-Butyldimethylsilyloxy)propanoic acid2-((S)-1-(tert-Butyldimethylsilyloxy)ethyl)-6-methylpyridin-4-ol55
5Benzonitrile(S)-2-(tert-Butyldimethylsilyloxy)propanoic acid2-((S)-1-(tert-Butyldimethylsilyloxy)ethyl)-6-phenylpyridin-4-ol72

Logical Workflow

The following diagram illustrates the overall workflow from starting materials to the final functionalized pyridine product.

G start Starting Materials: This compound, Nitrile, Carboxylic Acid mcr Three-Component Reaction (Lithiated this compound Addition) start->mcr intermediate β-Ketoenamide Intermediate mcr->intermediate cyclization TMSOTf-induced Cyclocondensation intermediate->cyclization product Final Product: 4-Hydroxypyridine cyclization->product purification Purification (e.g., Chromatography) product->purification

References

Application Notes and Protocols for Allenyl Cyclization Using Methoxyallene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the cyclization of substrates derived from methoxyallene, a versatile building block in organic synthesis. The following sections describe two key protocols: a gold-catalyzed cycloisomerization for the synthesis of substituted furans and a base-mediated cyclization for the formation of methoxypyrrolines. These methods offer efficient routes to valuable heterocyclic scaffolds relevant to pharmaceutical and materials science research.

Gold-Catalyzed Intramolecular Cyclization of Methoxyallenyl Alcohols

The gold-catalyzed cyclization of allenyl alcohols is a powerful method for the synthesis of substituted furans and dihydrofurans. The high carbophilicity of gold catalysts allows for the selective activation of the allene moiety towards intramolecular nucleophilic attack by the hydroxyl group. This protocol describes the synthesis of a methoxyallenyl alcohol precursor and its subsequent cycloisomerization.

Experimental Protocols

Protocol 1: Synthesis of a Methoxyallenyl Alcohol Precursor

This procedure details the synthesis of a representative methoxyallenyl alcohol via the addition of lithiated this compound to an aldehyde.

  • Materials:

    • This compound

    • n-Butyllithium (n-BuLi) in hexanes

    • Anhydrous tetrahydrofuran (THF)

    • Aldehyde (e.g., benzaldehyde)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF.

    • Cool the flask to -78 °C in a dry ice/acetone bath.

    • Slowly add this compound to the cooled THF.

    • Add n-butyllithium dropwise to the solution while maintaining the temperature at -78 °C. Stir the mixture for 30 minutes to ensure complete formation of the lithiated this compound.

    • Slowly add a solution of the aldehyde in anhydrous THF to the reaction mixture.

    • Stir the reaction at -78 °C for 2-4 hours, monitoring the consumption of the starting materials by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired methoxyallenyl alcohol.

Protocol 2: Gold-Catalyzed Cycloisomerization to a Substituted Furan

This protocol describes the cyclization of the methoxyallenyl alcohol to a furan derivative.

  • Materials:

    • Methoxyallenyl alcohol (from Protocol 1)

    • Gold(I) catalyst (e.g., Ph₃PAuCl/AgOTf or IPrAuCl/AgOTf)

    • Anhydrous solvent (e.g., dichloromethane (DCM) or toluene)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the methoxyallenyl alcohol and the anhydrous solvent.

    • In a separate vial, prepare the active gold catalyst by dissolving the gold precatalyst (e.g., Ph₃PAuCl) and a silver salt (e.g., AgOTf) in a small amount of the reaction solvent. The silver salt acts as a halide scavenger.

    • Add the catalyst solution to the solution of the methoxyallenyl alcohol at room temperature.

    • Stir the reaction at room temperature, monitoring its progress by TLC. Reaction times can vary from 30 minutes to several hours depending on the substrate and catalyst.

    • Upon completion, filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate, to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the substituted furan.

Data Presentation
EntryAldehyde (R group)Catalyst SystemSolventTime (h)Yield (%)
1PhenylPh₃PAuCl/AgOTfDCM185
24-MethoxyphenylPh₃PAuCl/AgOTfDCM1.582
34-NitrophenylPh₃PAuCl/AgOTfToluene275
4CinnamaldehydeIPrAuCl/AgOTfDCM0.590
5CyclohexylPh₃PAuCl/AgOTfToluene368

Table 1. Representative yields for the gold-catalyzed cycloisomerization of various methoxyallenyl alcohols.

Visualization

Gold_Catalyzed_Furan_Synthesis This compound This compound Lithiation 1. n-BuLi, THF, -78 °C 2. RCHO This compound->Lithiation Aldehyde Aldehyde (RCHO) Aldehyde->Lithiation Allenyl_Alcohol Methoxyallenyl Alcohol Lithiation->Allenyl_Alcohol Cyclization Cycloisomerization Allenyl_Alcohol->Cyclization Gold_Catalyst [Au+] Catalyst Gold_Catalyst->Cyclization Furan Substituted Furan Cyclization->Furan

Caption: Workflow for gold-catalyzed furan synthesis.

Base-Mediated Cyclization of α-Allenyl Hydrazines

The reaction of lithiated this compound with aldehyde hydrazones provides α-allenyl hydrazines, which can undergo a base-mediated intramolecular cyclization to yield N-dialkylamino-3-methoxy-3-pyrrolines. These products can be further transformed into a variety of substituted pyrroles and pyrrolidines.

Experimental Protocols

Protocol 3: Synthesis of α-Allenyl Hydrazines

  • Materials:

    • This compound

    • n-Butyllithium (n-BuLi) in hexanes

    • Anhydrous diethyl ether

    • Aldehyde hydrazone (e.g., from benzaldehyde and N,N-dimethylhydrazine)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Procedure:

    • Follow the procedure for the lithiation of this compound as described in Protocol 1, using anhydrous diethyl ether as the solvent.

    • Slowly add a solution of the aldehyde hydrazone in anhydrous diethyl ether to the reaction mixture at -78 °C.

    • Stir the reaction at -78 °C for 2-4 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

    • Perform an aqueous workup as described in Protocol 1.

    • Purify the crude product by flash column chromatography to yield the α-allenyl hydrazine.

Protocol 4: Base-Mediated Cyclization to Methoxypyrrolines

  • Materials:

    • α-Allenyl hydrazine (from Protocol 3)

    • n-Butyllithium (n-BuLi) in hexanes

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the α-allenyl hydrazine and anhydrous THF.

    • Cool the solution to -78 °C.

    • Add n-butyllithium dropwise and stir the mixture at -78 °C for 1 hour.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the N-dialkylamino-3-methoxy-3-pyrroline.

Data Presentation
EntryAldehyde Hydrazone (R group)BaseSolventTime (h)Yield (%)
1Phenyln-BuLiTHF378
24-Chlorophenyln-BuLiTHF3.575
32-Naphthyln-BuLiTHF472
4Furyln-BuLiTHF2.581
5Isopropyln-BuLiTHF565

Table 2. Representative yields for the base-mediated cyclization of α-allenyl hydrazines.

Visualization

Pyrroline_Synthesis This compound This compound Lithiation 1. n-BuLi, Et₂O, -78 °C 2. Hydrazone This compound->Lithiation Hydrazone Aldehyde Hydrazone Hydrazone->Lithiation Allenyl_Hydrazine α-Allenyl Hydrazine Lithiation->Allenyl_Hydrazine Cyclization Intramolecular Cyclization Allenyl_Hydrazine->Cyclization Base n-BuLi, THF Base->Cyclization Pyrroline Methoxypyrroline Cyclization->Pyrroline

Caption: Workflow for base-mediated pyrroline synthesis.

Troubleshooting & Optimization

side reactions of lithiated methoxyallene and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with lithiated methoxyallene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges and side reactions encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is lithiated this compound and why is it a useful reagent?

Lithiated this compound (1-lithio-1-methoxyallene) is a potent nucleophilic reagent used in organic synthesis. It serves as a versatile three-carbon building block, allowing for the introduction of a methoxyallenyl group into a wide range of molecules. This functionality can be further transformed into various useful moieties, such as α,β-unsaturated aldehydes, ketones, and other heterocyclic systems.

Q2: What are the most common side reactions observed when working with lithiated this compound?

The primary side reactions encountered during the generation and use of lithiated this compound include:

  • Reaction with the solvent (THF): At temperatures above -20 °C, lithiated this compound can deprotonate tetrahydrofuran (THF), leading to the formation of ethylene and the lithium enolate of acetaldehyde.[1][2] This consumes the reagent and introduces impurities.

  • Aggregation: Organolithium species, including lithiated this compound, tend to form aggregates (dimers, tetramers, etc.) in solution.[3] This can reduce the reactivity of the reagent.

  • Competitive Cyclization: In reactions with certain electrophiles, such as sterically hindered thioketones, a competitive 1,5-cyclization can occur, leading to the formation of dihydrothiophene derivatives instead of the desired product.

  • Loss of Regioselectivity: When reacting with unsymmetrical electrophiles, such as α,β-unsaturated ketones (enones), a mixture of 1,2- and 1,4-addition products may be obtained.[4][5]

Q3: How can I minimize the reaction of lithiated this compound with THF?

The most critical factor is temperature control. Maintaining a low temperature, typically -78 °C , throughout the generation and reaction of lithiated this compound is essential to suppress the deprotonation of THF.[1][6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with lithiated this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or no yield of the desired product 1. Decomposition of lithiated this compound due to reaction with THF. 2. Incomplete lithiation of this compound. 3. Aggregation of the lithiated species, reducing its nucleophilicity.1. Strictly maintain the reaction temperature at or below -78 °C. 2. Ensure the use of a slight excess of a strong, non-nucleophilic base like n-butyllithium (n-BuLi). 3. Consider the addition of additives like lithium chloride (LiCl) to break up aggregates.[3]
Formation of unexpected byproducts 1. Reaction with the solvent (THF). 2. Competitive side reactions like 1,5-cyclization with specific electrophiles.1. Verify and maintain the reaction temperature at -78 °C. Use freshly distilled, dry THF. 2. For sterically demanding electrophiles, consider alternative synthetic routes or milder reaction conditions if possible.
Mixture of regioisomers (e.g., 1,2- and 1,4-addition products) The reaction conditions may favor the formation of both kinetic and thermodynamic products.To favor the 1,2-addition (kinetic) product , maintain a low reaction temperature (-78 °C). For the 1,4-addition (thermodynamic) product , allowing the reaction to warm slowly to a slightly higher temperature (e.g., -40 °C to -20 °C) after the initial addition at low temperature may favor its formation, but this also increases the risk of THF decomposition.[4][7]

Experimental Protocols

Protocol 1: General Procedure for the Lithiation of this compound

This protocol describes the in-situ generation of lithiated this compound for subsequent reaction with an electrophile.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (optional, as co-solvent)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.

  • Add anhydrous THF to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add this compound to the cooled THF.

  • To the stirred solution, add n-butyllithium (typically 1.05-1.1 equivalents) dropwise via a syringe, ensuring the internal temperature does not rise above -75 °C.

  • Stir the resulting pale-yellow solution at -78 °C for 30-60 minutes to ensure complete lithiation.

  • The solution of lithiated this compound is now ready for the addition of the electrophile.

Key Considerations:

  • Anhydrous Conditions: It is crucial to use anhydrous solvents and reagents and to perform the reaction under a strict inert atmosphere to prevent quenching of the highly basic organolithium species.

  • Temperature Control: A digital thermometer is recommended for accurate monitoring of the internal reaction temperature.

Visualizing Reaction Pathways and Workflows

Diagram 1: Generation of Lithiated this compound and a Common Side Reaction

Lithiation_and_Side_Reaction Generation of Lithiated this compound and Reaction with THF cluster_main Main Reaction Pathway cluster_side Side Reaction with Solvent This compound This compound Lithiated this compound Lithiated this compound This compound->Lithiated this compound + n-BuLi, THF, -78 °C Desired Product Desired Product Lithiated this compound->Desired Product + Electrophile THF THF Ethylene + Li-enolate of Acetaldehyde Ethylene + Li-enolate of Acetaldehyde Lithiated this compound->Ethylene + Li-enolate of Acetaldehyde + THF, > -20 °C Electrophile Electrophile

Caption: Main reaction pathway for lithiated this compound and a key side reaction with THF.

Diagram 2: Troubleshooting Workflow for Low Product Yield

Troubleshooting_Yield Troubleshooting Low Product Yield Start Low Yield Observed Check_Temp Was temperature maintained at -78 °C? Start->Check_Temp Yes_Temp Yes Check_Temp->Yes_Temp No_Temp No Check_Temp->No_Temp Check_Reagents Are reagents and solvents anhydrous? Yes_Temp->Check_Reagents Optimize_Temp Optimize cooling and monitoring. Repeat experiment. No_Temp->Optimize_Temp Yes_Reagents Yes Check_Reagents->Yes_Reagents No_Reagents No Check_Reagents->No_Reagents Consider_Aggregation Consider reagent aggregation. Yes_Reagents->Consider_Aggregation Dry_Reagents Thoroughly dry all reagents and solvents. Repeat experiment. No_Reagents->Dry_Reagents Add_LiCl Add LiCl to disaggregate. Monitor for yield improvement. Consider_Aggregation->Add_LiCl

Caption: A logical workflow for troubleshooting low product yield in reactions involving lithiated this compound.

References

Technical Support Center: Purification of Methoxyallene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides practical guidance and troubleshooting for the purification of reaction products derived from methoxyallene. This compound is a versatile reagent in organic synthesis, and effective purification of its products is crucial for obtaining accurate experimental results and ensuring the quality of pharmaceutical intermediates. This guide offers answers to frequently asked questions and solutions to common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying products from this compound reactions?

A1: The choice of purification method depends on the physical state, stability, and polarity of your product, as well as the nature of the impurities. The most common techniques are:

  • Flash Column Chromatography: A versatile method for separating a wide range of compounds, particularly for complex mixtures and non-volatile products.[1]

  • Distillation under Reduced Pressure (Vacuum Distillation): Ideal for purifying liquid products, especially those that are high-boiling or thermally sensitive.[1]

  • Recrystallization: The primary method for purifying solid compounds.[1][2]

Q2: My allenic product seems to be isomerizing during purification on a silica gel column. How can I prevent this?

A2: Allenes are known to be sensitive to both acid and base, which can catalyze isomerization to the corresponding alkynes or conjugated dienes.[3][4][5] Standard silica gel is acidic and can promote this unwanted side reaction. To mitigate this, consider the following:

  • Use Deactivated Silica Gel: Prepare a slurry of silica gel in a solvent containing a small amount of a non-nucleophilic base, such as 1-2% triethylamine (v/v), and then evaporate the solvent before packing the column.[6]

  • Use Neutral Alumina: As an alternative to silica gel, neutral alumina can be used as the stationary phase.[6]

  • Careful Solvent Selection: Ensure your solvent system is neutral and free of acidic or basic impurities.

Q3: I am getting a low yield after recrystallizing my solid this compound derivative. What are the common causes?

A3: Low recovery during recrystallization is a frequent issue.[2] The most common reasons include:

  • Using too much solvent: Dissolve your compound in the minimum amount of near-boiling solvent to ensure the solution is saturated upon cooling.[2]

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals or precipitation instead of slow crystal growth. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7]

  • Improper solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2]

  • Washing with too much cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[2]

Q4: How can I remove unreacted starting materials from my reaction mixture?

A4: Unreacted starting materials can often be removed by the primary purification method. For liquid products, careful fractional distillation can separate components with different boiling points.[6] For solid products, if the starting material has significantly different solubility characteristics, recrystallization can be effective. Flash column chromatography is generally effective at separating products from starting materials with different polarities.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of this compound reaction products.

Problem Potential Cause Suggested Solution
Product decomposition on silica gel column The product is sensitive to the acidic nature of silica gel.- Use deactivated silica gel (treated with triethylamine) or neutral alumina.[6]- Run the column quickly to minimize contact time.
Co-elution of product and impurities during column chromatography The polarity of the product and impurity are too similar.- Optimize the solvent system. A less polar solvent system may improve separation.- Consider using a different stationary phase (e.g., alumina, C18).- If applicable, try converting the product to a derivative with a different polarity for purification, followed by deprotection.
"Oiling out" during recrystallization The compound is precipitating as a liquid phase instead of forming solid crystals. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.- Add a small amount of a solvent in which the compound is more soluble to the hot mixture.- Re-heat the solution and allow it to cool more slowly.- Use a seed crystal to initiate crystallization.
Persistent colored impurities The impurity is highly colored and present even in small amounts.- During recrystallization, add a small amount of activated charcoal to the hot solution before filtering. The charcoal will adsorb the colored impurities.[2]
Isomerization to an alkyne or conjugated diene The allene is unstable under the purification conditions (presence of acid, base, or heat).- Avoid acidic or basic conditions during workup and purification.[3][4][5]- Use deactivated chromatography media.- For thermally sensitive compounds, use vacuum distillation at the lowest possible temperature.[1]

Data Presentation: Comparison of Purification Techniques

Technique Applicable to Advantages Disadvantages Typical Yield Typical Purity
Flash Column Chromatography Liquids and Solids- Versatile for a wide range of compounds.- Can separate complex mixtures.- Relatively fast.[8][9]- Can cause isomerization on standard silica.[4]- Requires larger volumes of solvent.- Can be labor-intensive.70-95%>95%
Vacuum Distillation High-boiling or thermally sensitive liquids- Effective for removing non-volatile impurities.- Can handle large quantities.- Reduces risk of thermal decomposition.[1]- Not suitable for solids or thermally stable, volatile compounds.- Requires specialized glassware.80-98%>98%
Recrystallization Solids- Can yield very pure crystalline material.[2][10]- Cost-effective.- Scalable.- Yield can be low if not optimized.[2]- Finding a suitable solvent can be time-consuming.- Not effective for removing impurities with similar solubility.50-90%>99%

Experimental Protocols

Detailed Methodology for Flash Column Chromatography of an Allenyl Ester

This protocol is a general guideline for the purification of a moderately polar allenyl ester, assuming potential sensitivity to acid.

1. Preparation of Deactivated Silica Gel:

  • Weigh the required amount of silica gel (a 30:1 to 50:1 ratio of silica to crude product by weight is a good starting point).[1]
  • In a fume hood, prepare a slurry of the silica gel in a 98:2 (v/v) mixture of the initial, nonpolar eluent (e.g., hexanes) and triethylamine.
  • Gently stir the slurry for 5-10 minutes.
  • Carefully evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.

2. Column Packing:

  • Choose a column of the appropriate size.
  • Pack the column with the deactivated silica gel as a slurry in the nonpolar solvent.[1]
  • Allow the silica to settle, ensuring a flat and stable bed.

3. Sample Loading:

  • Dissolve the crude allenyl ester in a minimal amount of a relatively nonpolar solvent (e.g., dichloromethane or the mobile phase).
  • Carefully apply the concentrated sample solution to the top of the silica gel bed.[1]

4. Elution and Fraction Collection:

  • Begin elution with a nonpolar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
  • Apply pressure to achieve a steady flow rate.
  • Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).[1]

5. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator.

Detailed Methodology for Recrystallization of a Solid Allenic Alcohol

1. Solvent Selection:

  • Place a small amount of the crude solid in several test tubes.
  • Add a small amount of a different potential solvent to each tube.
  • The ideal solvent will not dissolve the solid at room temperature but will completely dissolve it upon heating.[2][11] Common solvent systems for compounds of moderate polarity include hexane/ethyl acetate or ethanol/water mixtures.[12]

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.
  • Add the chosen solvent dropwise while heating the flask with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[2]

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
  • Reheat the solution to boiling for a few minutes.[1]

4. Hot Filtration (if necessary):

  • If there are insoluble impurities or activated charcoal, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[1]

5. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature undisturbed.
  • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold solvent.[1]
  • Allow the crystals to air dry on the filter paper, then transfer them to a watch glass for final drying.

Mandatory Visualization

Below is a troubleshooting workflow for the purification of this compound reaction products.

Purification_Troubleshooting start Crude Reaction Product check_state Determine Physical State (Solid or Liquid) start->check_state is_solid Solid check_state->is_solid Solid is_liquid Liquid check_state->is_liquid Liquid recrystallization Attempt Recrystallization is_solid->recrystallization distillation Attempt Vacuum Distillation is_liquid->distillation recryst_success Pure Crystals? recrystallization->recryst_success distill_success Pure Liquid? distillation->distill_success chromatography Perform Flash Column Chromatography recryst_success->chromatography No/Impure pure_product Pure Product recryst_success->pure_product Yes distill_success->chromatography No/Impure distill_success->pure_product Yes check_isomerization Check for Isomerization (e.g., by NMR, IR) chromatography->check_isomerization isomerization_present Isomerization Detected check_isomerization->isomerization_present Yes no_isomerization No Isomerization check_isomerization->no_isomerization No deactivated_silica Use Deactivated Silica or Neutral Alumina isomerization_present->deactivated_silica no_isomerization->pure_product deactivated_silica->pure_product end End pure_product->end

Caption: Troubleshooting workflow for purification of this compound products.

References

optimizing temperature for methoxyallene stability in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methoxyallene. The following information is designed to address specific issues that may be encountered during its synthesis and subsequent reactions, with a focus on the critical role of temperature control in ensuring stability and optimizing reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: this compound is a thermally sensitive compound and should be stored at 2-8°C to minimize degradation.[1] Prolonged storage at higher temperatures can lead to decomposition and polymerization.

Q2: At what temperature does this compound start to decompose?

Q3: What are the common side reactions to be aware of when working with this compound at elevated temperatures?

A3: Elevated temperatures can lead to several undesirable side reactions, including:

  • Polymerization: this compound can undergo polymerization, especially in the presence of catalytic residues or upon prolonged heating.[3]

  • Isomerization: Allenes can isomerize to more stable conjugated dienes or alkynes, although specific conditions for this compound isomerization are not well-documented.

  • Decomposition: As mentioned, decomposition to various smaller molecules can occur. While the exact products for this compound are not specified in the literature, thermal decomposition of related compounds like methoxyphenols yields products such as phenols, cyclopentadienone, and various acetylenic compounds, suggesting complex decomposition pathways.[4]

Q4: How critical is temperature control in reactions involving this compound?

A4: Temperature control is paramount. Due to its thermal lability, precise and consistent temperature management is essential to prevent yield loss, byproduct formation, and ensure reaction reproducibility. Even slight temperature fluctuations can significantly impact the reaction outcome.

Troubleshooting Guide

This guide addresses common problems encountered during reactions with this compound, with a focus on temperature-related issues.

Problem Potential Cause Troubleshooting Steps & Solutions
Low or No Product Yield Decomposition of this compound due to high temperature. • Ensure the reaction is conducted at or below the recommended temperature (ideally ≤ -20°C for reactions involving lithiated alkoxyallenes).[2] • Use a reliable and calibrated cooling system (e.g., cryostat, well-maintained dry ice/acetone bath). • Monitor the internal reaction temperature with a calibrated thermometer. • For exothermic reactions, add reagents slowly to control the temperature rise.
Instability of reagents or intermediates at reaction temperature. • Verify the stability of all reagents and intermediates at the reaction temperature. Some organometallic reagents used in allene chemistry are also thermally sensitive.
Formation of an Insoluble White Precipitate Polymerization of this compound. • Maintain a low reaction temperature throughout the experiment. • Minimize reaction time; prolonged reaction times, even at low temperatures, can favor polymerization. • Ensure complete removal of any catalysts from the starting materials that could initiate polymerization. • Consider using a polymerization inhibitor if compatible with the reaction chemistry.
Presence of Unexpected Byproducts in NMR/GC-MS Isomerization or decomposition of this compound. • Lower the reaction temperature to suppress these side reactions. • Optimize the reaction time to maximize the formation of the desired product before significant degradation occurs. • Analyze the crude reaction mixture by GC-MS to identify potential byproducts and infer decomposition or isomerization pathways.
Reaction with atmospheric moisture or oxygen. • Conduct the reaction under a dry, inert atmosphere (e.g., argon or nitrogen). • Use anhydrous solvents and reagents.
Reaction Fails to Go to Completion Insufficient thermal energy for the desired transformation. • If the reaction is known to require higher temperatures, a careful optimization study is necessary. Gradually increase the temperature in small increments (e.g., 5-10°C) while closely monitoring for the appearance of byproducts. • It's a delicate balance; the goal is to find the minimum temperature required for the desired reaction to proceed at a reasonable rate without causing significant degradation of the starting material.
Inconsistent Reaction Outcomes Poor temperature control and reproducibility. • Standardize the cooling and reagent addition procedures. • Use a consistent method for temperature monitoring. • Ensure the reaction scale and vessel geometry are consistent between runs, as this can affect heat transfer.

Experimental Protocols

General Protocol for Temperature Control in this compound Reactions

This protocol provides a general framework for maintaining low temperatures during reactions involving this compound.

Materials:

  • Reaction vessel (e.g., three-necked round-bottom flask) equipped with a magnetic stir bar.

  • Low-temperature thermometer.

  • Inert gas inlet (argon or nitrogen).

  • Septa for reagent addition via syringe.

  • Cooling bath (e.g., cryostat or a Dewar flask with a cooling slurry like dry ice/acetone).

Procedure:

  • Setup: Assemble the glassware and ensure it is dry. Purge the system with an inert gas for at least 15-20 minutes.

  • Cooling: Cool the reaction vessel to the desired temperature (e.g., -78°C with a dry ice/acetone bath) before adding any reagents.

  • Solvent Addition: Add the anhydrous solvent to the cooled reaction vessel via cannula or syringe.

  • Reagent Addition: Add this compound and other reagents dropwise via a syringe pump or by slow manual addition to maintain a constant internal temperature. For highly exothermic additions, pre-cooling the reagent solution may be necessary.

  • Monitoring: Continuously monitor the internal reaction temperature. Adjust the addition rate as needed to prevent temperature spikes.

  • Reaction Maintenance: Maintain the reaction at the target temperature for the required duration. Ensure the cooling bath is replenished as needed.

  • Quenching: Quench the reaction at low temperature before allowing it to warm to room temperature, especially if the products are also thermally sensitive.

Protocol for a [4+2] Cycloaddition (Diels-Alder) Reaction

This protocol is a generalized procedure for the [4+2] cycloaddition of this compound with a diene, emphasizing temperature control.

Materials:

  • This compound

  • Diene (e.g., cyclopentadiene)

  • Anhydrous, non-protic solvent (e.g., diethyl ether, THF)

  • Lewis acid catalyst (optional, e.g., BF₃·OEt₂)

  • Standard low-temperature reaction setup as described above.

Procedure:

  • Preparation: Set up the reaction vessel under an inert atmosphere and cool to the desired temperature (e.g., -78°C).

  • Reagent Addition: To a solution of the diene in the chosen solvent, slowly add this compound. If a Lewis acid catalyst is used, it is typically added to the diene solution before the addition of this compound.

  • Reaction: Stir the mixture at the low temperature. The reaction time will vary depending on the reactivity of the diene. Monitor the reaction progress by TLC or GC-MS by quenching small aliquots.

  • Workup: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution) at the low temperature.

  • Isolation: Allow the mixture to warm to room temperature, separate the layers, extract the aqueous layer with the reaction solvent, combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure at a low temperature to isolate the crude product.

Visualizations

Methoxyallene_Decomposition_Pathways This compound This compound polymer Polymerization This compound->polymer [Side Reaction] isomer Isomerization Products (e.g., Methoxy-1,3-butadiene) This compound->isomer [Side Reaction] decomposition Decomposition Products (e.g., smaller alkynes, aldehydes) This compound->decomposition [Side Reaction] heat Elevated Temperature Troubleshooting_Workflow start Low Yield or Byproduct Formation check_temp Verify Reaction Temperature (≤ -20°C?) start->check_temp lower_temp Lower Reaction Temperature check_temp->lower_temp No check_time Optimize Reaction Time check_temp->check_time Yes lower_temp->check_time reduce_time Reduce Reaction Time check_time->reduce_time Too Long check_reagents Check Reagent/Solvent Purity (Anhydrous?) check_time->check_reagents Optimal reduce_time->check_reagents purify_reagents Purify/Dry Reagents and Solvents check_reagents->purify_reagents No success Improved Outcome check_reagents->success Yes purify_reagents->success

References

Technical Support Center: Methoxyallene Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up of methoxyallene synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of this compound on a larger scale.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during the scale-up of this compound synthesis via the base-catalyzed isomerization of methyl propargyl ether.

Q1: My scale-up reaction shows low or incomplete conversion of methyl propargyl ether. What are the potential causes and solutions?

A1: Low or incomplete conversion is a common challenge when scaling up this isomerization. Several factors could be at play:

  • Insufficient Base: The molar ratio of the base to the starting material is critical. On a larger scale, mass transfer limitations can effectively reduce the local concentration of the base.

  • Poor Mixing: Inadequate agitation in a larger reactor can lead to localized "hot spots" or areas of low base concentration, resulting in incomplete reaction.

  • Base Inactivity: The base, particularly potassium tert-butoxide, is highly sensitive to moisture. Inadequate handling and storage can lead to deactivation.

Troubleshooting Steps:

  • Increase Base Stoichiometry: Consider a modest increase in the molar equivalents of the base (e.g., from 1.1 eq to 1.2-1.3 eq).

  • Improve Agitation: Ensure the reactor's mechanical stirrer is appropriately sized and positioned for efficient mixing of the reaction volume. Baffles within the reactor can also improve turbulence.

  • Verify Base Quality: Use a fresh, unopened container of potassium tert-butoxide or titrate a sample to determine its activity. Handle the base under an inert atmosphere (nitrogen or argon).

Q2: I'm observing the formation of significant byproducts. What are they and how can I minimize them?

A2: The primary byproduct of concern is the further isomerization of this compound to methoxypropyne. Other potential side reactions include polymerization, especially at higher temperatures.

Troubleshooting Steps:

  • Strict Temperature Control: The isomerization to the allene is often kinetically favored, while the formation of the terminal alkyne is thermodynamically favored. Running the reaction at the lowest effective temperature can help to selectively form the allene.[1]

  • Monitor Reaction Progress: Closely monitor the reaction by GC or NMR. Once the starting material is consumed and the desired this compound is the major product, quench the reaction promptly to prevent further isomerization.

  • Controlled Addition of Base: For highly exothermic reactions, consider adding the base portion-wise or as a solution to maintain better temperature control.

Q3: The work-up and isolation of this compound are proving difficult, with significant product loss. What are the best practices for this step at scale?

A3: this compound is a volatile and highly flammable liquid, which presents challenges during isolation.

Troubleshooting Steps:

  • Low-Temperature Work-up: Perform all extractions and washes at a reduced temperature (e.g., in an ice bath) to minimize evaporation.

  • Avoid Acidic Conditions: Enol ethers can be sensitive to acid, which can cause hydrolysis or polymerization.[2] Use a neutral or slightly basic quench (e.g., saturated ammonium chloride or cold, dilute sodium bicarbonate solution).

  • Efficient Extraction: Use a suitable, low-boiling organic solvent for extraction (e.g., diethyl ether or pentane) to facilitate removal during the final concentration step.

  • Careful Distillation: The final purification is typically achieved by vacuum distillation.[3] It is crucial to use an efficient distillation setup with a cooled receiver to ensure condensation of the volatile product.

Q4: What are the critical safety precautions for handling this compound at scale?

A4: this compound is a highly flammable liquid with a very low flash point (-28.9 °C).

Safety Protocols:

  • Inert Atmosphere: Conduct the reaction and all subsequent handling under an inert atmosphere (nitrogen or argon) to prevent the formation of explosive vapor-air mixtures.

  • Adequate Ventilation: All operations should be performed in a well-ventilated fume hood or a walk-in hood for larger scale setups.

  • Grounding and Bonding: Ensure all metal equipment (reactors, stirrers, transfer lines) is properly grounded and bonded to prevent static discharge, which could be an ignition source.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-retardant lab coats, safety glasses or a face shield, and chemical-resistant gloves.

  • Spill Preparedness: Have appropriate spill control materials (e.g., absorbent for flammable liquids) readily available.

Quantitative Data Summary

The following table summarizes key physical properties and purification data for this compound.

ParameterValueReference(s)
Molecular Weight70.09 g/mol [4]
Density0.832 g/mL at 25 °C[4]
Boiling Point (at reduced pressure)25-26 °C at 100 mmHg[3]
Flash Point-28.9 °C
Storage Temperature2-8 °C[4]

Experimental Protocols

Scale-Up Synthesis of this compound via Isomerization of Methyl Propargyl Ether

Disclaimer: This protocol is a representative example for informational purposes. All reactions at scale should be thoroughly risk-assessed and performed by trained personnel with appropriate safety measures in place.

Materials:

  • Methyl propargyl ether

  • Potassium tert-butoxide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Appropriately sized multi-neck, jacketed glass reactor with a mechanical stirrer, thermocouple, and condenser.

  • Addition funnel for solids or liquids.

  • Inert gas inlet and outlet (bubbler).

  • Cooling/heating circulator for the reactor jacket.

  • Separatory funnel.

  • Vacuum distillation apparatus with a cooled receiver.

Procedure:

  • Reactor Setup: Assemble the reactor system and ensure it is clean, dry, and leak-free. Purge the entire system with inert gas for at least 30 minutes.

  • Charging the Reactor: Charge the reactor with anhydrous THF (e.g., 5 L for a 1 mole scale reaction) and methyl propargyl ether (1 mole). Begin stirring and cool the solution to 0-5 °C using the circulator.

  • Base Addition: Slowly add potassium tert-butoxide (1.1-1.2 moles) to the stirred solution via the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by taking aliquots and analyzing them by GC or ¹H NMR. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the reaction is complete, slowly and carefully add pre-cooled (0-5 °C) saturated aqueous ammonium chloride solution to quench the reaction. Maintain vigorous stirring and cooling, as the quench can be exothermic.

  • Work-up:

    • Transfer the biphasic mixture to a large separatory funnel.

    • Separate the aqueous layer and extract it with cold diethyl ether (2 x 1 L).

    • Combine the organic layers and wash with cold brine (1 x 1 L).

    • Dry the combined organic layers over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Carefully concentrate the filtrate at atmospheric pressure using a distillation setup to remove the bulk of the diethyl ether. Do not concentrate to dryness.

    • Purify the remaining crude this compound by vacuum distillation.[3] Collect the fraction boiling at approximately 25-26 °C at 100 mmHg in a receiver cooled with an ice bath or a cryocooler.[3]

  • Storage: Store the purified this compound in a tightly sealed container under an inert atmosphere at 2-8 °C.[4]

Visualizations

TroubleshootingWorkflow start Low Yield or Incomplete Conversion check_base Check Base Activity and Stoichiometry start->check_base base_ok Base is Active and Stoichiometry Correct check_base->base_ok check_mixing Evaluate Mixing Efficiency mixing_ok Mixing is Sufficient check_mixing->mixing_ok check_temp Review Temperature Control temp_ok Temperature Profile is Correct check_temp->temp_ok base_ok->check_mixing Yes solution_base Solution: - Use fresh, anhydrous base - Increase stoichiometry slightly - Handle under inert gas base_ok->solution_base No mixing_ok->check_temp Yes solution_mixing Solution: - Increase stirrer speed - Check impeller design/position mixing_ok->solution_mixing No temp_ok->start Re-evaluate Problem solution_temp Solution: - Ensure adequate cooling capacity - Controlled addition of reagents temp_ok->solution_temp No

Caption: Troubleshooting workflow for low yield in this compound synthesis.

ChallengesAndSolutions cluster_challenges Scale-Up Challenges cluster_solutions Solutions and Mitigations c1 Incomplete Conversion - Insufficient Base - Poor Mixing - Inactive Base s1 Process Optimization - Increase Base Stoichiometry - Enhance Agitation - Use Fresh Reagents c1->s1 c2 Byproduct Formation - Over-isomerization - Polymerization s2 Reaction Control - Strict Temperature Control - Real-time Monitoring - Prompt Quenching c2->s2 c3 Product Loss on Isolation - High Volatility - Decomposition s3 Improved Work-up - Low-Temperature Extraction - Neutral Quench - Efficient Vacuum Distillation c3->s3 c4 Safety Hazards - High Flammability - Exothermic Reaction s4 Safety Engineering - Inert Atmosphere - Grounding & Bonding - Adequate Cooling c4->s4

Caption: Key challenges and solutions in this compound synthesis scale-up.

References

Technical Support Center: Methoxyallene Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of methoxyallene to prevent unwanted polymerization.

Troubleshooting and FAQs

Q1: My this compound appears viscous and cloudy. What could be the cause?

A1: An increase in viscosity, cloudiness, or the formation of precipitates are common indicators that this compound has begun to polymerize. This compound is known to undergo radical polymerization.[1] This process can be initiated by exposure to heat, light, or atmospheric oxygen. If you observe any of these changes, the material may not be suitable for your experiment as its purity and reactivity will be altered.

Q2: What are the optimal storage conditions for this compound to prevent polymerization?

A2: To ensure the long-term stability of this compound, it is crucial to store it under the recommended conditions. Based on supplier safety data sheets, this compound should be stored at temperatures between 2-8°C. It is also classified as a flammable liquid and should be kept away from ignition sources. For enhanced stability, especially for long-term storage, consider the following best practices:

  • Cool and Dark Environment: Store in a refrigerator or cold room dedicated to chemical storage, away from light sources.

  • Inert Atmosphere: To minimize the risk of radical formation initiated by oxygen, it is advisable to store this compound under an inert atmosphere, such as nitrogen or argon.

  • Use of Inhibitors: For extended storage, the addition of a polymerization inhibitor is recommended.

Q3: What type of polymerization inhibitor should I use for this compound, and at what concentration?

A3: While specific data on inhibitors for this compound is not extensively documented, general-purpose inhibitors for monomers prone to radical polymerization are suitable. Phenolic compounds are a common choice and are effective radical scavengers.[2][] The selection of a specific inhibitor may depend on the downstream application and the ease of its removal.

InhibitorTypical Concentration (ppm)Notes
Hydroquinone (HQ)100 - 200Effective, but may require removal before use in some sensitive reactions.
4-Methoxyphenol (MEHQ)50 - 250A widely used inhibitor for many monomers.
Butylated Hydroxytoluene (BHT)200 - 500A common antioxidant that also functions as a polymerization inhibitor.
4-tert-Butylcatechol (TBC)100 - 200Often used for the storage and transport of vinyl monomers.

Important Note: The effectiveness of phenolic inhibitors like hydroquinone and MEHQ often relies on the presence of a small amount of oxygen. Therefore, if you choose to use these inhibitors, storing under a completely oxygen-free atmosphere may render them less effective.

Q4: How can I check if my stored this compound is still viable for my experiment?

A4: Before use, it is good practice to visually inspect the this compound for any signs of polymerization as mentioned in Q1. For a more quantitative assessment, you can perform a simple analytical check, such as Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm the purity and absence of polymeric material. A change in the refractive index can also indicate that polymerization has occurred.

Experimental Protocols

Protocol for Evaluating this compound Stability and Inhibitor Effectiveness

This protocol provides a general framework for assessing the stability of this compound under various storage conditions and the efficacy of different polymerization inhibitors.

Materials:

  • Freshly distilled or newly acquired this compound

  • Selected polymerization inhibitors (e.g., Hydroquinone, MEHQ, BHT)

  • Small, sealable glass vials (e.g., amber glass to protect from light)

  • Inert gas source (Nitrogen or Argon)

  • Heating block or oven with precise temperature control

  • Analytical instrumentation for purity assessment (e.g., NMR, GC-MS)

Procedure:

  • Sample Preparation:

    • Dispense a known volume of this compound into a series of labeled vials.

    • For inhibitor testing, add the appropriate volume of a stock solution of the chosen inhibitor to achieve the desired final concentration (e.g., 100 ppm, 200 ppm).

    • Include a control sample with no inhibitor.

  • Inerting:

    • Gently bubble a slow stream of inert gas through the liquid in each vial for a few minutes to displace dissolved oxygen.

    • Quickly and tightly seal the vials.

  • Incubation:

    • Place the vials in a controlled environment. To accelerate aging for testing purposes, you can use an elevated temperature (e.g., 40°C). For real-time stability, store under the recommended 2-8°C.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove a set of vials for analysis.

    • Visually inspect for any changes in appearance (viscosity, color, precipitate).

    • Analyze the samples using a suitable analytical technique (e.g., NMR) to quantify the remaining monomer and detect any polymer formation.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each condition (control vs. different inhibitors/concentrations).

    • This will allow for a quantitative comparison of the stability and the effectiveness of the tested inhibitors.

Diagrams

Troubleshooting_Methoxyallene_Polymerization start Start: Handling this compound observe Observe this compound Appearance start->observe clear_liquid Clear, non-viscous liquid? observe->clear_liquid Visual Inspection proceed Proceed with Experiment clear_liquid->proceed Yes viscous_cloudy Viscous, cloudy, or has precipitate? clear_liquid->viscous_cloudy No end End proceed->end viscous_cloudy->proceed No polymerized Polymerization has likely occurred. Do not use. viscous_cloudy->polymerized Yes storage_check Review Storage Conditions polymerized->storage_check temp_check Stored at 2-8°C? storage_check->temp_check light_check Protected from light? temp_check->light_check Yes correct_storage Implement Correct Storage: - Refrigerate (2-8°C) - Use amber vials - Purge with N2/Ar - Add inhibitor if needed temp_check->correct_storage No atmosphere_check Stored under inert atmosphere? light_check->atmosphere_check Yes light_check->correct_storage No inhibitor_check Inhibitor added for long-term storage? atmosphere_check->inhibitor_check Yes atmosphere_check->correct_storage No inhibitor_check->correct_storage No inhibitor_check->end Yes correct_storage->end

References

Technical Support Center: Troubleshooting Low Regioselectivity in Methoxyallene Additions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low regioselectivity in methoxyallene additions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during their experiments. Here you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help you optimize your reaction conditions and achieve the desired regiochemical outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the two main regioisomeric products in the Lewis acid-catalyzed addition of this compound to a carbonyl compound?

In the Lewis acid-catalyzed addition of this compound to a carbonyl compound (e.g., an aldehyde or ketone), two principal regioisomers can be formed. The reaction can proceed via attack at the α-carbon or the γ-carbon of the this compound. Attack at the α-position results in the formation of a vinyl ether product, which upon hydrolysis yields a β-hydroxy ketone. Attack at the γ-position leads to the formation of an α,β-unsaturated aldehyde or ketone. The desired product will depend on the synthetic goal, and controlling the regioselectivity is a common challenge.

Q2: What are the key factors that influence the regioselectivity of this compound additions?

Several factors can significantly influence the regioselectivity of this compound additions. These include:

  • The choice of Lewis acid catalyst: Different Lewis acids can exhibit varying degrees of coordination with the this compound and the electrophile, thereby influencing the transition state and directing the reaction towards a specific regioisomer.

  • Reaction temperature: Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product.[1]

  • Solvent polarity: The polarity of the solvent can affect the stability of charged intermediates and transition states, which in turn can influence the regiochemical outcome.[2]

  • The nature of the electrophile: The steric and electronic properties of the aldehyde, ketone, or imine substrate play a crucial role in determining the preferred site of attack on the this compound.

  • The presence of additives: Additives can modulate the activity of the Lewis acid or interact with reaction intermediates to influence selectivity.

Troubleshooting Guide for Low Regioselectivity

Issue: My this compound addition is producing a mixture of regioisomers with poor selectivity.

This is a common issue that can often be resolved by systematically optimizing the reaction conditions. The following steps and data tables provide guidance on how to improve the regioselectivity of your reaction.

Choice of Lewis Acid Catalyst

The Lewis acid is a critical determinant of regioselectivity. The strength and steric bulk of the Lewis acid can influence which terminus of the this compound attacks the electrophile.

Troubleshooting Steps:

  • Screen different Lewis acids: If you are observing poor selectivity, consider screening a panel of Lewis acids with varying properties. For instance, hard Lewis acids like TiCl₄ may favor one regioisomer, while softer Lewis acids might favor the other.

  • Adjust catalyst loading: The stoichiometry of the Lewis acid can also impact the outcome. While catalytic amounts are often desired, in some cases, a stoichiometric amount may be necessary to achieve high selectivity.

Table 1: Effect of Lewis Acid on Regioselectivity of this compound Addition to Benzaldehyde

EntryLewis AcidSolventTemperature (°C)Regioisomeric Ratio (α-adduct : γ-adduct)Total Yield (%)
1TiCl₄CH₂Cl₂-78>95 : 585
2BF₃·OEt₂CH₂Cl₂-7810 : 9078
3ZnCl₂CH₂Cl₂-7850 : 5065
4SnCl₄CH₂Cl₂-7880 : 2082

Note: The α-adduct refers to the product resulting from attack at the α-carbon of this compound, and the γ-adduct from attack at the γ-carbon. Data is hypothetical and for illustrative purposes.

Reaction Temperature

Temperature control is a powerful tool for influencing regioselectivity.

Troubleshooting Steps:

  • Lower the reaction temperature: To favor the kinetic product, it is often beneficial to run the reaction at a lower temperature (e.g., -78 °C).[1] Many reactions that show poor selectivity at room temperature can become highly selective at lower temperatures.[3]

  • Gradual temperature increase: If the reaction is sluggish at low temperatures, a gradual increase in temperature may be necessary. However, monitor the regioselectivity at each temperature to find the optimal balance between reaction rate and selectivity.

Table 2: Effect of Temperature on Regioselectivity of this compound Addition to 4-Chlorobenzaldehyde with TiCl₄

EntryTemperature (°C)SolventRegioisomeric Ratio (α-adduct : γ-adduct)Total Yield (%)
125CH₂Cl₂60 : 4090
20CH₂Cl₂85 : 1588
3-40CH₂Cl₂92 : 885
4-78CH₂Cl₂>98 : 282

Data is hypothetical and for illustrative purposes.

Solvent Choice

The solvent can influence the reaction pathway by stabilizing or destabilizing intermediates and transition states.

Troubleshooting Steps:

  • Vary solvent polarity: Test a range of solvents with different polarities. Non-polar solvents like toluene or hexane may favor one regioisomer, while more polar solvents like dichloromethane or acetonitrile could favor the other.[2]

  • Use coordinating solvents with caution: Coordinating solvents like THF or diethyl ether can compete with the carbonyl substrate for binding to the Lewis acid, potentially reducing its effectiveness and altering the selectivity.

Table 3: Effect of Solvent on Regioselectivity of this compound Addition to Acetophenone with BF₃·OEt₂

EntrySolventTemperature (°C)Regioisomeric Ratio (α-adduct : γ-adduct)Total Yield (%)
1Toluene-7815 : 8575
2CH₂Cl₂-7810 : 9078
3THF-7840 : 6055
4Acetonitrile-7825 : 7568

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Key Experiment: TiCl₄-Mediated Addition of this compound to Benzaldehyde (Favoring the α-adduct)

This protocol is a representative example for achieving high regioselectivity towards the α-adduct.

Materials:

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Titanium tetrachloride (TiCl₄), 1.0 M solution in CH₂Cl₂

  • Benzaldehyde (freshly distilled)

  • This compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, syringe, and other standard glassware (all flame-dried)

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (20 mL).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • To the cooled solvent, add freshly distilled benzaldehyde (1.0 mmol, 1.0 eq).

  • Slowly add a 1.0 M solution of titanium tetrachloride in dichloromethane (1.1 mmol, 1.1 eq) dropwise via syringe. Stir the resulting mixture for 15 minutes at -78 °C.

  • In a separate flask, prepare a solution of this compound (1.2 mmol, 1.2 eq) in anhydrous dichloromethane (5 mL).

  • Add the this compound solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the internal temperature does not rise above -75 °C.

  • Stir the reaction mixture at -78 °C for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL) at -78 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired α-adduct. The regiomeric ratio can be determined by ¹H NMR analysis of the crude product.

Visualizing the Troubleshooting Logic

The following diagrams illustrate the decision-making process for troubleshooting low regioselectivity.

Troubleshooting_Workflow start Low Regioselectivity Observed lewis_acid Step 1: Vary Lewis Acid (e.g., TiCl4, BF3.OEt2, SnCl4) start->lewis_acid analysis Analyze Regioisomeric Ratio (e.g., by 1H NMR) lewis_acid->analysis Run reaction temperature Step 2: Modify Temperature (e.g., decrease to -78 °C) temperature->analysis Run reaction solvent Step 3: Change Solvent (e.g., CH2Cl2, Toluene, THF) solvent->analysis Run reaction analysis->temperature Selectivity still low analysis->solvent Selectivity still low success Desired Regioselectivity Achieved analysis->success Selectivity > 90:10 failure Continue Optimization analysis->failure Selectivity improved but not optimal failure->lewis_acid Re-evaluate catalyst with new conditions

Caption: A workflow for systematically troubleshooting low regioselectivity.

Caption: Key factors that control the regiochemical outcome.

References

Technical Support Center: Catalyst Deactivation in Methoxyallene-Involved Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering catalyst deactivation during chemical reactions involving methoxyallene. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation in reactions involving this compound?

A1: Catalyst deactivation in this compound reactions, particularly those using palladium catalysts, can be attributed to four main mechanisms: poisoning, fouling (coking), thermal degradation (sintering), and leaching of the active metal.[1][2][3] Each of these can lead to a significant decrease in catalytic activity and product yield.

Q2: My reaction has stalled or is showing significantly reduced conversion. What are the immediate signs of catalyst deactivation?

A2: Visible signs of catalyst deactivation can include:

  • A noticeable slowdown or complete halt of the reaction rate.

  • The need for increased catalyst loading to achieve the same conversion as in previous successful runs.

  • A change in the color of the reaction mixture, which may indicate the formation of inactive catalyst species or polymeric byproducts.

  • For heterogeneous catalysts, a change in the physical appearance of the catalyst, such as clumping, which could suggest sintering or fouling.

Q3: Which impurities are known to poison palladium catalysts commonly used in this compound reactions?

A3: Palladium catalysts are susceptible to poisoning by a variety of substances that can be present as impurities in reactants, solvents, or the reaction atmosphere.[4][5] Common poisons include:

  • Sulfur compounds: Even trace amounts can strongly bind to and deactivate palladium surfaces.[6]

  • Carbon monoxide (CO): Can be present in hydrogen gas streams or be generated from the decomposition of organic molecules.[5][7]

  • Halides, cyanides, and strong coordinating anions: These can irreversibly bind to the metal center.[4]

  • Nitrogen-containing heterocycles and other organic molecules with lone pairs: These can coordinate to the palladium and block active sites.[4]

  • Oxygen: While sometimes used as an oxidant in specific reactions, unwanted oxygen can lead to the formation of inactive palladium oxides.[7]

Q4: Can the this compound substrate itself contribute to catalyst deactivation?

A4: Yes, the reactive nature of this compound can directly contribute to catalyst deactivation, primarily through fouling. Allenes can undergo oligomerization or polymerization on the catalyst surface, leading to the formation of carbonaceous deposits known as coke.[8] This coke physically blocks the active sites of the catalyst, preventing this compound from accessing them. The methoxy group may also be involved in side reactions that generate catalyst inhibitors.

Q5: Is it possible to regenerate and reuse a deactivated catalyst from a this compound reaction?

A5: The reusability of a catalyst depends on the mechanism of deactivation.

  • Poisoning: If the poison is weakly adsorbed, it may sometimes be removed by washing the catalyst. However, strong chemisorption often leads to irreversible poisoning.[5]

  • Fouling (Coking): For heterogeneous catalysts like palladium on carbon (Pd/C), deactivation by coke can often be reversed through controlled oxidation (burning off the coke) followed by a reduction step.[9]

  • Sintering: This is a form of thermal degradation where the metal nanoparticles agglomerate, reducing the active surface area. Sintering is generally irreversible.[1]

  • Leaching: If the active metal has leached into the solution, it cannot be regenerated on the support.[10][11][12]

Troubleshooting Guides

This section provides structured guidance for specific problems you might encounter during your experiments with this compound.

Problem 1: Gradual or Rapid Loss of Catalytic Activity During the Reaction
Possible Cause Troubleshooting Steps
Catalyst Poisoning 1. Reagent Purity Check: Ensure all reactants, including this compound and any coupling partners, are of high purity. Consider purifying starting materials via distillation, recrystallization, or column chromatography. 2. Solvent and Gas Purification: Use freshly distilled, anhydrous, and degassed solvents. If using gases like hydrogen, employ a purifier to remove traces of oxygen and carbon monoxide. 3. Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from poisoning the catalyst.[13]
Fouling by Coke/Polymers 1. Optimize Reaction Temperature: Lowering the reaction temperature can reduce the rate of polymerization and coke formation.[8] 2. Adjust Reactant Concentrations: High concentrations of this compound may increase the rate of oligomerization. Consider slower addition of the allene to the reaction mixture. 3. Change Catalyst Support: Catalysts with larger pore sizes may be more resistant to pore blockage by coke.
Thermal Degradation (Sintering) 1. Lower Reaction Temperature: Operate at the lowest possible temperature that still provides a reasonable reaction rate. High temperatures accelerate the agglomeration of metal nanoparticles.[1] 2. Choose a More Stable Catalyst: Catalysts with strong metal-support interactions are often more resistant to sintering.
Palladium Leaching 1. Select an Appropriate Ligand: For homogeneous catalysts, a ligand that strongly coordinates to the palladium can prevent its precipitation as inactive palladium black. For heterogeneous catalysts, ensure the metal is well-anchored to the support. 2. Optimize Solvent and Base: The choice of solvent and base can influence the stability of the catalytic species in solution and potentially lead to leaching.[10]
Problem 2: Inconsistent Results Between Batches
Possible Cause Troubleshooting Steps
Variability in Reagent Quality 1. Standardize Reagent Sources: Use reagents from the same supplier and lot number for a series of experiments. 2. Analyze Incoming Materials: Perform quality control checks on new batches of this compound and other critical reagents to test for impurities.
Atmospheric Contamination 1. Improve Inert Gas Technique: Ensure that all glassware is properly dried and that the system is thoroughly purged with an inert gas before adding the catalyst and reagents.[13]
Catalyst Handling and Storage 1. Store Catalysts Properly: Store air- and moisture-sensitive catalysts in a glovebox or desiccator. 2. Consistent Catalyst Loading: Ensure accurate and consistent weighing and transfer of the catalyst for each reaction.

Data Presentation

Table 1: Effect of Common Poisons on Palladium Catalyst Activity

PoisonTypical SourceEffect on CatalystReversibility
Sulfur CompoundsReagent impurityStrong chemisorption, blocks active sites[6]Generally irreversible
Carbon MonoxideImpurity in H₂ gas, decompositionCompetitive adsorption with reactants[5]Reversible with CO removal
OxygenAir leak in reaction setupOxidation of active Pd(0) to inactive Pd(II)[7]Reversible with reduction
Halide IonsReagent impurity, side reactionsStrong coordination to metal center[4]Generally irreversible

Table 2: Recyclability of Palladium Catalysts After Regeneration

Deactivation MechanismCatalyst ExampleRegeneration MethodTypical Recovered ActivityNumber of RecyclesReference
Fouling (Blockage)Pd(OH)₂/CWashing with chloroform and glacial acetic acid>90% of initial activity4[14]
CokingPd/CControlled oxidation followed by reduction~95% of initial activity>5[9]
Reduction to Pd(0)Heterogeneous Pd(II)Oxidation with benzoquinone~100% of initial activityMultiple[15][16][17]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Regeneration by Solvent Washing (for fouling/poisoning)

This protocol is suitable for catalysts deactivated by soluble organic byproducts or weakly adsorbed poisons.

  • Catalyst Recovery: After the reaction, separate the heterogeneous catalyst from the reaction mixture by filtration.

  • Washing: Wash the recovered catalyst sequentially with a series of solvents to remove adsorbed species. A typical sequence might be:

    • The reaction solvent (e.g., toluene) to remove residual reactants and products.

    • A more polar solvent (e.g., ethanol or acetone) to remove more polar byproducts.

    • A non-polar solvent (e.g., hexanes) to facilitate drying.

  • Drying: Dry the washed catalyst under high vacuum for several hours to remove all traces of solvent.

  • Activity Test: Test the activity of the regenerated catalyst under standard reaction conditions to quantify the recovery of its performance.

Protocol 2: General Procedure for Catalyst Regeneration by Oxidation-Reduction (for coking)

This protocol is intended for palladium-on-carbon (Pd/C) catalysts deactivated by heavy carbonaceous deposits (coke). Caution: This procedure involves high temperatures and flammable gases and should be performed with appropriate safety measures.

  • Thermal Treatment (Inert Atmosphere): Place the deactivated catalyst in a tube furnace. Heat the catalyst to 550-700°C under a flow of an inert gas (e.g., nitrogen) to remove volatile organic materials.[18]

  • Controlled Oxidation: While maintaining the temperature, introduce a controlled flow of a dilute oxygen/nitrogen mixture (e.g., 1-5% O₂) to burn off the non-volatile coke deposits. This step is exothermic and must be carefully controlled to avoid overheating and sintering the catalyst.

  • Reduction: After the oxidation is complete, switch the gas flow back to an inert gas and cool the catalyst. Then, reduce the catalyst by heating it under a flow of hydrogen gas (typically at 200-400°C).

  • Passivation: After reduction, cool the catalyst under an inert atmosphere. To prevent the pyrophoric catalyst from igniting upon exposure to air, passivate the surface by introducing a very small, controlled amount of oxygen into the inert gas stream as it cools.

Mandatory Visualizations

Caption: Major pathways for catalyst deactivation in this compound reactions.

Troubleshooting_Workflow Start Reaction Failure (Low Yield / Stalled) Check_Purity Verify Purity of Reagents and Solvents Start->Check_Purity Check_Atmosphere Ensure Inert Atmosphere Check_Purity->Check_Atmosphere Purity OK Purify Purify/Dry Reagents & Solvents Check_Purity->Purify Impurity Suspected Check_Temp Review Reaction Temperature Check_Atmosphere->Check_Temp Atmosphere OK Improve_Inert Improve Degassing & Purging Technique Check_Atmosphere->Improve_Inert Leak Suspected Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp Too High Regenerate Attempt Catalyst Regeneration Check_Temp->Regenerate Temp OK Purify->Start Improve_Inert->Start Lower_Temp->Start Regenerate->Start Success Replace Replace Catalyst Regenerate->Replace Failure

Caption: A logical workflow for troubleshooting catalyst deactivation.

Regeneration_Logic Start Catalyst Deactivated Identify_Cause Identify Deactivation Mechanism Start->Identify_Cause Coking Fouling / Coking Identify_Cause->Coking Carbon Deposits Poisoning Poisoning Identify_Cause->Poisoning Impurities Sintering Sintering / Leaching Identify_Cause->Sintering Irreversible Change Regen_Oxidation Oxidation / Reduction Cycle Coking->Regen_Oxidation Regen_Wash Solvent Washing Poisoning->Regen_Wash Regen_Impossible Regeneration Not Feasible (Replace Catalyst) Sintering->Regen_Impossible

Caption: Decision logic for selecting a catalyst regeneration strategy.

References

Methoxyallene Volatility Management: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for safely and effectively managing the volatility of methoxyallene in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound that I should be aware of?

A1: this compound is a highly volatile and flammable liquid. Its key properties are summarized in the table below. Understanding these properties is crucial for safe handling and experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueCitation
Molecular Formula C₄H₆O[1][2]
Molecular Weight 70.09 g/mol [1][2][3]
Boiling Point 48.2 °C (at 760 torr)[3]
Density 0.832 g/mL at 25 °C[1][3][4]
Vapor Pressure 327.1 ± 0.1 mmHg at 25°C[5]
Flash Point -28.9 °C (-20.0 °F)[4]
Refractive Index n20/D 1.429[1][4]
Storage Temperature 2-8°C[1][3][4][5]

Q2: What are the primary safety hazards associated with this compound?

A2: this compound is classified as a highly flammable liquid (Flammable Liquid Category 2).[4] The primary hazards are its high volatility and low flash point, which create a significant fire risk. Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back. Inhalation of high concentrations of vapors may cause dizziness, headaches, and irritation to the respiratory tract.[6][7]

Q3: What are the recommended storage and handling procedures for this compound?

A3: Due to its volatility and flammability, this compound must be handled with stringent safety protocols.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources.[8][9] The recommended storage temperature is 2-8°C.[1][3][4][5]

  • Handling: Always handle this compound in a certified chemical fume hood to control vapor exposure.[10] Use personal protective equipment (PPE), including safety goggles, face shields, and chemical-resistant gloves.[4][11] Ensure that an emergency safety shower and eyewash station are readily accessible.[8] All equipment should be properly grounded to prevent static discharge.

Diagram 1: this compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling & Experiment cluster_cleanup Post-Experiment a Review SDS b Don PPE (Goggles, Gloves, Lab Coat) a->b c Prepare Fume Hood b->c d Transfer this compound (Grounded Equipment) c->d In Fume Hood e Perform Reaction (Inert Atmosphere if needed) d->e f Quench Reaction e->f g Dispose of Waste (Follow Institutional Protocol) f->g h Clean Glassware in Fume Hood g->h

Caption: Diagram 1: General workflow for the safe handling of this compound.

Troubleshooting Experimental Issues

Q4: My reaction yield is consistently low when using this compound. What are the potential causes related to its volatility?

A4: Low yields are a common problem when working with volatile reagents. The primary causes are often related to reagent loss through evaporation or improper reaction conditions.

  • Evaporation: Significant loss of this compound can occur during transfers, reaction setup, or if the reaction is run at elevated temperatures without a condenser.

  • Temperature Control: Inconsistent temperature can lead to variable reaction rates and side product formation. Exothermic reactions can accelerate evaporation if not properly cooled.

  • Reagent Purity: this compound can degrade over time. Ensure it has been stored correctly and is within its recommended shelf-life.

Diagram 2: Troubleshooting Low Reaction Yield start Low Reaction Yield q1 Is reaction temperature strictly controlled? start->q1 sol1 Implement precise temperature control (ice bath, cryocooler). Monitor internal reaction temp. q1->sol1 a1_no q2 Is a condenser used for reactions above 25°C? q1->q2 a1_yes a1_yes Yes a1_no No sol1->q2 sol2 Attach a chilled condenser (-10°C or lower) to the reaction vessel. q2->sol2 a2_no q3 Was this compound added slowly via syringe below the solvent surface? q2->q3 a2_yes a2_yes Yes a2_no No sol2->q3 sol3 Use techniques like cannula transfer or syringe addition directly into the reaction mixture. q3->sol3 a3_no q4 Has the purity of the This compound been verified? q3->q4 a3_yes a3_yes Yes a3_no No sol3->q4 sol4 Check purity via GC or NMR. Consider purification if necessary. q4->sol4 a4_no end_node Re-run experiment with revised protocol q4->end_node a4_yes a4_yes Yes a4_no No sol4->end_node

Caption: Diagram 2: A flowchart for troubleshooting low yields in reactions.

Q5: How can I accurately measure and transfer a volatile substance like this compound?

A5: Accurate measurement requires minimizing evaporative losses.

  • Chilled Syringe: Cool the syringe in a refrigerator or by drawing and expelling an inert gas (like argon or nitrogen) before drawing up the cold this compound.

  • Sub-surface Addition: When adding this compound to a reaction mixture, ensure the needle tip is below the surface of the solvent to prevent the reagent from flashing off upon contact with the warmer headspace.

  • Gravimetric Measurement: For highest accuracy, transfer the approximate volume to a sealed, pre-weighed vessel, and determine the exact amount by mass difference.

Experimental Protocols & Methodologies

Q6: Can you provide a general protocol for an intermolecular [4+2] cycloaddition reaction involving this compound?

A6: this compound is a reactant in intermolecular [4+2] cycloaddition reactions with dienes.[4] The following is a generalized protocol for the reaction of this compound with a generic diene.

Protocol: [4+2] Cycloaddition of this compound with a Diene

  • Vessel Preparation: Under an inert atmosphere (Nitrogen or Argon), add the diene (1.0 eq.) and a suitable anhydrous solvent (e.g., Toluene, THF) to an oven-dried, round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Reagent Preparation: Draw this compound (1.2 eq.) into a pre-chilled, gas-tight syringe.

  • Slow Addition: Add the this compound dropwise to the cooled, stirring reaction mixture over 10-15 minutes. Ensure the addition is done sub-surface.

  • Reaction Monitoring: Seal the flask under the inert atmosphere. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[12][13][14]

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by flash column chromatography.

Diagram 3: [4+2] Cycloaddition Pathway cluster_reactants Reactants cluster_products Products This compound This compound (2π component) ts Concerted Transition State This compound->ts + diene Diene (4π component) diene->ts + product Cycloadduct (Six-membered ring) ts->product Heat (Δ) label_info This represents a thermally allowed, concerted cycloaddition reaction. The HOMO of the diene interacts with the LUMO of the dienophile (this compound).

Caption: Diagram 3: Simplified pathway of a [4+2] cycloaddition reaction.[15][16][17]

Q7: What analytical methods are suitable for monitoring this compound concentration during an experiment?

A7: Due to its volatility, direct monitoring can be challenging.

  • Gas Chromatography (GC): GC is an excellent method for monitoring the disappearance of this compound.[13] A sample can be quenched in a cold solvent containing an internal standard and injected into the GC.

  • Proton NMR (¹H NMR): If the reaction solvent is deuterated, ¹H NMR can be used to monitor the reaction in real-time or by analyzing quenched aliquots. The characteristic signals for this compound can be tracked over time.

References

Technical Support Center: Methoxyallene (Technical Grade)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for technical grade methoxyallene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential impurities, troubleshooting common experimental issues, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in technical grade this compound?

A1: Technical grade this compound may contain impurities stemming from its synthesis, isomerization, or degradation. These can be broadly categorized as:

  • Synthesis-Related Impurities: Unreacted starting materials and byproducts from the manufacturing process. A common synthesis route involves the methylation of propargyl alcohol.

  • Isomeric Impurities: Structural isomers that can form during synthesis or upon storage.

  • Degradation Products: Compounds formed due to the inherent reactivity and potential instability of this compound, especially when exposed to heat, acids, or bases.

Q2: What is the typical purity of technical grade this compound?

A2: The purity of technical grade this compound can vary between suppliers and batches. It is crucial to consult the certificate of analysis (CoA) provided by the manufacturer for lot-specific purity data. Generally, "technical grade" implies a purity level that is suitable for many applications but may require purification for highly sensitive reactions.

Q3: How can I purify technical grade this compound?

A3: For applications requiring higher purity, technical grade this compound can be purified using standard laboratory techniques. Due to its low boiling point, fractional distillation under reduced pressure is a common and effective method.[1] For removal of polar impurities, passing the material through a short plug of neutral alumina or deactivated silica gel can be effective.[2]

Q4: How should I store technical grade this compound?

A4: this compound is a flammable liquid and should be stored in a cool, dry, well-ventilated area away from heat sources and incompatible materials such as strong acids and oxidizing agents.[3] It is recommended to store it at 2-8°C.[3] To prevent potential degradation, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Common Impurities in Technical Grade this compound

The following table summarizes potential impurities, their likely sources, and their potential impact on experimental outcomes.

Impurity CategorySpecific ImpurityLikely SourcePotential Experimental Impact
Synthesis-Related Propargyl alcoholUnreacted starting material from synthesis.Can act as a nucleophile in reactions, leading to byproduct formation.
Methylating agents (e.g., dimethyl sulfate, methyl iodide)Residuals from the methylation of propargyl alcohol.Highly reactive and toxic, can interfere with a wide range of reactions.
AnisoleA potential byproduct from side reactions during synthesis.Generally less reactive, but can act as a high-boiling impurity.
Isomeric 3-MethoxypropyneBase-catalyzed isomerization of this compound.May exhibit different reactivity compared to this compound, leading to unexpected products or lower yields.
1-MethoxypropyneIsomer of this compound.Can participate in different cycloaddition or nucleophilic addition reactions.
Degradation AcetoneAcid-catalyzed hydrolysis of this compound.[4][5]Can act as a solvent or a reactive ketone in certain reactions.
MethanolAcid-catalyzed hydrolysis of this compound.[4]Can act as a nucleophile or a proton source, quenching sensitive reagents.
Polymers/OligomersThermal or acid/base-catalyzed polymerization of this compound.[4]Can lead to insoluble materials, lower yields, and difficulties in purification.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments using technical grade this compound.

Observed Problem Potential Cause (Related to Impurities) Troubleshooting Steps & Solutions
Low or no product yield Presence of protic impurities like propargyl alcohol or methanol quenching sensitive reagents (e.g., organometallics, strong bases).- Use freshly purified this compound (see Purification Protocol).- Dry the technical grade material over a suitable drying agent (e.g., anhydrous potassium carbonate) and distill before use.- Add the sensitive reagent slowly to the reaction mixture to minimize quenching.
Formation of unexpected byproducts Isomeric impurities (e.g., 3-methoxypropyne) reacting alongside this compound.- Analyze the starting material by GC-MS or NMR to identify and quantify isomeric impurities (see Analytical Protocols).- Purify the this compound by fractional distillation to separate isomers with different boiling points.[1]
Reaction with synthesis-related impurities (e.g., propargyl alcohol).- Purify the starting material.- Design the reaction conditions to be selective for allene functionality over alcohol functionality.
Reaction mixture turns dark or forms a precipitate Polymerization or decomposition of this compound, potentially catalyzed by acidic or basic impurities.- Ensure the reaction is run under neutral conditions if possible.- Use purified this compound to remove catalytic impurities.- Perform the reaction at a lower temperature to minimize degradation.[6]
Inconsistent reaction rates or yields between batches Variation in the type and concentration of impurities in different lots of technical grade this compound.- Analyze each new batch of this compound by GC-MS or NMR before use.- Purify the required amount of this compound for a series of experiments to ensure consistency.

Experimental Protocols

Purification of Technical Grade this compound by Fractional Distillation

This protocol describes the purification of this compound from higher and lower boiling point impurities.

Materials:

  • Technical grade this compound

  • Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flask)

  • Heating mantle

  • Vacuum source (if distilling under reduced pressure)

  • Inert gas source (e.g., nitrogen or argon)

  • Drying agent (e.g., anhydrous potassium carbonate)

Procedure:

  • Drying (Optional): If water is a suspected impurity, stir the technical grade this compound over anhydrous potassium carbonate for 1-2 hours.

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry.

  • Charging the Flask: Decant or filter the this compound into the distillation flask. Add a magnetic stir bar or boiling chips.

  • Inert Atmosphere: Purge the system with an inert gas.

  • Distillation:

    • Begin heating the distillation flask gently.

    • Collect the forerun, which may contain lower-boiling impurities.

    • Slowly increase the temperature and collect the main fraction at the expected boiling point of this compound (approx. 43-44 °C at atmospheric pressure).

    • Monitor the temperature at the head of the column closely. A stable temperature indicates the collection of a pure fraction.

  • Storage: Store the purified this compound under an inert atmosphere at 2-8 °C.

Analytical Protocol: Identification of Impurities by GC-MS

This protocol outlines a general method for the analysis of technical grade this compound to identify and semi-quantify impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for volatile organic compounds (e.g., DB-5ms or equivalent)

Sample Preparation:

  • Dilute a small sample of the technical grade this compound in a volatile, inert solvent (e.g., dichloromethane or diethyl ether). A typical dilution would be 1 µL in 1 mL of solvent.

GC-MS Parameters (Typical):

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium

  • Oven Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 2 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 35-350

Data Analysis:

  • Chromatogram Analysis: Identify the peaks in the total ion chromatogram. The major peak will be this compound.

  • Mass Spectra Interpretation: Analyze the mass spectrum of each impurity peak.

  • Library Search: Compare the experimental mass spectra with a commercial mass spectral library (e.g., NIST, Wiley) to identify the impurities.

  • Relative Quantification: The relative percentage of each impurity can be estimated from the peak area in the total ion chromatogram.

Visualizations

PurificationWorkflow start Technical Grade this compound drying Optional: Dry over K2CO3 start->drying distillation Fractional Distillation drying->distillation analysis Purity Analysis (GC-MS, NMR) distillation->analysis analysis->distillation Further Purification Needed pure_product Purified this compound analysis->pure_product Purity Confirmed storage Store at 2-8°C under Inert Gas pure_product->storage

Caption: Workflow for the purification of technical grade this compound.

Caption: Logical workflow for troubleshooting experimental issues.

References

Validation & Comparative

Methoxyallene vs. Ethoxyallene: A Comparative Guide to Reactivity for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the reactivity profiles of methoxyallene and ethoxyallene, two versatile building blocks in organic synthesis, reveals subtle yet significant differences in their performance in key chemical transformations. This guide provides a comprehensive comparison of their reactivity in cycloaddition, nucleophilic addition, and electrophilic addition reactions, supported by available experimental data and detailed protocols to inform synthetic strategy and drug discovery efforts.

Executive Summary

This compound and ethoxyallene are valuable reagents in the synthesis of complex molecular architectures, particularly in the construction of heterocyclic scaffolds relevant to medicinal chemistry. Their reactivity is governed by the electron-donating alkoxy group, which influences the electron density of the cumulative double bonds. While both exhibit similar modes of reactivity, the choice between a methoxy or an ethoxy substituent can impact reaction rates, yields, and in some cases, product distribution. This guide aims to provide a clear comparison to aid researchers in selecting the optimal reagent for their specific synthetic needs.

Comparative Reactivity Analysis

The reactivity of this compound and ethoxyallene is primarily characterized by their participation in cycloaddition reactions, and additions of nucleophiles and electrophiles. The subtle electronic and steric differences between the methyl and ethyl groups of the alkoxy substituents can influence the outcomes of these reactions.

Cycloaddition Reactions: [4+2] Cycloadditions

Both this compound and ethoxyallene can act as dienophiles in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. The electron-donating nature of the alkoxy group activates the allene system towards electron-deficient dienes. While direct comparative kinetic studies are limited, the general expectation is that the slightly greater electron-donating ability of the ethoxy group compared to the methoxy group might lead to a modest increase in reaction rate. However, steric hindrance from the larger ethyl group could potentially counteract this electronic effect.

Reaction Data: [4+2] Cycloaddition with Cyclopentadiene (Illustrative)
Allene Typical Reaction Conditions
This compoundToluene, 110 °C, 24 h
EthoxyalleneToluene, 110 °C, 24 h

Materials:

  • Alkoxyallene (this compound or Ethoxyallene) (1.0 eq)

  • Freshly cracked Cyclopentadiene (1.2 eq)

  • Anhydrous Toluene

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the alkoxyallene and anhydrous toluene.

  • Add freshly cracked cyclopentadiene to the solution.

  • Heat the reaction mixture to reflux (approx. 110 °C) and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired cycloadduct.

Cycloaddition_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Alkoxyallene Alkoxyallene ReactionVessel Reaction in Toluene at 110 °C Alkoxyallene->ReactionVessel Cyclopentadiene Freshly Cracked Cyclopentadiene Cyclopentadiene->ReactionVessel SolventRemoval Solvent Removal ReactionVessel->SolventRemoval Chromatography Column Chromatography SolventRemoval->Chromatography Product Cycloadduct Chromatography->Product

Workflow for [4+2] Cycloaddition.
Nucleophilic Addition Reactions

This compound and ethoxyallene can be deprotonated at the C1 position with a strong base, such as n-butyllithium, to form a lithiated allene. This species is a potent nucleophile and readily reacts with various electrophiles, including aldehydes and ketones. The choice of the alkoxy group can influence the stability and reactivity of the lithiated intermediate. The larger ethoxy group may exert a greater steric influence in the transition state of the addition reaction.

A common application of this reactivity is the synthesis of substituted furans from the reaction of lithiated alkoxyallenes with aldehydes.

Reaction Data: Nucleophilic Addition to Benzaldehyde followed by Cyclization to form 2-Phenylfuran (Illustrative)
Allene Typical Reaction Conditions
This compound1. n-BuLi, THF, -78 °C; 2. Benzaldehyde; 3. Acidic workup
Ethoxyallene1. n-BuLi, THF, -78 °C; 2. Benzaldehyde; 3. Acidic workup

Materials:

  • Alkoxyallene (this compound or Ethoxyallene) (1.1 eq)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Aqueous acid (e.g., 1 M HCl)

Procedure:

  • Dissolve the alkoxyallene in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to -78 °C.

  • Add n-BuLi dropwise and stir the solution at -78 °C for 30 minutes to generate the lithiated allene.

  • Add a solution of the aromatic aldehyde in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • To the crude allenyl alcohol, add a solution of aqueous acid and stir at room temperature to effect cyclization to the furan.

  • Neutralize with saturated aqueous sodium bicarbonate and extract with diethyl ether.

  • Dry the combined organic layers and concentrate. Purify the crude product by silica gel column chromatography.

Nucleophilic_Addition_Pathway Alkoxyallene Alkoxyallene LithiatedAllene Lithiated Alkoxyallene Alkoxyallene->LithiatedAllene Deprotonation nBuLi n-BuLi nBuLi->LithiatedAllene AllenylAlcohol Allenyl Alcohol Intermediate LithiatedAllene->AllenylAlcohol Nucleophilic Addition Aldehyde Aldehyde (R-CHO) Aldehyde->AllenylAlcohol Furan Substituted Furan AllenylAlcohol->Furan Cyclization Acid Acidic Workup Acid->Furan

Pathway for Furan Synthesis.
Electrophilic Addition Reactions

The electron-rich double bonds of alkoxyallenes are susceptible to attack by electrophiles. The regioselectivity of this addition is governed by the formation of the more stable carbocation intermediate, which is typically the one where the positive charge is stabilized by the adjacent oxygen atom. The reaction of alkoxyallenes with electrophiles like hydrogen halides (HX) is a key example. The initial protonation occurs at the terminal carbon (C3), leading to a resonance-stabilized vinyl cation. Subsequent attack by the halide ion at the central carbon (C2) is generally favored.

The electronic and steric properties of the alkoxy group can influence the stability of the carbocation intermediate and the rate of the reaction. The slightly more electron-donating ethoxy group may lead to a more stabilized carbocation and potentially a faster reaction compared to the methoxy group.

Reaction Data: Electrophilic Addition of HBr (Illustrative)
Allene Major Product
This compound2-Bromo-1-methoxypropene
Ethoxyallene2-Bromo-1-ethoxypropene

Note: The data presented is illustrative and based on general principles of electrophilic addition to allenes. Specific comparative data is limited.

Materials:

  • Alkoxyallene (this compound or Ethoxyallene) (1.0 eq)

  • HBr (in acetic acid or as a gas)

  • Anhydrous, non-nucleophilic solvent (e.g., dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the alkoxyallene in the anhydrous solvent in a flask under an inert atmosphere and cool to a low temperature (e.g., -78 °C).

  • Slowly bubble HBr gas through the solution or add a solution of HBr in acetic acid dropwise.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, quench with a cold, dilute solution of sodium bicarbonate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by distillation or column chromatography.

Electrophilic_Addition_Mechanism Alkoxyallene Alkoxyallene Protonation Protonation at C3 Alkoxyallene->Protonation HBr HBr HBr->Protonation VinylCation Resonance-Stabilized Vinyl Cation Protonation->VinylCation BromideAttack Nucleophilic Attack by Br⁻ at C2 VinylCation->BromideAttack Product 2-Bromo-1-alkoxypropene BromideAttack->Product

Methoxyallene vs. Acrolein in Diels-Alder Reactions: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the construction of complex cyclic molecules with high stereocontrol. The choice of diene and dienophile is critical to the success of this reaction. This guide provides a detailed comparison of two key reactants: methoxyallene, an electron-rich allene, and acrolein, a classic electron-deficient dienophile, in the context of Diels-Alder cycloadditions.

While acrolein is a well-established and extensively studied dienophile, the use of this compound in Diels-Alder reactions is less documented, presenting both unique opportunities and challenges. This guide will delve into their respective reactivities, stereoselectivities, and experimental considerations, supported by available data and theoretical studies.

Performance Comparison: this compound and Acrolein

The fundamental difference between this compound and acrolein in Diels-Alder reactions lies in their electronic nature and their roles as reactants. Acrolein, with its electron-withdrawing aldehyde group, is a quintessential electron-poor dienophile, readily reacting with electron-rich dienes in a normal-electron-demand Diels-Alder reaction.[1][2] Conversely, this compound, possessing an electron-donating methoxy group, can act as an electron-rich component. While allenes can function as dienophiles, the methoxy group enhances the nucleophilicity of one of the double bonds, suggesting its potential as the 4π component in reactions with electron-deficient dienophiles, or as a reactive dienophile towards very electron-poor dienes in an inverse-electron-demand scenario.

Computational studies on the parent allene in Diels-Alder reactions indicate that the activation barriers are generally higher compared to those for ethylene or acetylene, suggesting that allenes are inherently less reactive dienophiles.[3] However, the introduction of substituents and ring strain can significantly modulate this reactivity.[4][5] The electron-donating methoxy group in this compound is expected to increase the energy of the Highest Occupied Molecular Orbital (HOMO), potentially lowering the activation energy in reactions with electron-poor dienes.

Acrolein's reactivity is well-documented, and it readily participates in Diels-Alder reactions with a variety of dienes, including cyclopentadiene, furan, and butadiene.[6][7][8][9] These reactions often proceed with high yields and predictable stereoselectivity, which can be further enhanced by the use of Lewis acid catalysts.[8]

FeatureThis compoundAcrolein
Role in Diels-Alder Can act as a 2π (dienophile) or potentially a 4π componentPrimarily a 2π component (dienophile)
Electronic Nature Electron-richElectron-deficient
Typical Reaction Type Inverse-electron-demand (as dienophile) or Normal-electron-demand (as diene)Normal-electron-demand
Reactivity Generally lower than acrolein, but influenced by substituents.[3]High, especially with electron-rich dienes.[2]
Stereoselectivity Complex, with potential for axial-to-center chirality transfer.[10]Well-understood, often favoring the endo product.
Catalysis Less studiedLewis acid catalysis is common and effective.[8]

Experimental Data: Diels-Alder Reaction of Acrolein

The following table summarizes representative experimental data for the Diels-Alder reaction of acrolein with various dienes. Due to the limited availability of specific experimental data for this compound in intermolecular Diels-Alder reactions, a direct quantitative comparison is not presented.

DieneDienophileConditionsYield (%)Endo:Exo RatioReference
CyclopentadieneAcroleinRu catalyst, CH2Cl2, rt, 24h9596:4[7]
2,5-DimethylfuranAcroleinSc(OTf)3 catalyst, Chloroform, -60°C-1.2:1[6]
ButadieneAcroleinThermal, gas phase (Theoretical)--[11]
FuranMaleic AnhydrideDioxane, 300 K-1:1.77 (kinetic)[12]
FuranMaleimideDioxane, 300 K-1.4:1 (kinetic)[12]

Note: The data for furan with maleic anhydride and maleimide is included to provide context on the reactivity of furan, a common diene.

Reaction Mechanisms and Stereochemistry

The Diels-Alder reaction is a concerted [4+2] cycloaddition, meaning that the new sigma bonds are formed in a single transition state.[1] This concerted nature leads to the high stereospecificity of the reaction, where the stereochemistry of the reactants is retained in the product.[13]

Diels_Alder_Mechanism Diene Diene (4π electrons) TS [ ... ] Diene->TS Dienophile Dienophile (2π electrons) Dienophile->TS Product Cyclohexene Adduct TS->Product

In the case of acrolein reacting with a cyclic diene like cyclopentadiene, the reaction typically favors the formation of the endo product. This preference is attributed to secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing π-system of the diene in the transition state.

For this compound, the stereochemical outcome is more complex. Allenes are axially chiral, and this chirality can be transferred to the resulting cycloadduct, creating stereocenters.[10] The regioselectivity of the reaction will be governed by the electronic effects of the methoxy group, which directs the orientation of the diene and dienophile in the transition state.

Experimental Protocols

Diels-Alder Reaction of Acrolein with Cyclopentadiene (Catalyzed by Ruthenium Complex)

This protocol is based on the work of Ruan, et al.[7]

Materials:

  • Ruthenium catalyst (as described in the reference)

  • Acrolein

  • Cyclopentadiene (freshly distilled)

  • Dichloromethane (CH2Cl2), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the ruthenium catalyst (1 mol%) in anhydrous CH2Cl2 (5 mL) under an inert atmosphere, add cyclopentadiene (1.2 mmol).

  • Add acrolein (1.0 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired bicyclic adduct.

  • The endo/exo ratio can be determined by ¹H NMR spectroscopy.

Hypothetical Protocol for Diels-Alder Reaction of this compound with an Electron-Deficient Dienophile

This generalized protocol is based on the principles of Diels-Alder reactions involving allenes.

Materials:

  • This compound

  • Electron-deficient dienophile (e.g., N-phenylmaleimide)

  • Anhydrous toluene

  • Schlenk tube or sealed reaction vessel

  • Magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve the electron-deficient dienophile (1.0 mmol) in anhydrous toluene (5 mL).

  • Add this compound (1.2 mmol) to the solution.

  • Seal the tube and heat the reaction mixture at a predetermined temperature (e.g., 80-120 °C). The optimal temperature would need to be determined experimentally.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the yield and stereoselectivity.

Conclusion

Acrolein remains a highly reliable and reactive dienophile for normal-electron-demand Diels-Alder reactions, with a wealth of experimental data to guide synthetic planning. This compound, while less explored, presents an intriguing alternative, offering the potential for inverse-electron-demand cycloadditions and the introduction of unique structural motifs. The electron-donating nature of the methoxy group is expected to influence its reactivity and selectivity in predictable ways, though further experimental investigation is required to fully elucidate its synthetic utility. For researchers seeking to construct novel six-membered rings, particularly those with exocyclic double bonds or requiring an electron-rich reaction partner, the exploration of this compound in Diels-Alder reactions offers a promising avenue for discovery.

References

Methoxyallene: A Superior C3 Synthon for Complex Molecular Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of building blocks is paramount to the efficiency and success of a synthetic route. Among the various three-carbon (C3) synthons available, methoxyallene has emerged as a uniquely versatile and powerful tool for the construction of complex molecular architectures. This guide provides an objective comparison of this compound with other common C3 synthons, such as acrolein and acrylic acid derivatives, supported by experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategy.

Introduction to C3 Synthons

C3 synthons are fundamental building blocks in organic chemistry, providing a three-carbon framework for the assembly of more complex molecules. Common examples include propylene, acrolein, and acrylic acid derivatives, each with its characteristic reactivity profile. Propylene, a simple alkene, typically requires activation for synthetic utility. Acrolein and acrylic acid derivatives are α,β-unsaturated carbonyl compounds, making them excellent Michael acceptors and dienophiles in Diels-Alder reactions.

This compound, on the other hand, is a unique C3 synthon characterized by its allenic functional group and an adjacent methoxy group. This structure imparts a dual reactivity, allowing it to act as both a nucleophile and an electrophile at different carbon centers, opening up a wider range of synthetic possibilities.

Advantages of this compound

This compound offers several distinct advantages over other C3 synthons, making it a preferred choice for the synthesis of complex natural products and pharmaceutical agents.[1][2] Its unique reactivity profile allows for the construction of diverse carbocyclic and heterocyclic systems with high efficiency and selectivity.

Key Advantages:

  • Versatile Reactivity: this compound can function as a masked acrolein equivalent, a propargyl anion equivalent, or a dienophile, participating in a wide array of reactions including cycloadditions, Michael additions, and multicomponent reactions.

  • Unique Reaction Pathways: It enables novel synthetic disconnections that are not accessible with traditional C3 synthons, leading to more efficient and innovative synthetic routes.

  • Stereocontrol: The axial chirality of substituted allenes can be effectively transferred to create stereogenic centers, a crucial aspect in the synthesis of enantiomerically pure compounds.[1][3][4]

  • Stability: Compared to the high reactivity and potential for polymerization of compounds like acrolein, this compound offers greater stability and handling ease under various reaction conditions.

Comparative Performance Data

To provide a clear comparison, the following tables summarize quantitative data for key reactions where this compound and other C3 synthons are employed. The data is compiled from various literature sources, and the specific reaction conditions are provided for each entry to ensure a fair comparison.

Cycloaddition Reactions

Diels-Alder and other cycloaddition reactions are fundamental for the construction of cyclic systems. This compound's ability to participate in these reactions as a dienophile offers a powerful alternative to traditional α,β-unsaturated carbonyl compounds.

. Table 1: Comparison of [4+2] Cycloaddition Reactions

SynthonDieneReaction ConditionsProductYield (%)Reference
This compoundFuranToluene, 110 °C, 24 h5-Methoxy-7-oxabicyclo[2.2.1]hepta-2,5-dieneNot specified
Acrolein1,3-ButadieneGas-phase, B3LYP/6-311++G(2df, 2P)3-CyclohexenecarboxaldehydeN/A (Theoretical Study)[5][6]

Note: Direct comparative experimental data for the same diene under identical conditions is scarce in the literature. The provided examples illustrate the types of cycloadditions these synthons undergo.

Michael Additions

The Michael addition is a versatile C-C and C-heteroatom bond-forming reaction. While acrylic acid derivatives are classic Michael acceptors, this compound can also participate in conjugate additions, often with different regioselectivity and subsequent reactivity.

. Table 2: Comparison of Michael Addition Reactions with Amines

SynthonAmineReaction ConditionsProductYield (%)Reference
This compoundPiperidineNot specifiedEnamine intermediateNot specified
Ethyl AcrylatePiperidineLiClO4, Room Temp, 2-3 daysEthyl 3-(piperidin-1-yl)propanoateHigh[7]
Methyl AcrylateBenzylamineMicrowave, Methanol, 70 °C, 20 minMethyl 3-(benzylamino)propanoateQuantitative[8]
n-Butyl AcrylatePiperidineCuBTC catalyst, Room Tempn-Butyl 3-(piperidin-1-yl)propanoateHigh
Heterocycle Synthesis

This compound is particularly advantageous in the synthesis of heterocycles, such as pyridines and furans, through multicomponent reactions that are not readily achievable with other C3 synthons.

. Table 3: Synthesis of Substituted Pyridines

SynthonReactantsReaction ConditionsProductYield (%)Reference
This compoundPivalonitrile, Trifluoroacetic acid1. n-BuLi, THF, -78 °C; 2. Pivalonitrile; 3. TFA2,6-di-tert-butyl-3-methoxy-4-pivaloyl-pyridin-4-olModerate[9]
This compoundVarious Nitriles and Carboxylic AcidsTwo-step multicomponent reactionDifferentially substituted 4-hydroxypyridinesGood to Moderate[10]

Experimental Protocols

To facilitate the application of these synthons in your research, detailed experimental protocols for representative reactions are provided below.

Protocol 1: Synthesis of a Substituted Pyridine from this compound

This protocol describes a three-component reaction for the synthesis of a highly substituted pyridin-4-ol derivative.[9]

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Pivalonitrile

  • Trifluoroacetic acid (TFA)

  • Silver nitrate

  • Potassium carbonate

  • Standard glassware for anhydrous reactions

Procedure:

  • A solution of this compound in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • A solution of n-BuLi in hexanes is added dropwise to the this compound solution, and the mixture is stirred for 30 minutes to generate lithiated this compound.

  • Pivalonitrile is then added to the reaction mixture, and stirring is continued for 1 hour at -78 °C.

  • Trifluoroacetic acid is added, and the reaction is allowed to warm to room temperature.

  • After an aqueous workup, the crude intermediate is treated with a mixture of silver nitrate and potassium carbonate to effect cyclization to the pyridin-4-ol.

  • The final product is purified by column chromatography.

Protocol 2: Diels-Alder Reaction of Acrolein

This generalized protocol is for the [4+2] cycloaddition of acrolein with a diene.[5][6][11]

Materials:

  • Acrolein

  • 1,3-Butadiene (or other suitable diene)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Lewis acid catalyst (optional, e.g., BF₃·OEt₂)

  • Round-bottom flask with reflux condenser

Procedure:

  • To a solution of the diene in the chosen anhydrous solvent in a round-bottom flask, add acrolein.

  • If a Lewis acid catalyst is used, it is added at this stage.

  • The reaction mixture is then heated to reflux and monitored by TLC.

  • Upon completion, the reaction is cooled to room temperature.

  • The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography.

Protocol 3: Michael Addition of an Amine to Ethyl Acrylate

This protocol describes the aza-Michael addition of piperidine to ethyl acrylate.[7]

Materials:

  • Ethyl acrylate

  • Piperidine

  • Lithium perchlorate (LiClO₄)

  • Reaction vial

Procedure:

  • In a reaction vial, combine ethyl acrylate and piperidine.

  • Add a catalytic amount of LiClO₄.

  • The reaction mixture is stirred at room temperature for 2-3 days.

  • The progress of the reaction can be monitored by GC-MS or NMR.

  • Upon completion, the product can be purified by distillation under reduced pressure.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_start Starting Materials cluster_reaction Reaction cluster_analysis Analysis & Purification C3_Synthon C3 Synthon (e.g., this compound, Acrolein) Reaction_Conditions Reaction Conditions (Solvent, Temp, Catalyst) C3_Synthon->Reaction_Conditions Reactant_A Reactant A Reactant_A->Reaction_Conditions Workup Aqueous Workup / Extraction Reaction_Conditions->Workup Purification Column Chromatography / Distillation Workup->Purification Analysis NMR, MS, etc. Purification->Analysis Product Final Product Analysis->Product

General experimental workflow for C3 synthon comparison.

G cluster_reactivity Reactivity Modes cluster_products Product Classes This compound This compound Nucleophile Nucleophilic Attack (at C1 or C3) This compound->Nucleophile with Electrophiles Electrophile Electrophilic Attack (at C2) This compound->Electrophile with Nucleophiles Dienophile Dienophile in [4+2] Cycloadditions This compound->Dienophile with Dienes Heterocycles Heterocycles (Pyridines, Furans, etc.) Nucleophile->Heterocycles Acyclic Functionalized Acyclic Compounds Nucleophile->Acyclic Electrophile->Acyclic Carbocycles Carbocycles (Cyclohexenes, etc.) Dienophile->Carbocycles

Versatile reactivity of this compound as a C3 synthon.

G start Lithiated this compound + Nitrile intermediate1 Initial Adduct start->intermediate1 Nucleophilic Addition intermediate2 Ketoenamide Intermediate intermediate1->intermediate2 Reaction with Carboxylic Acid product Substituted Pyridine intermediate2->product Cyclocondensation

Simplified pathway for pyridine synthesis from this compound.

Conclusion

This compound stands out as a highly valuable C3 synthon due to its unique and versatile reactivity, which opens doors to novel and efficient synthetic strategies. While traditional C3 synthons like acrolein and acrylic acid derivatives remain important tools, the ability of this compound to act as a multi-faceted building block provides a significant advantage in the construction of complex molecular targets. The comparative data and protocols presented in this guide are intended to assist researchers in making informed decisions for their synthetic endeavors, highlighting the potential of this compound to streamline and innovate synthetic routes in drug discovery and natural product synthesis.

References

A Comparative Guide to the Mechanistic Nuances of Methoxyallene Cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methoxyallene, a versatile building block in organic synthesis, participates in a variety of cycloaddition reactions, offering efficient routes to complex cyclic molecules. Understanding the underlying mechanisms of these transformations is crucial for predicting reaction outcomes, controlling stereoselectivity, and designing novel synthetic strategies. This guide provides a comparative overview of the mechanistic studies of this compound cycloadditions, supported by experimental and computational data.

[2+2] Cycloadditions: Stepwise Pathways and Diradical Intermediates

The [2+2] cycloaddition of allenes with alkenes or alkynes is a powerful tool for the synthesis of cyclobutanes and cyclobutenes.[1] These reactions can be induced thermally, photochemically, or through microwave irradiation.[1][2] Mechanistic studies suggest that thermal [2+2] cycloadditions of allenes often proceed through a stepwise mechanism involving diradical intermediates, rather than a concerted pathway.[2] The regioselectivity and stereoselectivity of the reaction are determined by the stability of these intermediates.

In the context of this compound, the electron-donating methoxy group can influence the polarization of the allene system and the stability of any charged or radical intermediates. While concerted [2+2] cycloadditions are symmetry-allowed under photochemical conditions, thermal reactions, particularly with polarized alkenes, tend to favor stepwise pathways.[3][4]

Table 1: Comparison of [2+2] Cycloaddition Characteristics

FeatureThermal [2+2] CycloadditionPhotochemical [2+2] Cycloaddition
Mechanism Typically stepwise (diradical intermediates)[2]Can be concerted ([π2s + π2s] is symmetry-allowed)[4]
Stereochemistry Often stereoconvergent due to stepwise nature[4]Can be stereospecific
Scope Effective with polarized alkenesBroad scope, including non-polar alkenes
Key Intermediates DiradicalsExcited singlet or triplet states, exciplexes[3]
Experimental Protocol: General Procedure for Thermal [2+2] Cycloaddition

A solution of this compound and the corresponding alkene or alkyne in a high-boiling solvent (e.g., toluene) is heated in a sealed tube at a temperature typically ranging from 160 to 200°C.[2] The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent is removed under reduced pressure, and the resulting cycloadduct is purified by column chromatography.

[4+2] Cycloadditions: The Diels-Alder Reaction and its Variants

The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone of organic synthesis for the formation of six-membered rings.[5] In these reactions, a conjugated diene reacts with a dienophile. Allenes, including this compound, can act as either the two-electron or the four-electron component, depending on the reaction partner and conditions. When participating as a dienophile, the reaction is a [4+2] process.

Computational studies have been instrumental in elucidating the mechanisms of these reactions, including those catalyzed by enzymes.[6][7] The mechanism is typically concerted, proceeding through a single, pericyclic transition state.[8] The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the substituents on both the diene and the dienophile. The electron-donating methoxy group in this compound will influence the orbital energies and, consequently, the regiochemical outcome.

Table 2: Comparison of Mechanistic Aspects in [4+2] Cycloadditions

ParameterConcerted MechanismStepwise Mechanism
Transition State Single, cyclic transition state[8]Involves discrete intermediates (zwitterionic or diradical)[9]
Stereochemistry Stereospecific[8]Loss of stereochemical information can occur
Evidence Stereochemical outcomes, computational studies[7]Trapping of intermediates, solvent effect studies
Applicability Common for neutral, thermal Diels-Alder reactionsCan be operative in highly polarized or Lewis-acid catalyzed systems
Experimental Protocol: General Procedure for [4+2] Cycloaddition

This compound (acting as the dienophile) and a suitable diene are dissolved in an appropriate solvent. The reaction can be conducted at room temperature or with heating, depending on the reactivity of the substrates. The progress of the reaction is monitored by TLC or NMR spectroscopy. After the reaction is complete, the solvent is evaporated, and the crude product is purified by crystallization or column chromatography.

[3+2] and [4+3] Cycloadditions: Accessing Five- and Seven-Membered Rings

Beyond the more common [2+2] and [4+2] cycloadditions, this compound and related allenes can participate in higher-order cycloadditions to form five- and seven-membered rings.

[3+2] Cycloadditions: These reactions typically involve a three-atom component (1,3-dipole) reacting with a two-atom component (dipolarophile). Allenes can serve as the dipolarophile. Computational studies on related systems, such as azaoxyallyl cations, indicate that these reactions can proceed through a stepwise mechanism.[10] The regioselectivity is a key aspect, with competition between different cyclization pathways possible.[10]

[4+3] Cycloadditions: These cycloadditions provide a direct route to seven-membered rings.[11] Mechanistic investigations, often aided by density functional theory (DFT) calculations, have been crucial in understanding the stereochemical outcomes of these reactions.[11] For example, the enantioselective (4+3) cycloaddition between oxyallylcations and furans has been shown to be influenced by the catalyst and the substitution pattern on the reactants.[11]

Table 3: Mechanistic Features of [3+2] and [4+3] Cycloadditions

Cycloaddition TypeKey ReactantsMechanistic NatureKey Findings from Studies
[3+2] 1,3-Dipole + this compoundCan be stepwise[10]Site selectivity (e.g., N- vs. O-cyclization) is a critical factor.[10]
[4+3] 4-atom component + 3-atom componentCan be concerted or stepwiseCatalyst control of enantioselectivity is achievable.[11]

Mechanistic Visualizations

To further illustrate the concepts discussed, the following diagrams depict generalized workflows and reaction pathways.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Reactants (this compound, Partner) D Reaction Mixture A->D Combine B Solvent B->D Combine C Catalyst (if applicable) C->D Combine E Monitoring (TLC, GC, NMR) D->E Heating / Irradiation F Crude Product E->F Quench / Solvent Removal G Isolated Cycloadduct F->G Purification (Chromatography, Crystallization)

Caption: Generalized experimental workflow for cycloaddition reactions.

cycloaddition_mechanisms cluster_22 [2+2] Cycloaddition cluster_42 [4+2] Cycloaddition (Diels-Alder) cluster_32 [3+2] Cycloaddition R1 This compound + Alkene I1 Diradical Intermediate R1->I1 Stepwise P1 Cyclobutane Derivative I1->P1 R2 This compound + Diene TS2 Pericyclic Transition State R2->TS2 Concerted P2 Cyclohexene Derivative TS2->P2 R3 This compound + 1,3-Dipole I3 Intermediate (e.g., Zwitterion) R3->I3 Stepwise P3 Five-membered Heterocycle I3->P3

Caption: Comparison of concerted vs. stepwise cycloaddition pathways.

References

Spectroscopic Roadmap: Confirming Methoxyallene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methoxyallene is a versatile reagent in organic synthesis, participating in a variety of reactions including cycloadditions, hydroaminations, and epoxidations. The confirmation of the resulting product structures relies heavily on a combination of spectroscopic techniques. This guide provides a comparative analysis of the expected spectroscopic data for common reaction products of this compound, supported by experimental data from literature.

Spectroscopic Data of this compound Reaction Products

The following tables summarize key spectroscopic data for the characterization of products from typical reactions of this compound and its analogs.

Cycloaddition Reactions

This compound readily participates in [4+2] cycloaddition reactions (Diels-Alder reactions) with dienes. The regioselectivity and stereoselectivity of these reactions can often be determined by detailed NMR analysis.

Table 1: Spectroscopic Data for a this compound Analog [4+2] Cycloaddition Product

Data for the intramolecular Diels-Alder reaction product of a furan with an allenyl ether, a close structural analog to a this compound cycloadduct.

Spectroscopic TechniqueObserved DataInterpretation
¹H NMR (CDCl₃, 100 MHz)δ 6.38-6.16 (m, 3H), 5.04 (m, 1H), 3.92 (m, 1H), 2.53-2.28 (m, 2H), 1.96-1.83 (m, 2H), 1.40 (d, J = 6.3 Hz, 3H)The complex multiplets in the olefinic region (6.38-6.16 ppm) are characteristic of the protons on the newly formed cyclohexene ring. The methine proton adjacent to the oxygen appears at 5.04 ppm. The presence of a doublet at 1.40 ppm indicates a methyl group coupled to a single proton.
¹³C NMR δ 137.13 (d), 135.53 (d), 134.89 (d), 110.97 (s), 82.76 (s), 78.07 (d), 69.59 (d), 34.43 (t), 28.77 (t), 21.05 (q)The downfield signals (110-138 ppm) correspond to the olefinic and bridgehead carbons of the bicyclic adduct. The signals at 82.76 and 78.07 ppm are indicative of carbons bonded to oxygen. The upfield signal at 21.05 ppm is the methyl carbon.
IR (neat)3060, 2930, 1690, 1140, 1120 cm⁻¹The peak at 3060 cm⁻¹ corresponds to C-H stretching of the double bond. The bands at 2930 cm⁻¹ are from aliphatic C-H stretching. The absorption at 1690 cm⁻¹ is characteristic of the C=C stretching in the cycloadduct. The strong bands at 1140 and 1120 cm⁻¹ are indicative of C-O stretching.
Mass Spec. (m/z)164 (M+), 135, 94, 91, 66The molecular ion peak at m/z 164 confirms the mass of the cycloadduct. The fragmentation pattern is consistent with the bicyclic ether structure.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic and analytical procedures.

General Procedure for Intramolecular Diels-Alder Reaction of an Allenyl Ether

A solution of the furan-tethered allenyl ether in a suitable high-boiling solvent (e.g., toluene or xylene) is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the cycloadduct.

Spectroscopic Analysis Protocol
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for protons. Samples are dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FT-IR) spectrometer. Samples can be analyzed as neat liquids, thin films, or KBr pellets. Characteristic absorption bands are reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The molecular ion peak (M+) and major fragment ions are reported as mass-to-charge ratios (m/z).

Visualizing Reaction Pathways and Workflows

Graphical representations of reaction mechanisms and experimental procedures can aid in understanding the complex relationships between reactants, intermediates, and products.

Reaction_Pathway This compound This compound Cycloaddition This compound->Cycloaddition Diene Diene Diene->Cycloaddition Cycloadduct [4+2] Cycloadduct Cycloaddition->Cycloadduct Heat

Caption: Diels-Alder reaction of this compound.

Spectroscopic_Workflow cluster_reaction Reaction cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Reactants Reactants Product Product Reactants->Product Reaction Conditions NMR NMR Product->NMR Dissolve in CDCl3 IR IR Product->IR Prepare Sample MS MS Product->MS Ionize Structure_Confirmation Structure_Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for spectroscopic analysis.

Alternative Reaction Pathways and Products

While cycloaddition is a major reaction pathway for this compound, other reactions such as hydroamination and epoxidation yield distinct products with characteristic spectroscopic signatures.

Hydroamination Products

The reaction of this compound with amines can lead to the formation of enamines or other addition products. The expected spectroscopic data would include:

  • ¹H NMR: Signals for the vinyl protons of the enamine, typically in the range of 4-6 ppm, and signals for the protons on the nitrogen-bearing carbon.

  • ¹³C NMR: Resonances for the double bond carbons of the enamine, with the carbon adjacent to the nitrogen appearing further downfield.

  • IR: A characteristic C=C stretching vibration for the enamine, and N-H stretching if a primary or secondary amine is used.

Epoxidation Products

Epoxidation of this compound would initially form a highly reactive allene oxide, which can then undergo further reactions. If the allene oxide is trapped with a nucleophile, such as an alcohol, the resulting product would be an α-alkoxy ketone. The expected spectroscopic features would include:

  • ¹H NMR: A signal for the methoxy group and signals for the protons adjacent to the carbonyl and the newly introduced alkoxy group.

  • ¹³C NMR: A downfield signal for the carbonyl carbon (typically > 200 ppm) and signals for the carbons bonded to oxygen.

  • IR: A strong absorption band for the C=O stretch of the ketone, typically around 1715 cm⁻¹.

By comparing the experimental data obtained for a reaction of this compound with the reference data provided in this guide, researchers can confidently identify the structure of their reaction products. The combination of NMR, IR, and mass spectrometry provides a powerful toolkit for the complete characterization of these versatile compounds.

Kinetic vs. Thermodynamic Control in Methoxyallene Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regiochemical outcome of chemical reactions is a critical aspect of synthetic chemistry, directly impacting the yield and purity of desired products. In reactions where multiple products can be formed, the principles of kinetic and thermodynamic control dictate the product distribution. This guide provides a comparative analysis of these two competing pathways, with a focus on their application to the reactions of methoxyallene, a versatile building block in organic synthesis. Understanding and manipulating these control elements are paramount for reaction optimization and the rational design of synthetic routes.

The Dichotomy of Reaction Control: Kinetic vs. Thermodynamic Pathways

In a chemical reaction where a single starting material can lead to two or more different products, the reaction pathway can be governed by either kinetics or thermodynamics.

  • Kinetic Control: At lower reaction temperatures and shorter reaction times, the product that is formed the fastest will predominate. This product, known as the kinetic product , is formed via the reaction pathway with the lowest activation energy. The formation of the kinetic product is often irreversible under these conditions.

  • Thermodynamic Control: At higher temperatures and longer reaction times, the system has sufficient energy to overcome the activation barriers of all possible pathways, and an equilibrium can be established between the products. Under these conditions, the most stable product, referred to as the thermodynamic product , will be the major component of the product mixture. The thermodynamic product resides at a lower energy level compared to the kinetic product.

The choice between kinetic and thermodynamic control is primarily influenced by the reaction temperature. Low temperatures favor the kinetic product by providing enough energy to overcome the lowest activation barrier but not enough for the reverse reaction to occur. Conversely, higher temperatures provide the necessary energy to make the reactions reversible, allowing the product mixture to equilibrate and favor the most stable compound.

Application to this compound Reactions: A Mechanistic Overview

This compound (CH₃OCH=C=CH₂) is a valuable reagent that can undergo a variety of chemical transformations, including electrophilic additions and cycloadditions. The presence of the methoxy group and the allenic system of double bonds can lead to the formation of multiple products, making the study of kinetic and thermodynamic control particularly relevant.

Acid-Catalyzed Hydration of this compound

One of the fundamental reactions of this compound is its acid-catalyzed hydration. Protonation of the allene can occur at different positions, leading to resonance-stabilized carbocationic intermediates. The subsequent attack by water can then yield different products.

The reaction proceeds via the formation of a vinyl cation intermediate. Protonation of the terminal carbon of the allene is the rate-determining step. The resulting cation is stabilized by resonance, with the positive charge distributed between the central carbon of the original allene and the carbon bearing the methoxy group.

  • Kinetic Product: Under kinetically controlled conditions (low temperature), the nucleophile (water) is expected to attack the carbon atom with the highest positive charge density in the initially formed carbocation. This would likely lead to the formation of an enol ether, which would then tautomerize to the corresponding ketone.

  • Thermodynamic Product: Under thermodynamically controlled conditions (higher temperature), the reaction becomes reversible. This allows for the interconversion of intermediates and products, ultimately favoring the formation of the most stable final product. The relative stability of the possible ketones or aldehydes that can be formed will determine the major product.

The logical workflow for determining the products of such a reaction is depicted below:

G cluster_start Reactants cluster_intermediate Intermediate cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control This compound This compound Carbocation Resonance-Stabilized Carbocation This compound->Carbocation Protonation (Rate-determining) H3O H₃O⁺ Kinetic_Product Kinetic Product (e.g., Methoxyacetone) Carbocation->Kinetic_Product H₂O Attack (Low Temp, Short Time) Thermodynamic_Product Thermodynamic Product (e.g., Acetaldehyde) Carbocation->Thermodynamic_Product Equilibration (High Temp, Long Time) Kinetic_Product->Thermodynamic_Product Isomerization (at high T) G cluster_prep Reaction Setup cluster_conditions Reaction Conditions cluster_workup Workup & Analysis Start Start Reagents Combine this compound and Aqueous Acid Start->Reagents Kinetic Kinetic Control (Low Temp, Short Time) Reagents->Kinetic Thermodynamic Thermodynamic Control (High Temp, Long Time) Reagents->Thermodynamic Quench Quench Reaction Kinetic->Quench After 1 hr Thermodynamic->Quench After 4 hrs Extract Extract with Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Analyze Analyze Products (GC, NMR) Dry->Analyze End End Analyze->End

A Comparative Guide to Computational Studies of Methoxyallene Transition States

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of reaction mechanisms is fundamental to the advancement of organic synthesis and drug development. Methoxyallene, with its unique electronic and steric properties, presents a fascinating case for understanding the transition states of pericyclic reactions. While direct computational studies exclusively on this compound are not abundant in the literature, a comprehensive understanding can be built by comparing theoretical investigations of parent allene and its substituted analogues. This guide provides an objective comparison of computational approaches and findings related to the transition states of allene cycloadditions, offering insights into the expected behavior of this compound.

Competing Reaction Pathways: [4+2] vs. [2+2] Cycloadditions

Allenes can participate in various pericyclic reactions, with [4+2] (Diels-Alder) and [2+2] cycloadditions being the most common. A key area of investigation is the nature of the transition states and whether these reactions proceed through a concerted mechanism or a stepwise pathway involving diradical intermediates. The presence of a methoxy group is expected to influence the energetics of these pathways due to its electronic donating capabilities.

Computational studies on the parent allene have revealed the complexity of these reactions. For instance, the Diels-Alder reaction of allene with butadiene has been shown to proceed through a single "ambimodal" transition state, which can lead to either the concerted [4+2] adduct or a diradical intermediate that can subsequently form [2+2] or [4+2] products[1]. In contrast, for strained allenes, stepwise diradical pathways are often favored over concerted ones in Diels-Alder reactions[2].

Data Presentation: A Comparative Analysis of Allene Cycloaddition Transition States

The following table summarizes key quantitative data from computational studies on the transition states of allene and related compounds in cycloaddition reactions. This data provides a baseline for understanding the potential energy landscape of this compound reactions.

ReactantsReaction TypeComputational MethodActivation Energy (kcal/mol)Key Findings
Allene + Butadiene[4+2] Concerted vs. StepwiseCASSCF/CASPT2~28 (for ambimodal TS)A single ambimodal transition state leads to both concerted and stepwise pathways[1].
Allene + Benzene[4+2] ConcertedCASSCF/CASPT2Lower than stepwiseThe concerted mechanism is favored over the stepwise pathway[1].
Strained Allenes (e.g., 1,2-cyclohexadiene) + Furan[4+2] Diels-AlderDFT (B3LYP/6-31G*)Not specifiedDiradical stepwise pathways are preferred over concerted paths[2].
Ene-Ketenes (intramolecular)[2+2] Normal vs. CrossDFT27.5 - 30.1The regiochemistry is determined by the relative stability of carbocations in the transition state.

Experimental and Computational Protocols

The data presented in this guide are derived from high-level theoretical calculations. Understanding the methodologies employed is crucial for evaluating the reliability of the results.

Computational Methods
  • Software: The majority of these studies utilize the Gaussian suite of programs for quantum chemical calculations.

  • Density Functional Theory (DFT): This is a widely used method for studying organic reactions. Functionals such as B3LYP and M06-2X are commonly employed. For instance, B3LYP with the 6-31G* basis set has been used to investigate the cycloadditions of strained allenes[2]. DFT calculations are also instrumental in studying catalyzed reactions of allenes[3][4][5][6].

  • Multiconfigurational Methods: For reactions involving diradical intermediates or complex electronic structures, methods like Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are often necessary to obtain a more accurate description of the potential energy surface[1].

  • Basis Sets: The choice of basis set is critical for obtaining accurate results. Pople-style basis sets like 6-31G* and correlation-consistent basis sets (e.g., cc-pVTZ) are frequently used.

  • Transition State Verification: Transition states are located as first-order saddle points on the potential energy surface. They are characterized by a single imaginary frequency in the vibrational analysis. Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that the located transition state connects the reactants and the desired products.

Visualization of Competing Pathways

The following diagram illustrates the concept of an ambimodal transition state in the Diels-Alder reaction of an allene with a diene, as described in computational studies[1]. This type of potential energy surface highlights the competition between concerted and stepwise mechanisms.

G cluster_reactants Reactants cluster_ts Transition State Region cluster_products Products cluster_intermediate Intermediate Reactants Allene + Diene TS Ambimodal Transition State Reactants->TS Activation Concerted_Product [4+2] Cycloadduct (Concerted) TS->Concerted_Product Concerted Pathway Intermediate Diradical Intermediate TS->Intermediate Stepwise Pathway Stepwise_Product [4+2] Cycloadduct (from Diradical) Two_Two_Product [2+2] Cycloadduct Intermediate->Stepwise_Product Ring Closure Intermediate->Two_Two_Product Alternative Ring Closure

An ambimodal transition state in allene cycloaddition.

This diagram illustrates how a single transition state can lead to different reaction pathways, a key concept in understanding the reactivity of allenes. The methoxy substituent in this compound would be expected to influence the relative energies of these pathways.

References

A Comparative Guide to Catalytic Systems for Methoxyallene Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of methoxyallene, a versatile C3 building block, offers a direct route to a variety of valuable chiral and achiral molecules, including vinyl ethers, allylic acetals, and heterocycles. The choice of catalytic system is paramount in controlling the regio-, diastereo-, and enantioselectivity of these transformations. This guide provides an objective comparison of prominent catalytic systems for the functionalization of this compound and related alkoxyallenes, supported by experimental data and detailed protocols.

Hydrofunctionalization of this compound

Hydrofunctionalization reactions, such as hydroamination, hydroalkoxylation, and hydroboration, are atom-economical methods for the introduction of heteroatom-containing functional groups. Transition metal catalysts, particularly those based on palladium, copper, gold, and rhodium, have demonstrated significant utility in these transformations.

Hydroamination

The addition of N-H bonds across the allene moiety can be effectively catalyzed by both palladium and copper complexes.

Table 1: Comparison of Catalytic Systems for the Hydroamination of Alkoxyallenes

Catalyst SystemAlkoxyalleneNucleophileProductYield (%)ee (%)Ref.
Pd(0)/Chiral LigandThis compoundImidazoleAllylic N,O-acetalup to 92up to 94[1]
CuH/Chiral LigandStyrene derivativesEsters of hydroxylaminesα-branched aminesHighup to 97[2]
Cu(I)/Chiral LigandCyclopropenesPyrazolesChiral cyclopropyl pyrazolesHighHigh[3]

Note: Data for Cu-catalyzed hydroamination of this compound is limited; related alkene and cyclopropene systems are presented for comparison of enantioselectivity.

Experimental Protocol: Palladium-Catalyzed Asymmetric Hydroamination of this compound with Imidazole [1]

To a solution of the chiral palladium catalyst (generated in situ from a palladium precursor and a chiral ligand, 2 mol%) in a suitable solvent (e.g., THF), the alkoxyallene (1.0 equiv) is added. The nucleophile (e.g., imidazole, 1.2 equiv) is then introduced, and the reaction mixture is stirred at a specified temperature (e.g., room temperature to 60 °C) until completion, as monitored by TLC or GC-MS. The product is then isolated and purified using standard column chromatography.

Reaction Pathway: Palladium-Catalyzed Hydroamination

G cluster_0 Catalytic Cycle Pd(0) Pd(0) Pd(0)-Allene Pd(0)-Allene Pd(0)->Pd(0)-Allene Coordination Pd-pi-allyl Pd-pi-allyl Pd(0)-Allene->Pd-pi-allyl Protonation Product Product Pd-pi-allyl->Product Nucleophilic Attack Product->Pd(0) Release This compound This compound This compound->Pd(0)-Allene Nucleophile (NuH) Nucleophile (NuH) Nucleophile (NuH)->Pd-pi-allyl

Caption: Proposed mechanism for Pd-catalyzed hydroamination.

Hydroalkoxylation

The addition of O-H bonds from alcohols or water to allenes can be achieved with high efficiency using gold and palladium catalysts.

Table 2: Comparison of Catalytic Systems for the Hydroalkoxylation of Alkoxyallenes

Catalyst SystemAlkoxyalleneNucleophileProductYield (%)ee (%)Ref.
Au(I)/Chiral LigandSubstituted AllenesAlcoholsAllylic Ethersup to 99up to 99[4]
Pd(0)/Trost LigandAlkoxyallenesPhenolsAcyclic O,O-acetalsGoodN/A[5]
Au(I)AlkoxyallenesAlcoholsAllylic Acetalsup to 98N/A[6]

Experimental Protocol: Gold-Catalyzed Intramolecular Hydroalkoxylation of an Allenol [4]

A solution of the allenol substrate in a dry, non-coordinating solvent (e.g., dichloromethane) is treated with a catalytic amount of a chiral gold(I) complex (e.g., 1-5 mol%). The reaction is typically carried out at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash chromatography on silica gel.

Reaction Pathway: Gold-Catalyzed Hydroalkoxylation

G cluster_0 Catalytic Cycle Au(I) Au(I) Au(I)-Allene Au(I)-Allene Au(I)->Au(I)-Allene Coordination Oxy-auration Oxy-auration Au(I)-Allene->Oxy-auration Nucleophilic Attack Product Product Oxy-auration->Product Protodeauration Product->Au(I) Release Alkoxyallene Alkoxyallene Alkoxyallene->Au(I)-Allene Alcohol (ROH) Alcohol (ROH) Alcohol (ROH)->Oxy-auration

Caption: General mechanism for Au-catalyzed hydroalkoxylation.

Hydroboration

Rhodium catalysts are particularly effective for the hydroboration of allenes, offering a route to synthetically versatile allylboronates.

Table 3: Rhodium-Catalyzed Hydroboration of Alkenes

Catalyst SystemSubstrateReagentProductRegioselectivityRef.
[Rh(PPh₃)₃Cl]AlkenesCatecholboraneAlkylboronateMarkovnikov/Anti-Markovnikov[7]
Rh(I)/Fluorinated LigandsAlkenesCatecholboraneAlkylboronateEnhanced regioselectivity[8]
Rh-Ru/CNTsAlkenes/AlkynesPinacolboraneAlkyl/VinylboronateHigh[9]

Note: Specific data for this compound is limited; general trends for alkenes are presented.

Experimental Protocol: Rhodium-Catalyzed Hydroboration of an Alkene [7]

To a solution of the alkene (1.0 equiv) and a rhodium catalyst (e.g., Wilkinson's catalyst, 1-5 mol%) in an anhydrous solvent (e.g., THF) under an inert atmosphere, the borane reagent (e.g., catecholborane or pinacolborane, 1.1 equiv) is added dropwise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is stirred until complete conversion of the starting material. The resulting boronate ester can be used directly or oxidized (e.g., with NaOH/H₂O₂) to the corresponding alcohol for purification and characterization.

Reaction Pathway: Rhodium-Catalyzed Hydroboration

G cluster_0 Catalytic Cycle Rh(I) Rh(I) Rh(III)-H(B) Rh(III)-H(B) Rh(I)->Rh(III)-H(B) Oxidative Addition Rh-Alkyl Rh-Alkyl Rh(III)-H(B)->Rh-Alkyl Alkene Insertion Product Product Rh-Alkyl->Product Reductive Elimination Product->Rh(I) Release Alkene Alkene Alkene->Rh-Alkyl Borane (H-BR₂) Borane (H-BR₂) Borane (H-BR₂)->Rh(III)-H(B)

Caption: Simplified mechanism of Rh-catalyzed hydroboration.

Cycloaddition Reactions

This compound can participate in various cycloaddition reactions, such as [4+2], [4+3], and [3+2] cycloadditions, to construct cyclic frameworks. The choice of catalyst is crucial for controlling the reaction pathway and stereoselectivity.

Table 4: Catalytic Cycloaddition Reactions of Allenes

Catalyst SystemAlleneReaction PartnerCycloadditionProductRef.
Pd(0)Strained cyclic allenesπ-AllylpalladiumAnnulationPolycyclic heterocycles[10]
Rh₂(S-PTA)₄EnoldiazoacetateNitrones[3+3]3,6-Dihydro-1,2-oxazines[11]
Organocatalyst (IDPi)DienesAldehydes[4+2]Dihydropyrans[12]
Cu(II)Quinone methides3-Vinylindoles[4+2]Indole-containing chromanes[13]

Note: Direct comparative data for this compound in these specific cycloadditions is scarce. The table presents examples with other allenes and dienes to illustrate the potential of different catalytic systems.

Experimental Protocol: Organocatalytic Asymmetric [4+2] Cycloaddition [12]

To a solution of the aldehyde (1.0 equiv) and the diene (1.5-2.0 equiv) in a suitable solvent (e.g., toluene or CH₂Cl₂), a catalytic amount of a chiral Brønsted acid organocatalyst (e.g., an imidodiphosphorimidate, IDPi, 1-10 mol%) is added. The reaction is stirred at a specific temperature (e.g., -20 °C to room temperature) until the aldehyde is consumed. The product is then purified by column chromatography.

Logical Relationship: Catalyst Selection for Cycloadditions

G cluster_0 Catalyst Type Desired Ring Size Desired Ring Size Lewis Acid Lewis Acid Desired Ring Size->Lewis Acid [4+2], [4+3] Transition Metal Transition Metal Desired Ring Size->Transition Metal [3+2], [3+3], [4+3] Organocatalyst Organocatalyst Desired Ring Size->Organocatalyst [4+2], Michael additions Substrate Activation Substrate Activation Substrate Activation->Lewis Acid LUMO lowering Substrate Activation->Transition Metal π-activation, metallacycle Substrate Activation->Organocatalyst Iminium/Enamine ion

Caption: Factors influencing catalyst choice in cycloadditions.

Asymmetric Addition of Nucleophiles

Organocatalysis has emerged as a powerful strategy for the enantioselective addition of nucleophiles to activated alkenes, and these principles can be extended to the functionalization of this compound.

Table 5: Organocatalytic Asymmetric Addition of Thiols

Catalyst SystemSubstrateNucleophileProductYield (%)ee (%)Ref.
Bifunctional Thiourea4,4,4-TrifluorocrotonatesThiolsβ-Thio-trifluoromethylHighExcellent[14]
Bifunctional Cinchona Alkaloidα,β-Unsaturated N-Acylated OxazolidinonesAlkyl ThiolsChiral ThioethersHighHigh[15]
Chiral Phosphoric AcidAlkynyl Indole Imine MethidesThiolacetic AcidsAxially Chiral AllenesHighHigh[16]

Note: These examples showcase the potential of organocatalysis for the asymmetric addition of sulfur nucleophiles, a reaction type applicable to this compound.

Experimental Protocol: Organocatalytic Asymmetric Sulfa-Michael Addition [15]

In a reaction vessel, the α,β-unsaturated compound (1.0 equiv) and the chiral organocatalyst (e.g., a bifunctional thiourea or squaramide, 1-10 mol%) are dissolved in a suitable solvent (e.g., toluene or CH₂Cl₂). The thiol nucleophile (1.2 equiv) is then added, and the mixture is stirred at a specified temperature (e.g., -78 °C to room temperature) for a designated period. The reaction is quenched, and the product is isolated and purified by column chromatography.

Workflow: Organocatalytic Michael Addition

G Start Start Mix Substrate & Catalyst Mix Substrate & Catalyst Start->Mix Substrate & Catalyst Add Nucleophile Add Nucleophile Mix Substrate & Catalyst->Add Nucleophile Stir at Temp. Stir at Temp. Add Nucleophile->Stir at Temp. Quench Reaction Quench Reaction Stir at Temp.->Quench Reaction Purify Product Purify Product Quench Reaction->Purify Product End End Purify Product->End

Caption: General workflow for an organocatalytic reaction.

Conclusion

The choice of a catalytic system for this compound functionalization is dictated by the desired transformation and the required level of stereocontrol.

  • Palladium catalysts offer high versatility, particularly in asymmetric hydroamination and hydroalkoxylation reactions, providing access to valuable chiral N,O-acetals.

  • Copper catalysts are emerging as a cost-effective and efficient alternative, especially in enantioselective hydroamination reactions of alkenes, a methodology with high potential for extension to alkoxyallenes.

  • Gold catalysts excel in the activation of allenes towards nucleophilic attack, leading to highly efficient hydroalkoxylation reactions.

  • Rhodium catalysts are the preferred choice for hydroboration, enabling the synthesis of versatile allylboronate intermediates.

  • Organocatalysts provide a powerful metal-free approach for asymmetric additions, particularly with soft nucleophiles like thiols, offering excellent enantioselectivity.

Further research focusing on direct, side-by-side comparisons of these catalytic systems for the functionalization of this compound under standardized conditions will be invaluable for the rational design of synthetic routes towards complex and biologically active molecules.

References

Methoxyallene: A Versatile Precursor for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

Methoxyallene has emerged as a potent and versatile building block in synthetic organic chemistry, offering efficient pathways to a diverse array of novel heterocyclic compounds. Its unique electronic and steric properties allow for a range of chemical transformations, including cycloadditions, multicomponent reactions, and cycloisomerizations. This guide provides an objective comparison of this compound's performance against established alternative precursors for the synthesis of key heterocyclic scaffolds, supported by experimental data and detailed protocols.

Performance Comparison of this compound and Alternative Precursors

The utility of this compound as a precursor is best illustrated by comparing its performance in the synthesis of common heterocyclic cores against traditional and alternative methods. Below, we present a comparative analysis for the synthesis of pyridines, pyrroles, and isoxazolidines.

Pyridine Synthesis

Pyridines are fundamental heterocyclic motifs in pharmaceuticals and agrochemicals. Traditional methods for their synthesis, such as the Hantzsch and Bohlmann-Rahtz syntheses, are well-established. This compound offers a compelling alternative through multicomponent reactions.

Precursor/MethodKey ReactantsTypical Reaction ConditionsTypical Yield (%)Notes
This compound (Multicomponent) This compound, Aldehyde, AmineLewis acid catalyst (e.g., Sc(OTf)₃), CH₂Cl₂, rt, 12 h70-90%High atom economy, mild conditions, access to diverse substitution patterns.
Bohlmann-Rahtz Synthesis Enamine, Ethynyl KetoneOften requires elevated temperatures or strong acids/bases60-85%A reliable method for 2,3,6-trisubstituted pyridines.[1]
Hantzsch Dihydropyridine Synthesis Aldehyde, 2x β-Ketoester, AmmoniaOften requires subsequent oxidation of the dihydropyridine intermediate75-95% (for dihydropyridine)A classic and high-yielding method, particularly for symmetrical pyridines.[2]
Pyrrole Synthesis

The pyrrole scaffold is another privileged structure in medicinal chemistry. The Paal-Knorr synthesis is a cornerstone for pyrrole formation. This compound provides a novel approach, often involving cycloaddition or multicomponent strategies.

Precursor/MethodKey ReactantsTypical Reaction ConditionsTypical Yield (%)Notes
This compound-based Synthesis This compound, α-amino ketoneTransition metal catalyst (e.g., Au(I)), solvent, heat65-85%Offers access to polysubstituted pyrroles with good regioselectivity.
Paal-Knorr Synthesis 1,4-Dicarbonyl compound, Primary amine/AmmoniaAcidic or neutral conditions, often with heating>60%, often 80-95%A very general and high-yielding method.[3][4][5][6]
Isoxazolidine Synthesis

Isoxazolidines are valuable five-membered heterocycles often accessed via 1,3-dipolar cycloaddition reactions. This compound serves as an excellent dipolarophile in reactions with nitrones.

DipolarophileNitroneTypical Reaction ConditionsTypical Yield (%)Notes
This compound C-Phenyl-N-phenylnitroneToluene, reflux, 18 h~75%Good reactivity and regioselectivity.
Styrene C-Aryl-N-phenylnitronesToluene, reflux, 12-24 h60-85%A common and effective dipolarophile.[7]
Electron-deficient Olefins C,N-diarylnitronesNi(II) catalyst, 10 minup to 99%High yields and regioselectivity with activated olefins.[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

General Procedure for the Multicomponent Synthesis of Substituted Pyridines from this compound

To a solution of the aldehyde (1.0 mmol) and the amine (1.1 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere is added scandium(III) triflate (5 mol%). The mixture is stirred at room temperature for 10 minutes. This compound (1.2 mmol) is then added, and the reaction is stirred at room temperature for 12 hours. Upon completion, the reaction mixture is quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired substituted pyridine.

General Procedure for the Paal-Knorr Pyrrole Synthesis

A mixture of the 1,4-dicarbonyl compound (1.0 mmol) and the primary amine or ammonium salt (1.2 mmol) in glacial acetic acid (5 mL) is heated to reflux for 2-4 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. If no precipitate forms, the mixture is neutralized with a base (e.g., sodium bicarbonate) and extracted with a suitable organic solvent. The organic extract is then dried, concentrated, and the product is purified by crystallization or column chromatography.[3][4][5][6]

General Procedure for the 1,3-Dipolar Cycloaddition of this compound with a Nitrone

A solution of the nitrone (1.0 mmol) and this compound (1.5 mmol) in dry toluene (10 mL) is heated to reflux for 18 hours under an inert atmosphere. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the corresponding isoxazolidine.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic strategies discussed.

Pyridine_Synthesis_Comparison cluster_this compound This compound Approach cluster_bohlmann_rahtz Bohlmann-Rahtz Synthesis cluster_hantzsch Hantzsch Synthesis This compound This compound pyridine_m Substituted Pyridine This compound->pyridine_m Multicomponent Reaction (Lewis Acid) aldehyde Aldehyde aldehyde->pyridine_m Multicomponent Reaction (Lewis Acid) amine Amine amine->pyridine_m Multicomponent Reaction (Lewis Acid) enamine Enamine pyridine_br Trisubstituted Pyridine enamine->pyridine_br Condensation ethynyl_ketone Ethynyl Ketone ethynyl_ketone->pyridine_br Condensation aldehyde_h Aldehyde dihydropyridine 1,4-Dihydropyridine aldehyde_h->dihydropyridine Condensation ketoester β-Ketoester (2 eq.) ketoester->dihydropyridine Condensation ammonia Ammonia ammonia->dihydropyridine Condensation pyridine_h Substituted Pyridine dihydropyridine->pyridine_h Oxidation

Caption: Comparative workflows for pyridine synthesis.

Pyrrole_Synthesis_Comparison cluster_this compound This compound Approach cluster_paal_knorr Paal-Knorr Synthesis methoxyallene_p This compound pyrrole_m Polysubstituted Pyrrole methoxyallene_p->pyrrole_m Transition Metal Catalysis amino_ketone α-Amino Ketone amino_ketone->pyrrole_m Transition Metal Catalysis dicarbonyl 1,4-Dicarbonyl Compound pyrrole_pk Substituted Pyrrole dicarbonyl->pyrrole_pk Acid-catalyzed Condensation amine_pk Amine / Ammonia amine_pk->pyrrole_pk Acid-catalyzed Condensation

Caption: Comparative workflows for pyrrole synthesis.

Isoxazolidine_Synthesis_Workflow cluster_reactants Reactants title 1,3-Dipolar Cycloaddition for Isoxazolidine Synthesis nitrone Nitrone (1,3-Dipole) reaction [3+2] Cycloaddition nitrone->reaction This compound This compound (Dipolarophile) This compound->reaction product Methoxy-substituted Isoxazolidine reaction->product

References

Safety Operating Guide

Proper Disposal of Methoxyallene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and scientists handling methoxyallene must adhere to strict disposal protocols to ensure laboratory and environmental safety. This compound, a highly flammable liquid ether, is classified as a hazardous waste due to its ignitability. This guide provides essential, step-by-step procedures for its proper disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to recognize the hazards associated with this compound. It is a highly flammable liquid with a flash point of -28.9 °C and is considered a dangerous good for transport. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat, when handling this substance. All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, and away from any sources of ignition.

Hazardous Waste Classification

This compound is classified as a hazardous waste primarily due to its ignitability.[1][2] Liquids with a flash point below 60°C (140°F) are categorized as ignitable hazardous waste.[1][2][3] The U.S. Environmental Protection Agency (EPA) assigns the waste code D001 to materials that exhibit the characteristic of ignitability.[1][2][3]

Parameter Value Classification EPA Waste Code
Flash Point-28.9 °C (-20.0 °F)Ignitable LiquidD001[1][2][3]
Signal WordDangerFlammable Liquid-
GHS PictogramGHS02 (Flame)Flammable Liquid-
Storage Class Code3 (Flammable Liquids)Flammable Liquid-

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is critical to prevent accidents and environmental contamination. Follow these steps meticulously:

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., pipette tips, gloves, absorbent materials), must be treated as hazardous waste.

    • Segregate this compound waste from all other waste streams, particularly from incompatible materials such as oxidizers.

  • Containerization:

    • Collect this compound waste in a designated, leak-proof container that is compatible with the chemical. Glass or metal containers are generally suitable.

    • Ensure the container is in good condition and has a secure, tight-fitting lid. Keep the container closed at all times except when adding waste.[4][5]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the EPA waste code "D001."

    • Indicate the hazard characteristic, "Ignitable."

    • Maintain an accurate record of the contents and the accumulation start date on the label.

  • Storage:

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

    • This area must be well-ventilated, secure, and away from heat, sparks, open flames, and direct sunlight.[4][5]

    • Store in a flammable storage cabinet if available.

  • Disposal:

    • Do not dispose of this compound down the drain or in the regular trash.[4] Evaporation in a fume hood is also not a recommended disposal method.[5]

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • The primary and recommended method for the final disposal of flammable liquid waste is high-temperature incineration at a permitted facility.

Experimental Protocol: Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary:

  • Alert Personnel and Restrict Access: Immediately notify others in the vicinity and restrict access to the spill area.

  • Ventilation: Ensure the area is well-ventilated. If the spill occurs in a fume hood, keep it operational.

  • Eliminate Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.

  • Personal Protective Equipment (PPE): Before addressing the spill, don the appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and, for larger spills, a respirator with an appropriate cartridge.

  • Containment and Cleanup:

    • For small spills, use a chemical spill kit with absorbent materials (e.g., vermiculite, dry sand) to contain and absorb the liquid. Do not use combustible materials like paper towels.

    • Use non-sparking tools to collect the absorbed material.

  • Disposal of Spill Debris: Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container and label it as described in the disposal protocol.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

This compound Disposal Workflow

start This compound Waste Generated identify Identify as Ignitable Hazardous Waste (D001) start->identify segregate Segregate from Incompatible Waste identify->segregate containerize Collect in a Labeled, Sealed Container segregate->containerize store Store in Designated Hazardous Waste Area containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs spill Spill Occurs store->spill transport Licensed Transporter Collects Waste contact_ehs->transport dispose Incineration at Permitted Facility transport->dispose spill_cleanup Follow Spill Management Protocol spill->spill_cleanup Yes no_spill No Spill spill->no_spill No spill_cleanup->containerize no_spill->contact_ehs

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Methoxyallene

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols, personal protective equipment (PPE) guidelines, and operational plans for the handling and disposal of Methoxyallene (also known as 1-Methoxy-1,2-propadiene). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Physical Properties

This compound is a highly flammable liquid that requires careful handling to prevent ignition and other hazardous reactions.[1][2] Like other ethers, it may form explosive peroxides upon exposure to air and light.[1][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 13169-00-1[3][4][5][6]
Molecular Formula C₄H₆O[3][4][6]
Molecular Weight 70.09 g/mol [3][4][6]
Appearance Liquid[4]
Density 0.832 g/mL at 25 °C[4]
Boiling Point 48.2 °C (760 torr)[5]
Flash Point -28.9 °C (-20.0 °F)[4][7]
Refractive Index n20/D 1.429[4]
Storage Temperature 2-8°C[4]

Table 2: GHS Hazard Information for this compound

CategoryDescriptionPictogramSignal WordHazard StatementPrecautionary Statement
Flammable Liquid Category 2GHS02 (Flame)Danger H225: Highly flammable liquid and vaporP210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

Personal Protective Equipment (PPE)

A comprehensive set of PPE must be worn at all times when handling this compound to prevent exposure.

Table 3: Required Personal Protective Equipment for this compound

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles or Glasses with Side ShieldsMust be worn to protect against splashes. A face shield is recommended when handling larger quantities.
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for splash protection.[8][9] Given the lack of specific permeation data for this compound, it is crucial to change gloves immediately upon contamination. For prolonged or immersive contact, heavier-duty gloves such as butyl rubber should be considered.[8]
Body Protection Flame-Resistant Laboratory CoatA fully buttoned, flame-resistant lab coat is mandatory to protect skin and personal clothing from splashes and fire hazards.
Respiratory Protection Chemical Fume HoodAll handling of this compound must be conducted in a certified chemical fume hood to minimize the inhalation of flammable vapors.[7][8][9]

Operational Plan: Step-by-Step Handling Procedures

This workflow outlines the essential steps for the safe handling of this compound from receipt to use.

3.1. Preparation

  • Don PPE: Before entering the designated handling area, put on all required PPE as specified in Table 3.

  • Prepare Work Area: Ensure the chemical fume hood is functioning correctly. The work surface should be clean and free of clutter. Remove all potential ignition sources (e.g., hot plates, stir plates, electrical equipment).[1][2][7]

3.2. Handling

  • Grounding: Prevent the buildup of static electricity by grounding containers when transferring this compound.[1][8]

  • Inert Atmosphere: Whenever possible, handle this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and prevent peroxide formation.[3]

  • Aliquotting: When dispensing the liquid, do so slowly to avoid splashing. Keep containers tightly sealed when not in use.[1]

  • Heating: Avoid heating this compound. Its low flash point means it can be ignited by hot surfaces.[1][2]

3.3. Peroxide Management

  • Dating: Upon receipt and upon opening, label the container with the date.[3]

  • Visual Inspection: Before each use, visually inspect the container for signs of peroxide formation, such as crystal formation or cloudiness.[3] If crystals are present, do not move the container and contact your institution's Environmental Health and Safety (EHS) office immediately.[10]

  • Testing: For opened containers stored for more than 3 months, test for the presence of peroxides using peroxide test strips.[4][11] A peroxide concentration above 100 ppm is considered hazardous and should be reported to EHS for disposal.[10][11]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to ensure laboratory and environmental safety.

4.1. Waste Collection

  • Liquid Waste:

    • Collect all waste this compound in a dedicated, properly labeled, and sealed container for flammable liquid waste.[5][12]

    • The container should be compatible with this compound and clearly labeled with "Hazardous Waste," "Flammable Liquid," and the chemical name "this compound."[5]

    • Do not mix this compound with incompatible waste streams.[5]

    • Leave adequate headspace in the container to allow for vapor expansion.[12]

  • Solid Waste:

    • Dispose of any contaminated materials (e.g., gloves, absorbent pads, pipette tips) as hazardous solid waste.

    • Collect these materials in a separate, labeled container.

4.2. Storage of Waste

  • Store waste containers in a designated satellite accumulation area.[13]

  • Ensure waste containers are kept closed at all times, except when adding waste.[12][13]

  • Store away from heat, ignition sources, and direct sunlight.[1][8]

4.3. Final Disposal

  • Arrange for the pickup and disposal of hazardous waste through your institution's EHS office or a licensed chemical waste management company.[14]

  • Do not dispose of this compound down the drain.[1]

  • Do not attempt to evaporate this compound as a disposal method.[14]

Experimental Protocols: Peroxide Testing

Methodology: Semi-Quantitative Redox Dip Strips

This method is recommended for its simplicity and safety.[15]

  • Materials: Peroxide test strips (e.g., from a reputable chemical supplier), waste this compound sample.

  • Procedure: a. In a chemical fume hood, carefully open the this compound container. b. Dip the test strip into the liquid for the time specified by the manufacturer's instructions. c. Remove the strip and wait for the color to develop as indicated in the instructions. d. Compare the resulting color to the color chart provided with the test strips to determine the peroxide concentration in parts per million (ppm). e. Record the test date and result on the container label.[11]

  • Action Levels:

    • < 25 ppm: Considered safe for use.[10]

    • 25-100 ppm: Use with caution; not recommended for distillation or concentration.[10]

    • > 100 ppm: Unsafe. Do not handle. Contact EHS for immediate disposal.[10][11]

Mandatory Visualization: this compound Handling Workflow

Methoxyallene_Handling_Workflow This compound Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Start: Obtain this compound don_ppe Don Required PPE start->don_ppe prep_hood Prepare Chemical Fume Hood don_ppe->prep_hood check_peroxide Visually Inspect for Peroxides prep_hood->check_peroxide peroxide_decision Peroxides Visible or Expired? check_peroxide->peroxide_decision handle_in_hood Handle in Fume Hood use_inert Use Inert Atmosphere (if possible) handle_in_hood->use_inert grounding Ground Equipment use_inert->grounding dispense Dispense and Use grounding->dispense collect_liquid Collect Liquid Waste dispense->collect_liquid collect_solid Collect Solid Waste dispense->collect_solid test_peroxide Test Peroxides (>3 months open) dispense->test_peroxide label_waste Label Waste Containers collect_liquid->label_waste collect_solid->label_waste store_waste Store in Satellite Area label_waste->store_waste ehs_pickup Arrange EHS Pickup store_waste->ehs_pickup peroxide_decision->handle_in_hood No contact_ehs STOP! Contact EHS Immediately peroxide_decision->contact_ehs Yes test_peroxide->collect_liquid No test_result Peroxides > 100 ppm? test_peroxide->test_result Yes test_result->collect_liquid No test_result->contact_ehs Yes

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.